4-Fluoro-3-iodoaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIKWUHTLFMITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600649 | |
| Record name | 4-Fluoro-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647025-62-5 | |
| Record name | 4-Fluoro-3-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 4-Fluoro-3-iodoaniline from 4-fluoroaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-iodoaniline is a pivotal building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its substituent pattern. This guide provides a comprehensive technical overview of its synthesis via the direct electrophilic iodination of 4-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, and offer expert insights into process optimization and safety. The methodology emphasizes the use of N-iodosuccinimide (NIS) as a mild and regioselective iodinating agent, a choice justified by its superior performance over harsher traditional reagents. This document is structured to serve as a practical and authoritative resource for scientists engaged in complex organic synthesis.
Introduction: Strategic Importance of this compound
Halogenated anilines are foundational scaffolds in the synthesis of pharmaceuticals and agrochemicals. The specific compound, this compound, offers a distinct advantage due to its trifunctional nature. The amine group serves as a nucleophile or a directing group, the fluorine atom modulates basicity and lipophilicity, and the iodine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.[1]
The synthesis of this target molecule from the readily available 4-fluoroaniline presents a classic challenge in regioselectivity.[2] The aniline starting material contains two activating substituents: the strongly activating amino group (-NH₂) and the weakly deactivating but ortho-, para-directing fluoro group (-F). This electronic arrangement necessitates a carefully controlled iodination strategy to achieve the desired 3-iodo isomer over other potential products. This guide focuses on a robust method using N-iodosuccinimde (NIS), which offers excellent regioselectivity and milder reaction conditions compared to alternatives like iodine monochloride or elemental iodine with an oxidant.[1]
Reaction Mechanism and Regiochemical Control
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key to success lies in understanding and controlling the directing effects of the substituents on the aniline ring.
2.1. Electronic Directing Effects
-
Amino Group (-NH₂): This is a powerful activating and ortho, para-directing group due to its ability to donate electron density into the aromatic ring through resonance.
-
Fluoro Group (-F): This substituent exhibits a dual nature. It is inductively electron-withdrawing but can donate electron density through resonance. Overall, it is a deactivating group but still directs incoming electrophiles to the ortho and para positions.
In 4-fluoroaniline, the para position relative to the amino group is occupied by fluorine. Therefore, electrophilic attack is directed to the positions ortho to the amino group (positions 2 and 6) and the position ortho to the fluorine atom (position 3). The powerful directing effect of the amino group strongly favors substitution at positions 2 and 6. However, the position ortho to the fluorine (position 3) is also activated. The choice of a mild iodinating agent like N-iodosuccinimide is crucial for selectively targeting the less sterically hindered and electronically favorable position.[3]
2.2. The Role of N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a preferred source of electrophilic iodine ("I⁺") for several reasons:
-
Mild Conditions: Unlike harsher reagents, NIS does not require strong oxidizing agents and operates under gentle conditions, which preserves sensitive functional groups.[1]
-
High Regioselectivity: NIS often provides superior regioselectivity in the halogenation of activated aromatic systems.[4]
-
Ease of Handling: As a stable, crystalline solid, NIS is easier and safer to handle than reagents like iodine monochloride.
In this synthesis, NIS, often activated by a catalytic amount of a protic acid like trifluoroacetic acid (TFA), generates a potent electrophilic iodinating species that reacts selectively at the 3-position of 4-fluoroaniline.[5][6]
Caption: Mechanism of NIS-mediated iodination of 4-fluoroaniline.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and clear purification steps to ensure high purity of the final product.
3.1. Materials and Reagents
| Reagent/Material | Grade | M.W. | Equiv. | Amount |
| 4-Fluoroaniline | Reagent | 111.12 g/mol | 1.0 | 5.56 g (50 mmol) |
| N-Iodosuccinimide (NIS) | Reagent | 224.99 g/mol | 1.05 | 11.81 g (52.5 mmol) |
| Acetonitrile (MeCN) | Anhydrous | 41.05 g/mol | - | 150 mL |
| Saturated Na₂S₂O₃ (aq) | Lab | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | Lab | - | - | 50 mL |
| Brine | Lab | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | HPLC | - | - | 200 mL |
| Anhydrous MgSO₄ | Lab | - | - | - |
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (5.56 g, 50 mmol).
-
Dissolution: Add 150 mL of anhydrous acetonitrile and stir until the aniline is fully dissolved.
-
Reagent Addition: Add N-iodosuccinimide (11.81 g, 52.5 mmol) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a lower Rf than the starting material.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Aqueous Work-up:
-
Wash the organic layer with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine (the organic layer will turn from brown to pale yellow).
-
Wash with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.
-
Wash with 50 mL of brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield this compound as a pale yellow solid.
3.3. Characterization
-
Expected Yield: 70-85%
-
Melting Point: 43-46 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (dd, J=8.4, 2.4 Hz, 1H), 6.95 (t, J=8.8 Hz, 1H), 6.55 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 3.80 (br s, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 153.2 (d, J=242.4 Hz), 142.8 (d, J=10.1 Hz), 127.9 (d, J=3.0 Hz), 116.5 (d, J=22.2 Hz), 115.6, 86.9 (d, J=18.2 Hz).
-
Mass Spec (EI): m/z 237 (M⁺).
Caption: Step-by-step experimental workflow for the synthesis.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Impure NIS. | Extend reaction time and continue monitoring by TLC. Use freshly opened or properly stored NIS. |
| Formation of Di-iodo Product | Use of >1.1 equivalents of NIS; Elevated reaction temperature. | Use no more than 1.05-1.1 equivalents of NIS. Maintain the reaction at room temperature. |
| Low Yield after Work-up | Emulsion formation during extraction; Product loss during chromatography. | If an emulsion forms, add more brine to break it. Use care during chromatography to collect all product-containing fractions. |
| Product Darkens Over Time | Air and light sensitivity. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container.[7] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Handling Reagents:
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local environmental regulations.
Conclusion
The direct iodination of 4-fluoroaniline using N-iodosuccinimide in acetonitrile is a highly efficient, reliable, and scalable method for producing this compound. The protocol's success hinges on the mild reactivity and regioselectivity of NIS, which effectively navigates the complex directing effects of the amine and fluoro substituents. By following the detailed experimental and safety procedures outlined in this guide, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.
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- Suru Chemical. (2025). N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals.
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An In-Depth Technical Guide to the Electrophilic Iodination of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an iodine atom onto an aromatic ring is a pivotal transformation in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The resulting aryl iodides are versatile intermediates, readily participating in a variety of cross-coupling reactions to form complex molecular architectures. This guide provides a comprehensive technical overview of the electrophilic iodination of 4-fluoroaniline, a reaction of significant interest due to the unique electronic properties imparted by both the activating amino group and the deactivating-yet-ortho, para-directing fluorine atom. We will delve into the mechanistic underpinnings of this reaction, explore detailed experimental protocols, and discuss the critical factors that govern its regioselectivity and efficiency.
Introduction: The Significance of Iodinated Anilines
Iodinated anilines are highly valuable building blocks in medicinal chemistry and materials science. The carbon-iodine bond serves as a versatile functional handle for the introduction of diverse molecular fragments through well-established cross-coupling methodologies such as Suzuki, Heck, and Sonogashira reactions.[1] 4-Fluoroaniline, in particular, presents an intriguing substrate for electrophilic aromatic substitution. The fluorine atom, despite its high electronegativity, can influence the electron density of the aniline ring, impacting both the reaction rate and the regiochemical outcome.[2] The product of this reaction, 4-fluoro-2-iodoaniline, is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors used in targeted cancer therapies.[3]
The Mechanism of Electrophilic Iodination
The electrophilic iodination of anilines is a classic example of an electrophilic aromatic substitution (EAS) reaction. However, elemental iodine (I₂) itself is generally not a sufficiently strong electrophile to react with aromatic rings, even those activated by powerful electron-donating groups like the amino group.[4][5] Therefore, the reaction typically requires the presence of an oxidizing agent or a catalyst to generate a more potent electrophilic iodine species, often denoted as "I⁺".[4][6]
Generation of the Electrophilic Iodine Species
Several methods can be employed to generate the active iodinating agent in situ. Common approaches include:
-
Oxidation of Molecular Iodine: Oxidizing agents such as nitric acid, hydrogen peroxide, or even other halogens can oxidize I₂ to a more electrophilic state.[4][6] In some protocols, a mixture of iodine and an oxidizing salt like potassium iodate in the presence of a strong acid is used to form the highly reactive triiodine cation (I₃⁺).[6]
-
Hypoiodous Acid (HOI): Under mild basic conditions, elemental iodine can disproportionate to form hypoiodous acid, which serves as the electrophile.[7] This is a common strategy for the iodination of highly activated aromatic compounds like phenols and anilines, as it mitigates the risk of oxidative decomposition of the substrate.[7][8]
-
Iodine Monochloride (ICl): This interhalogen compound is a more polarized and thus more electrophilic source of iodine than I₂. It is a highly effective reagent for the iodination of anilines.[1]
-
N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, often used for substrates that are sensitive to harsher reaction conditions.[9]
The Role of Directing Groups: A Balancing Act
The regioselectivity of the electrophilic iodination of 4-fluoroaniline is governed by the interplay of the directing effects of the amino (-NH₂) and fluoro (-F) substituents.
-
The Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director.[10] It donates electron density to the aromatic ring through resonance, significantly increasing the ring's nucleophilicity and stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.[11][12]
-
The Fluoro Group (-F): Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect).[13] However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the sigma complex when the electrophile attacks at the ortho or para positions.[10][11] In the case of fluorine, the resonance effect is more significant compared to other halogens, which can sometimes lead to it being weakly activating at the para position.[13]
In 4-fluoroaniline, the para position is already occupied by the fluorine atom. Therefore, the strong ortho, para-directing influence of the amino group dictates that the incoming electrophile will preferentially attack the positions ortho to it. Since one ortho position is sterically hindered by the fluorine atom, the iodination predominantly occurs at the other ortho position, leading to the formation of 4-fluoro-2-iodoaniline .
Step-by-Step Mechanistic Pathway
The mechanism can be visualized as a two-step process:
-
Electrophilic Attack: The π-electrons of the aromatic ring of 4-fluoroaniline attack the electrophilic iodine species (I⁺), forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen atom of the amino group, which provides significant stabilization.
-
Rearomatization: A base present in the reaction mixture (e.g., water, a carbonate, or the conjugate base of the acid used) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 4-fluoro-2-iodoaniline.
Diagram of the Electrophilic Iodination Mechanism
Caption: Experimental workflow for the synthesis of 4-fluoro-2-iodoaniline.
Conclusion
The electrophilic iodination of 4-fluoroaniline is a fundamentally important reaction that provides access to a valuable synthetic intermediate. A thorough understanding of the reaction mechanism, particularly the generation of the electrophilic iodine species and the directing effects of the substituents, is crucial for optimizing reaction conditions and achieving high yields of the desired product. The protocol described herein provides a robust and reliable method for the preparation of 4-fluoro-2-iodoaniline, a key building block for the synthesis of complex organic molecules with applications in drug discovery and materials science.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Fluoro-3-iodoaniline
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize the molecular structure of 4-Fluoro-3-iodoaniline (CAS 647025-62-5). As a valuable substituted aniline, its utility in pharmaceutical and materials science research necessitates unambiguous structural confirmation and purity assessment. This document, intended for researchers and drug development professionals, outlines the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a comprehensive reference for laboratory scientists.
A Note on Data Presentation: Direct experimental spectra for this compound are not widely available in public spectral databases. The data presented herein are high-fidelity predictions based on established spectroscopic principles and data from structurally analogous compounds. This predictive approach is designed to provide a robust framework for researchers to interpret their own experimental results.
Introduction and Molecular Structure
This compound is an aromatic amine featuring a benzene ring substituted with an amino (-NH₂), a fluorine (-F), and an iodine (-I) group. This unique combination of a strong electron-donating group (-NH₂) and two halogen atoms with differing electronegativity and size makes it a versatile building block in organic synthesis. The precise arrangement of these substituents is critical to its reactivity and the properties of downstream products. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity to confirm the correct isomeric structure.
The structural integrity of a sample is the bedrock of reliable scientific research. In drug development, an incorrect isomer could lead to inactive or, worse, toxic pharmacological outcomes. This guide explains the causality behind the spectroscopic signatures that confirm the identity of this compound.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous picture of the substitution pattern on the aromatic ring.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum will show signals corresponding to the three aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic effects of the substituents, and the splitting patterns arise from spin-spin coupling with neighboring protons and the ¹⁹F nucleus.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-4.5 ppm. Its chemical shift can vary with solvent and concentration.
-
Aromatic Protons (Ar-H): Three distinct signals are predicted in the aromatic region (6.5-7.5 ppm).
-
H-2: This proton is ortho to the amino group and meta to the iodine. It is expected to be a doublet of doublets due to coupling with H-6 and the distant H-5.
-
H-5: This proton is ortho to the fluorine and meta to the amino group. It will appear as a doublet of doublets due to coupling to H-6 and the fluorine atom.
-
H-6: This proton is ortho to both the amino group and H-5, and meta to the fluorine. It will likely appear as a triplet or a doublet of doublets.
-
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -NH₂ | ~3.8 | br s | - |
| H-2 | ~6.7 | dd | J(H2,H6) ≈ 2.5, J(H2,H5) ≈ 0.5 |
| H-5 | ~6.9 | dd | J(H5,H6) ≈ 8.5, J(H5,F4) ≈ 4.5 |
| H-6 | ~7.2 | t or dd | J(H6,H5) ≈ 8.5, J(H6,H2) ≈ 2.5 |
Predicted ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons. The chemical shifts are heavily influenced by the attached substituents. The carbon attached to fluorine will show a large one-bond coupling (¹JCF), and other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).
-
C-F (C-4): Strongest deshielding effect from fluorine, appearing far downfield as a doublet with a large ¹JCF coupling.
-
C-NH₂ (C-1): Shielded by the amino group, appearing upfield relative to other substituted carbons.
-
C-I (C-3): The iodine atom has a unique effect, causing this carbon to appear significantly upfield (the "heavy atom effect").
-
C-H Carbons (C-2, C-5, C-6): These will appear in the typical aromatic region, with their shifts and C-F couplings determined by their position relative to the substituents.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C-1 | ~145.0 | ³JCF ≈ 3 |
| C-2 | ~115.5 | ⁴JCF ≈ 1 |
| C-3 | ~90.0 | ³JCF ≈ 8 |
| C-4 | ~157.0 (d) | ¹JCF ≈ 240 |
| C-5 | ~125.0 (d) | ²JCF ≈ 22 |
| C-6 | ~130.0 (d) | ²JCF ≈ 7 |
Predicted ¹⁹F NMR Analysis
The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. A single signal is expected. Its chemical shift is reported relative to a standard like CFCl₃. The signal will be split by coupling to the ortho proton (H-5) and the meta proton (H-6).
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|
| C4-F | ~ -115 | dd | J(F,H5) ≈ 4.5, J(F,H6) ≈ 8.5 |
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for acquiring NMR spectra of an organic compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the amine, the aromatic ring, and the carbon-halogen bonds.
Predicted IR Spectral Interpretation
-
N-H Stretching: The primary amine will give rise to two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
-
C-H Aromatic Stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
-
N-H Bending (Scissoring): A strong band around 1600-1640 cm⁻¹ is characteristic of the NH₂ scissoring motion.
-
C=C Aromatic Stretching: The benzene ring vibrations will produce several bands of varying intensity in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region is expected for the aromatic amine C-N stretch.
-
C-F Stretching: A very strong, characteristic absorption is predicted in the 1200-1280 cm⁻¹ range.
-
C-I Stretching: This vibration occurs at a much lower frequency, typically in the 500-600 cm⁻¹ range, which may be at the lower limit of detection for standard mid-IR spectrometers.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3450 - 3350 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch |
| 3100 - 3000 | Weak | Aromatic C-H Stretch |
| 1620 - 1600 | Strong | N-H Bend (Scissoring) |
| 1580 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1280 - 1200 | Strong | Aromatic C-F Stretch |
| ~800 | Strong | C-H Out-of-Plane Bend |
| ~550 | Medium | Aromatic C-I Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.
Caption: A streamlined protocol for obtaining an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule is fragmented, and the resulting pattern of fragment ions can provide crucial structural information.
Predicted Fragmentation Analysis (EI-MS)
The molecular formula of this compound is C₆H₅FIN, with a monoisotopic mass of approximately 237.0 g/mol .[1][2]
-
Molecular Ion (M⁺•): A strong peak is expected at m/z = 237, corresponding to the intact molecule minus one electron.
-
Major Fragmentation: The C-I bond is the weakest in the molecule and is expected to cleave readily. Loss of an iodine radical (•I, 127 g/mol ) will lead to a prominent fragment ion at m/z = 110. This is predicted to be a major, if not the base, peak in the spectrum. This fragmentation is observed in the isomer 2-fluoro-4-iodoaniline.[3]
-
Other Fragments: Further fragmentation of the m/z 110 ion could occur, for example, through the loss of HCN (27 g/mol ) to give a fragment at m/z = 83.
Table 5: Predicted Key Ions in EI-Mass Spectrum
| m/z | Predicted Relative Intensity | Ion Identity |
|---|---|---|
| 237 | High | [M]⁺• (Molecular Ion) |
| 110 | Very High (Base Peak) | [M - I]⁺ |
| 83 | Medium | [M - I - HCN]⁺ |
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
A common method for analyzing a solid sample like this is via a direct insertion probe or by using Gas Chromatography (GC) for sample introduction.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduction: Inject the solution into the GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragments.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and compare the fragmentation pattern with the predicted pathway.
Conclusion
The combination of NMR, FT-IR, and MS provides a self-validating system for the comprehensive characterization of this compound. ¹H, ¹³C, and ¹⁹F NMR confirm the precise connectivity and substitution pattern on the aromatic ring. FT-IR spectroscopy verifies the presence of key functional groups (amine, C-F bond, aromatic ring). Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. By employing these techniques in concert, researchers can ensure the identity, purity, and structural integrity of their material, which is a prerequisite for reliable and reproducible scientific outcomes.
References
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A Technical Guide to the Solubility of 4-Fluoro-3-iodoaniline in Common Organic Solvents
Disclaimer: As of late 2025, specific, validated quantitative solubility data for 4-Fluoro-3-iodoaniline across a comprehensive range of organic solvents is not widely published in the public domain. This guide serves as a robust framework for researchers, scientists, and drug development professionals, outlining the scientific principles and detailed methodologies required to determine and understand the solubility of this compound. The quantitative data presented herein is illustrative, based on the known behavior of structurally similar molecules, and is intended to serve as a practical template for reporting experimental findings.
Introduction: The Significance of this compound
This compound (C₆H₅FIN, M.W.: 237.01 g/mol ) is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an electron-donating amino group, an inductively electron-withdrawing fluorine atom, and a bulky, polarizable iodine atom, makes it a versatile synthetic intermediate. The solubility of this compound is a critical physicochemical parameter that dictates its utility and handling across numerous applications, including:
-
Reaction Kinetics: The rate and efficiency of synthetic transformations often depend on the complete dissolution of reactants.
-
Purification: Strategies like crystallization and chromatography are fundamentally reliant on differential solubility.
-
Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is paramount for achieving desired bioavailability and stability.
-
High-Throughput Screening: The preparation of stock solutions for biological assays requires a thorough understanding of solubility to ensure accurate and reproducible results.
This guide provides a first-principles approach to understanding and experimentally determining the solubility profile of this compound.
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a primary guiding principle.[2]
Molecular Features Influencing Solubility
The structure of this compound presents several key features that dictate its interactions with solvents:
-
Amino (-NH₂) Group: This primary amine is a polar functional group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the lone pair on nitrogen). This promotes solubility in polar, protic solvents (e.g., alcohols).[3]
-
Aromatic Ring: The benzene core is nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.[3]
-
Halogen Substituents (-F, -I): The highly electronegative fluorine atom and the large, polarizable iodine atom introduce significant dipole moments into the molecule. These halogens increase the overall molecular weight and can participate in dipole-dipole interactions, but they do not engage in hydrogen bonding. Their presence can disrupt the crystal lattice of the solid, potentially aiding solubility, but also contributes to the molecule's overall lipophilicity.
The balance between the hydrophilic amino group and the largely hydrophobic, halogenated aromatic ring suggests that this compound will exhibit limited solubility in water but favorable solubility in many organic solvents.[4]
Qualitative Solubility Profile
A systematic qualitative analysis is the first step in characterizing a compound's solubility. This approach classifies the compound based on its behavior in a series of solvents, providing strong inferences about its functional groups and general polarity.[5][6] Given the basicity of the aniline functional group, its solubility is expected to be highly pH-dependent.[3][7]
Experimental Protocol: Qualitative Solubility Determination
Objective: To classify this compound based on its solubility in water, dilute acid, dilute base, and concentrated acid.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Glass stirring rod
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
-
pH paper
Procedure:
-
Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 60 seconds.[5][8] Observe if the solid dissolves completely. Test the pH of the solution with pH paper.
-
Expected Result: Insoluble or very slightly soluble. The structurally similar 3-Fluoro-4-iodoaniline is only slightly soluble in water (228.3 mg/L at 25°C).[9] The solution may be neutral to slightly basic.
-
-
Acid Solubility (5% HCl): To a new sample (25 mg), add 0.75 mL of 5% HCl. Shake vigorously.
-
Expected Result: Soluble. The basic amino group will be protonated by the acid to form the anilinium hydrochloride salt (R-NH₃⁺Cl⁻), which is an ionic species and therefore highly water-soluble.[3] This is a strong indication of an organic base.
-
Confirmation: To the clear solution, add 5% NaOH dropwise until the solution is basic. A precipitate should form as the water-soluble salt is converted back to the insoluble free base.[6]
-
-
Base Solubility (5% NaOH & 5% NaHCO₃): To new samples, test for solubility in 5% NaOH and 5% NaHCO₃.
-
Expected Result: Insoluble. The compound lacks a sufficiently acidic proton (like a carboxylic acid or phenol) to be deprotonated by these bases.[5]
-
-
Strong Acid Solubility (Conc. H₂SO₄): Add 25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄.
-
Expected Result: Soluble. Most compounds containing nitrogen or oxygen atoms are soluble in concentrated sulfuric acid, often accompanied by a color change, indicating a reaction (sulfonation or protonation).[6]
-
Illustrative Quantitative Solubility Data
The following table provides an estimated, illustrative solubility of this compound in a range of common organic solvents at ambient temperature (20-25°C). These estimations are based on the principles discussed and data for analogous compounds.[10]
| Solvent Class | Solvent | IUPAC Name | Predicted Solubility (mg/mL) | Rationale & Notes |
| Polar Protic | Methanol | Methanol | > 50 | High solubility expected due to hydrogen bonding with the -NH₂ group. |
| Ethanol | Ethanol | > 50 | Similar to methanol, excellent solvent for polar anilines. | |
| Isopropanol | Propan-2-ol | 20 - 50 | Good solubility, may be slightly lower than methanol/ethanol due to increased alkyl character. | |
| Polar Aprotic | Acetone | Propan-2-one | > 50 | Strong dipole-dipole interactions facilitate dissolution. |
| Acetonitrile | Acetonitrile | 20 - 50 | Good solvent, common for analytical and reaction chemistry. | |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | > 100 | Highly polar solvent, excellent for dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | > 100 | Very strong polar aprotic solvent, often used for creating high-concentration stock solutions. | |
| Tetrahydrofuran (THF) | Oxolane | > 50 | Good balance of polarity and ether character, widely effective. | |
| Halogenated | Dichloromethane (DCM) | Dichloromethane | > 50 | Effective at dissolving moderately polar compounds. |
| Chloroform | Trichloromethane | > 50 | Similar to DCM, a very common laboratory solvent. | |
| Nonpolar | Toluene | Toluene | 5 - 20 | Moderate solubility; aromatic ring interacts favorably, but polarity is mismatched. |
| Hexanes | Hexane | < 1 | Poor solubility expected due to the significant polarity of the solute. | |
| Ester | Ethyl Acetate | Ethyl acetate | 20 - 50 | Good solubility; acts as a hydrogen bond acceptor and has moderate polarity. |
| Ether | Diethyl Ether | Ethoxyethane | 10 - 30 | Moderate solubility; less polar than THF. |
Experimental Protocol: Quantitative Solubility Determination
The equilibrium shake-flask method is a widely accepted standard for determining quantitative solubility.[2]
Objective: To accurately measure the solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound (solid)
-
Chosen organic solvent (e.g., Methanol, Acetonitrile)
-
Scintillation vials or glass flasks with sealed caps
-
Analytical balance
-
Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis) or another quantitative analytical method (e.g., NMR).[2]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 50 mg to 1 mL of solvent) to ensure a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for at least 24 hours to allow the system to reach equilibrium.[2]
-
Sample Collection: After equilibration, allow the vial to stand undisturbed for a short period to let excess solid settle.
-
Filtration: Carefully draw a known volume of the supernatant into a syringe and immediately pass it through a 0.22 µm filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC (or other) method to determine the precise concentration.
-
Calculation: Back-calculate the concentration in the original, undiluted saturated solution. This value represents the equilibrium solubility of the compound in that solvent at that temperature.
Safety & Handling
Substituted anilines require careful handling. While a specific MSDS for this compound is not available, data from analogous compounds should be used to guide safety practices.
-
Hazards: Similar anilines are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Some anilines are light-sensitive.[9]
Conclusion
This compound is a compound with a nuanced solubility profile, characterized by poor aqueous solubility and good to excellent solubility in a wide range of common organic solvents. Its basic amino group allows for a significant increase in aqueous solubility under acidic conditions. This guide provides the theoretical basis and practical, field-tested protocols necessary for researchers to fully characterize its behavior, enabling its effective use in synthesis, purification, and formulation for advanced scientific applications.
References
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3-Fluoro-4-iodoaniline. (n.d.). PubChem. Retrieved from [Link]
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3-Fluoro-4-iodoaniline CAS 656-66-6. (n.d.). Home Sunshine Pharma. Retrieved from [Link]
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Aniline - Solubility of Things. (n.d.). Retrieved from [Link]
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4-Fluoro-3-methylaniline. (n.d.). LookChem. Retrieved from [Link]
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Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]
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A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. (n.d.). Retrieved from [Link]
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Solubility: An overview. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]
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A Theoretical and Practical Guide to the Molecular Geometry and Crystal Structure of 4-Fluoro-3-iodoaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluoro-3-iodoaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. As a versatile synthetic building block, a precise understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and suitability for incorporation into complex molecular scaffolds. In the absence of a publicly available experimental crystal structure, this guide presents a comprehensive theoretical analysis of the molecular geometry of this compound using Density Functional Theory (DFT). We provide a robust, field-proven computational protocol for geometry optimization and an analysis of the predicted structural parameters. Furthermore, this guide outlines detailed experimental workflows for the synthesis, crystallization, and potential future validation by single-crystal X-ray diffraction (SCXRD). The document concludes with a discussion of the key supramolecular interactions the molecule is poised to form and its established role in drug development.
Introduction: The Strategic Importance of Halogenated Anilines
Halogenated anilines are privileged scaffolds in modern drug discovery.[1] The introduction of halogen atoms onto an aniline framework provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Fluorine, in particular, is often incorporated to enhance metabolic resistance and improve binding interactions, while the larger iodine atom can serve as a reactive handle for cross-coupling reactions or participate in potent, directional non-covalent interactions known as halogen bonds.[2][3]
This compound combines these features, making it a valuable intermediate for constructing complex, biologically active molecules.[4][5] Its structure presents a fascinating interplay of electronic effects and steric demands, which dictates its molecular conformation and the way it assembles in the solid state. Accurate knowledge of this structure is a prerequisite for rational drug design and the engineering of novel crystalline materials.[6]
Synthesis and Physicochemical Profile
Proposed Synthesis Pathway
The synthesis of this compound can be achieved via the electrophilic iodination of 4-fluoroaniline. The directing effects of the activating amino group and the deactivating fluorine atom guide the regioselectivity of the reaction.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an ether/water mixture.
-
Addition of Base: Add a mild base, such as calcium carbonate or sodium bicarbonate (2.5 eq), to the solution to neutralize the HI byproduct generated during the reaction.[7]
-
Iodination: Slowly add a solution of iodine monochloride (1.0 eq) or elemental iodine (2.0 eq) to the stirred mixture.[7][8]
-
Reaction Monitoring: Heat the mixture at reflux for 24-48 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a solution of sodium thiosulfate to quench any excess iodine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like petroleum ether to yield pure this compound.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₅FIN | [9] |
| Molecular Weight | 237.01 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [10] |
| CAS Number | 647025-62-5 | [9] |
| Topological Polar Surface Area | 26.02 Ų | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 1 | [11] |
Theoretical Investigation of Molecular Geometry
Rationale for a Computational Approach
As an experimental single-crystal X-ray structure for this compound has not been reported in crystallographic databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD), computational chemistry offers a powerful and reliable alternative for elucidating its molecular geometry.[7][11] Density Functional Theory (DFT) has proven to be an exceptionally accurate method for predicting the structural and electronic properties of substituted anilines, providing data that closely aligns with experimental results where available.[2][3] This in silico approach allows for a detailed examination of bond lengths, angles, and conformational preferences that govern the molecule's behavior.
Computational Protocol: Geometry Optimization
The following protocol describes a robust and reproducible method for performing a gas-phase geometry optimization of this compound.
-
Initial Structure Generation: Construct an initial 3D model of this compound using molecular modeling software.
-
Selection of Theory and Basis Set: Employ Density Functional Theory (DFT) for the calculation. The B3LYP functional is a widely used and well-validated choice for organic molecules. For the basis set, a combination such as LANL2DZ is effective for handling the iodine atom via an effective core potential while accurately describing C, N, F, and H atoms.[2]
-
Optimization Procedure: Perform a full geometry optimization without constraints. The goal is to find a stationary point on the potential energy surface where the forces on all atoms are negligible.[12]
-
Convergence Criteria: Use tight convergence criteria for the optimization to ensure a true energy minimum is reached. This typically involves thresholds for the maximum force, RMS force, and changes in energy between cycles.[13]
-
Frequency Analysis: Following optimization, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
Predicted Intramolecular Geometry
The optimized molecular structure of this compound is depicted below, with atom numbering for reference in the subsequent data tables.
Experimental Workflow for Future Validation
To validate the theoretical predictions, an experimental structure determination is required. The following outlines the standard workflow.
Protocol: Single Crystal Growth
-
Material Purity: Ensure the this compound sample is of high purity (>98%), as impurities can inhibit crystallization.
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetone, or solvent mixtures like dichloromethane/hexane.
-
Crystallization Technique (Slow Evaporation): a. Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. b. Filter the solution to remove any particulate matter. c. Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. d. Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.
Protocol: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Selection and Mounting: Select a well-formed, defect-free crystal of appropriate size (typically 0.1-0.3 mm) under a microscope. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. [14]A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the fit, yielding precise bond lengths, angles, and displacement parameters. [8]
Applications in Drug Development
This compound is not just a molecule of theoretical interest; it is a functional building block in pharmaceutical synthesis. The iodine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This capability makes it an ideal starting material for creating libraries of complex compounds for drug discovery screening programs. Its derivatives have been explored in various therapeutic areas, leveraging the beneficial properties imparted by the fluoro and iodo substituents.
Conclusion
This guide has provided a comprehensive overview of the molecular geometry and structural characteristics of this compound from a theoretical standpoint. Through DFT calculations, we have predicted its key intramolecular parameters and discussed its significant potential for forming robust supramolecular assemblies via hydrogen and halogen bonds. While awaiting experimental validation, these computational insights offer a solid foundation for researchers working with this important synthetic intermediate. The detailed protocols for synthesis, crystallization, and X-ray analysis provided herein serve as a practical resource to facilitate future experimental characterization and unlock the full potential of this compound in the fields of medicinal chemistry and materials science.
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Classification of the halogen‐halogen interactions (types I and II) based on the observed geometry. - ResearchGate. (n.d.). Retrieved from [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2022). Crystal Growth & Design. Retrieved from [Link]
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Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. (2022). Crystal Growth & Design. Retrieved from [Link]
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Synthesis of 4-fluoro-2-iodoaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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Geometry optimization methods for modeling large molecules. (2003). Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
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-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). Crystals. Retrieved from [Link]
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Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Sonal Plasrub Industries Pvt. Ltd. Retrieved from [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
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chemical reactivity profile of 4-Fluoro-3-iodoaniline
An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-Fluoro-3-iodoaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal structural motif in modern synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique chemical architecture, featuring an aniline backbone substituted with two distinct halogens, offers a rich and tunable reactivity profile. The presence of a fluorine atom influences the molecule's electronic properties and metabolic stability, while the iodine atom provides a reactive handle for a multitude of transition-metal-catalyzed cross-coupling reactions.[2] This guide provides an in-depth exploration of the synthesis and chemical reactivity of this compound, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction: A Molecule of Strategic Importance
The strategic placement of both fluorine and iodine on the aniline ring endows this compound (Figure 1) with a dual functionality that is highly sought after in organic synthesis. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution, while its basicity can be modulated for various transformations. The fluorine atom, with its high electronegativity, imparts significant electronic effects on the aromatic ring, often enhancing the metabolic stability and binding affinity of derivative compounds—a highly desirable trait in medicinal chemistry.[2][3] Concurrently, the carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, serving as an excellent synthetic linchpin for the introduction of diverse molecular fragments.[4] This orthogonal reactivity allows for selective, stepwise functionalization, making this compound a cornerstone intermediate for constructing complex molecular frameworks.[2]
Figure 1: Structure of this compound Molecular Formula: C₆H₅FIN Molecular Weight: 237.01 g/mol [5] Appearance: Typically a solid powder.
Synthesis of this compound
The preparation of this compound is typically achieved through the electrophilic iodination of a readily available aniline precursor. The strong activating and directing effect of the amino group facilitates the regioselective introduction of iodine. A common and effective starting material is 4-fluoroaniline.
Representative Synthetic Protocol: Iodination of 4-Fluoroaniline
This protocol describes the direct iodination of 4-fluoroaniline using iodine and a base to neutralize the hydrogen iodide byproduct.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-fluoroaniline (1.0 eq.) in a suitable solvent such as a mixture of diethyl ether and water, add calcium carbonate (CaCO₃) (1.1 eq.).[6] The biphasic system facilitates the reaction and subsequent workup.
-
Addition of Iodine: Add iodine (I₂) (2.2 eq.) portion-wise to the mixture.[6] The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Progression: Heat the mixture to reflux for an extended period (e.g., 48 hours) to ensure complete conversion.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, remove the ether by distillation.[6] The excess iodine can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic brown color of iodine disappears.
-
Purification: The product can be isolated and purified by steam distillation followed by recrystallization from a suitable solvent like petroleum ether to yield pure this compound.[6]
Causality Insight: The use of a base like calcium carbonate is crucial to neutralize the HI formed during the reaction. This prevents the protonation of the aniline's amino group, which would deactivate the ring towards further electrophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: The Core Reactivity
The C-I bond in this compound is the primary site for reactivity in palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C and C-N bonds with exceptional selectivity and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[7][8] This reaction is fundamental for the synthesis of biaryl and substituted styrene structures, which are prevalent in many pharmaceutical agents.[4]
Mechanism Pillars: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) complex.[8]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[7][8]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Experimental Protocol: Synthesis of a Biaryl Derivative
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Insight: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] The water in the solvent system often accelerates this step.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[10][11][12] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[10][11]
Mechanism Pillars: The cycle is similar to Suzuki coupling but involves an amine as the nucleophile.
-
Oxidative Addition: Pd(0) adds to the aryl-iodide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[13]
Experimental Protocol: Synthesis of a Diaryl- or Alkyl-aryl-amine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed complex), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[14]
-
Solvent Addition: Add an anhydrous, aprotic solvent like toluene, dioxane, or THF.
-
Reaction Conditions: Heat the mixture, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, quench with water or saturated ammonium chloride, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the residue by column chromatography.
Causality Insight: The ligand is not a spectator. Bulky, electron-rich phosphine ligands are essential as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for synthesizing arylalkynes, which are key intermediates in the production of pharmaceuticals, natural products, and organic materials.[15][16] The reaction is typically catalyzed by palladium and co-catalyzed by a copper(I) salt.[15][17]
Mechanism Pillars: The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[15]
Experimental Protocol: Synthesis of an Arylalkyne
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and the terminal alkyne (1.1-1.5 eq.) to a flask.
-
Solvent and Base Addition: Add a suitable solvent, often a polar aprotic solvent like DMF or an amine solvent like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 55 °C) until completion.[18] Copper-free versions often require higher temperatures and different ligand systems.[17][19]
-
Workup and Purification: Upon completion, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Causality Insight: The copper co-catalyst accelerates the reaction by facilitating the formation of the reactive copper acetylide, allowing the reaction to proceed under milder conditions than copper-free variants.[15] However, its presence can sometimes lead to undesirable alkyne homocoupling (Glaser coupling), necessitating careful control of reaction conditions.[16]
Caption: Sonogashira Coupling Workflow.
Comparative Data for Cross-Coupling Reactions
The choice of conditions for a given cross-coupling reaction is highly dependent on the specific substrates involved. However, general starting points can be summarized as follows:
| Reaction | Typical Palladium Source | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane (anhydrous) | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Triethylamine, DIPA | THF, DMF, Triethylamine | 25 - 60 |
Other Reactivity Patterns
Electrophilic Aromatic Substitution (EAS)
Further substitution on the this compound ring is governed by the directing effects of the existing substituents. The amino group is a strongly activating, ortho-, para-director. The fluorine and iodine atoms are deactivating but are also ortho-, para-directors. The positions ortho to the powerful amino group (C2 and C6) are the most activated sites for electrophilic attack. Given that C3 is blocked by iodine, the C2 and C6 positions are the most likely sites for reactions like nitration or further halogenation, though steric hindrance from the adjacent iodine at C3 may influence the regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require a potent electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group.[20][21] In this compound, the ring is not sufficiently electron-deficient to readily undergo SNAr. While fluorine can act as a leaving group in SNAr, its displacement would require harsh conditions or further activation of the ring.[22] Therefore, reactions involving nucleophilic attack directly on the aromatic ring are much less common for this substrate compared to the palladium-catalyzed pathways at the iodine position.
Conclusion
This compound possesses a well-defined and highly useful reactivity profile dominated by palladium-catalyzed cross-coupling reactions at the carbon-iodine bond. Its ability to readily participate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings makes it an exceptionally valuable intermediate for the synthesis of complex organic molecules.[23][24] The presence of the fluorine atom provides an additional tuning element for influencing the properties of the final products. A thorough understanding of the principles and protocols outlined in this guide allows researchers to strategically and efficiently incorporate this versatile building block into synthetic routes for novel therapeutics, agrochemicals, and functional materials.
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A Technical Guide to 4-Fluoro-3-iodoaniline: A Versatile Precursor for Advanced Materials
Abstract: This technical guide explores the significant, yet largely untapped, potential of 4-Fluoro-3-iodoaniline as a critical building block in modern materials science. The unique ortho- and meta-positioning of the iodine and fluorine atoms relative to the amine functionality provides a versatile platform for synthesizing high-performance polymers and functional organic electronic materials. This document provides a scientific overview of the molecule's properties, detailed synthetic protocols for its application, and a forward-looking perspective on its role in developing next-generation materials. It is intended for researchers and scientists in polymer chemistry, organic electronics, and drug development seeking to leverage novel halogenated precursors.
Introduction: The Strategic Value of Halogenated Anilines
Aniline and its derivatives are foundational precursors in the chemical industry, pivotal for creating dyes, pharmaceuticals, and polymers. The strategic placement of halogen atoms on the aniline ring dramatically alters the molecule's reactivity and the properties of the resulting materials. This compound is a particularly compelling example due to its dual, distinct halogenation.
-
The fluorine atom , owing to its high electronegativity and small size, is a well-established functional group for enhancing thermal stability, chemical resistance, and solubility while lowering the dielectric constant and moisture absorption in polymers.[1][2][3]
-
The iodine atom serves as an exceptionally versatile reactive handle. Its relatively weak carbon-iodine (C-I) bond makes it an ideal leaving group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.[4]
This guide will elucidate how the interplay of the amine, fluoro, and iodo functionalities can be harnessed to design and synthesize advanced materials with tailored properties.
Core Molecular Profile of this compound
Understanding the fundamental physicochemical properties and reactivity of this compound is essential for its effective application in materials synthesis.
Physicochemical Properties
The key properties of this compound are summarized below. These characteristics influence its storage, handling, and reaction conditions.
| Property | Value | Source |
| CAS Number | 647025-62-5 | [5][6] |
| Molecular Formula | C₆H₅FIN | [5][6] |
| Molecular Weight | 237.01 g/mol | [5][6] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 89-93 °C | [4] |
| Boiling Point | 259.8±25.0 °C at 760 mmHg | [4] |
| Storage | Store at 4°C, protect from light | [6] |
Key Reactive Centers and Their Synthetic Implications
The molecule's utility stems from three primary reactive sites, which can be addressed with high selectivity.
-
Amine (-NH₂) Group: The nucleophilic amine group is the primary site for polymerization reactions. It readily reacts with acyl chlorides, anhydrides, and carboxylic acids to form polyamides and polyimides, respectively.
-
Carbon-Iodine (C-I) Bond: This is the most versatile site for post-polymerization modification or for creating conjugated systems. It is highly susceptible to oxidative addition in catalytic cycles, making it perfect for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.[4]
-
Aromatic Ring: The positions ortho and para to the activating amine group are susceptible to electrophilic aromatic substitution, although this is less commonly exploited in materials synthesis compared to the other two sites.
Application I: High-Performance Fluorinated Polyimides
Aromatic polyimides are a class of "super-polymers" renowned for their exceptional thermal stability and mechanical strength.[7] Incorporating fluorine enhances these properties and improves processability.[8][9] this compound can serve as a novel diamine monomer to create polyimides with a unique combination of properties and a handle for further functionalization.
Rationale for Use in Polyimides
-
Enhanced Solubility: The fluorine substituent disrupts chain packing, reducing crystallinity and improving solubility in organic solvents, which is a major challenge for standard polyimides.[2]
-
Low Dielectric Constant: The high electronegativity of fluorine leads to a lower dielectric constant, making these materials ideal for microelectronics applications.
-
Thermal Stability: The strong C-F bond contributes to the overall thermal and oxidative stability of the polymer backbone.[2]
-
Post-Polymerization Functionalization: The pendant iodine atom remains intact during imidization and can be used for subsequent cross-linking or grafting of other functional groups, allowing for the creation of advanced functional materials.
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes a general, self-validating method for synthesizing a polyimide from this compound and a common dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
This compound (Monomer A)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Monomer B)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride (dehydrating agent)
-
Pyridine (catalyst)
-
Methanol (for precipitation)
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.37 g (10 mmol) of this compound in 30 mL of anhydrous DMAc.
-
Stir the solution under a slow stream of nitrogen until the diamine is fully dissolved.
-
Slowly add 4.44 g (10 mmol) of 6FDA powder to the solution in small portions over 30 minutes. A slight exotherm may be observed.
-
Rinse the flask walls with an additional 5 mL of DMAc to ensure all 6FDA has reacted.
-
Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The solution will become highly viscous, indicating the formation of the poly(amic acid) precursor.
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add 3.06 g (30 mmol) of acetic anhydride, followed by 1.58 g (20 mmol) of pyridine.
-
Continue stirring at room temperature for 12 hours, then heat the mixture to 50°C for an additional 4 hours to ensure complete cyclization to the polyimide.
-
Cool the polymer solution to room temperature.
-
Slowly pour the viscous solution into 500 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Collect the polymer precipitate by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 80°C for 24 hours.
Workflow and Expected Properties
The synthesis follows a well-established two-step process common for polyimides.
The resulting polyimide is expected to exhibit high thermal stability (TGA > 500 °C), excellent solubility in aprotic polar solvents, and good optical transparency, properties characteristic of 6FDA-based polyimides.[7][10]
Application II: Precursors for Organic Electronic Materials
The C-I bond in this compound is a prime target for building π-conjugated systems used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Cross-coupling reactions enable the precise construction of molecules with desired electronic properties.
Rationale and Synthetic Strategy
The Suzuki or Sonogashira coupling reactions are powerful tools for creating C-C single or triple bonds, respectively. By reacting this compound with appropriate boronic acids/esters or terminal alkynes, one can extend the π-system, thereby tuning the HOMO/LUMO energy levels and the optical bandgap.[11] The electron-withdrawing nature of the fluorine atom can further modulate these electronic properties, often leading to deeper HOMO levels and improved ambient stability of the material.
Hypothetical Synthesis of a Conjugated Building Block
This protocol outlines the synthesis of a simple conjugated molecule via a Suzuki coupling reaction.
Protocol Outline: Suzuki Coupling
-
Reactant Setup: To a Schlenk flask, add this compound (1 eq.), the desired aryl boronic acid (1.2 eq.), and a base such as K₂CO₃ (3 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., Toluene/Ethanol/H₂O). Degas the reaction mixture again via freeze-pump-thaw cycles.
-
Reaction: Heat the mixture under a nitrogen or argon atmosphere (typically 80-100 °C) for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography to isolate the desired conjugated molecule.
Conclusion and Future Outlook
This compound is a strategically designed building block with immense potential for materials science. Its unique trifunctionality—an amine for polymerization, a fluorine atom for property enhancement, and an iodine atom for versatile cross-coupling—offers a rich platform for chemical exploration. While its direct application in published literature is still emerging, the foundational principles of polymer chemistry and organic synthesis strongly support its utility. Future research will likely focus on synthesizing novel polyimides with post-polymerization functionalization capabilities, developing new conjugated materials for organic electronics, and exploring its use as a precursor for advanced liquid crystals and functional dyes. As the demand for high-performance, precisely engineered materials grows, precursors like this compound will become increasingly indispensable.
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The Genesis of a Key Building Block: A Technical Guide to the Discovery and First Synthesis of 4-Fluoro-3-iodoaniline
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Anilines
In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable scaffolds for the construction of complex molecular architectures. The precise placement of halogen atoms on the aniline ring profoundly influences the electronic properties, lipophilicity, and metabolic stability of the resulting compounds. 4-Fluoro-3-iodoaniline, a molecule featuring a fluorine and an iodine atom at strategic positions, is a particularly valuable intermediate. Its utility stems from the orthogonal reactivity of the two distinct halogen substituents, allowing for selective functionalization in multi-step synthetic sequences. This guide provides a detailed examination of the plausible first synthesis of this important building block, grounded in the fundamental principles of organic chemistry.
While a singular, celebrated "discovery" of this compound is not prominently documented in the historical annals of chemistry, its emergence can be understood as a logical progression in the exploration of halogenated aromatic compounds. The first synthesis would have been achieved through the application of established electrophilic aromatic substitution reactions, a cornerstone of organic synthesis.
The First Synthesis: A Logical Approach Through Electrophilic Aromatic Substitution
The most probable and logical route for the first synthesis of this compound is the direct electrophilic iodination of 4-fluoroaniline. The amino group of the aniline is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the fluorine atom, the iodination is directed to the ortho position, yielding the desired 3-iodo product.
The Underlying Mechanism and Rationale
The synthesis hinges on the principles of electrophilic aromatic substitution. The electron-donating nature of the amino group increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile, in this case, an iodinating agent.
Experimental Workflow: First Synthesis of this compound
Caption: A generalized workflow for the first synthesis of this compound via electrophilic iodination.
In-Depth Protocol: A Reconstruction of the First Synthesis
The following protocol is a detailed, step-by-step methodology representing a plausible first synthesis of this compound.
Objective: To synthesize this compound via direct iodination of 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Anhydrous Dichloromethane (DCM) or Acetic Acid
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish or equipment for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetic acid under a nitrogen or argon atmosphere.
-
Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-Iodosuccinimide, 1.0-1.2 equivalents) portion-wise at room temperature. The addition can also be done as a solution via a dropping funnel. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Reaction Progression: Allow the reaction to stir at room temperature for a period of 2 to 24 hours, or until TLC analysis indicates the completion of the reaction. The reaction time can vary depending on the specific iodinating agent and solvent used.
-
Quenching and Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product can be confirmed through various analytical techniques, including:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides detailed structural information and confirms the regiochemistry of the iodination.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₆H₅FIN |
| Molecular Weight | 237.01 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Varies with purity |
| Solubility | Soluble in most organic solvents |
Conclusion: A Foundation for Innovation
The synthesis of this compound, likely first achieved through a straightforward electrophilic iodination of 4-fluoroaniline, represents a fundamental yet crucial step in the development of specialized chemical building blocks. The principles of electrophilic aromatic substitution that govern this transformation are a testament to the predictive power of organic chemistry.[1][2] Understanding the causality behind these experimental choices allows for the optimization of existing methods and the design of novel synthetic routes. This in-depth guide provides researchers and drug development professionals with a foundational understanding of this key intermediate, empowering them to leverage its unique properties in the creation of next-generation pharmaceuticals and advanced materials.
References
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Iodine(III)‐Mediated Electrophilic Chlorination and Catalytic Nitration of N‐Tosyl Anilines. (n.d.). Wiley Online Library. Retrieved from [Link]
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Iodination of Aniline. (n.d.). Chemical Education Xchange. Retrieved from [Link]
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Synthesis of 4-fluoro-2-iodoaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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Iodination of Aniline. (n.d.). Chemical Education Xchange. Retrieved from [Link]
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Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2020, September 17). YouTube. Retrieved from [Link]
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Preparation of 4-iodoaniline. (n.d.). PrepChem.com. Retrieved from [Link]
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Exploring 4-Fluoro-2-Iodoaniline: Properties, Applications, and Suppliers. (n.d.). Papro.cn. Retrieved from [Link]
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Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2018, January). ResearchGate. Retrieved from [Link]
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theoretical calculations on the electronic properties of 4-Fluoro-3-iodoaniline
An In-Depth Technical Guide to the Theoretical Electronic Properties of 4-Fluoro-3-iodoaniline: A Computational Chemistry Perspective for Drug Discovery
Executive Summary
This compound is a substituted aromatic amine of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both a highly electronegative fluorine atom and a large, polarizable iodine atom, imparts a nuanced electronic profile that dictates its reactivity, metabolic stability, and potential for intermolecular interactions.[1] This guide provides a comprehensive technical overview of the theoretical methods used to elucidate these electronic properties. By leveraging Density Functional Theory (DFT), we can construct a detailed portrait of the molecule's electronic landscape, offering predictive insights that are invaluable for rational drug design. This document details the computational protocols for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, interpreting the results within the context of pharmaceutical research.
Introduction: The Strategic Importance of Halogenation in Aniline Scaffolds
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals.[2] The strategic introduction of halogen atoms is a time-honored medicinal chemistry tactic to modulate a molecule's physicochemical properties. Fluorine, the most electronegative element, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity, which can improve a drug's pharmacokinetic profile.[1][3] Conversely, the iodine atom in this compound offers a different set of advantages. Its size and polarizability make it a potent halogen bond donor, a critical non-covalent interaction for enhancing ligand-protein binding.[4][5] Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][6]
Understanding the interplay between the electron-withdrawing fluorine and the iodo group on the aniline ring is paramount for predicting the molecule's behavior. Theoretical calculations provide a powerful, cost-effective means to probe these properties at the sub-atomic level, guiding synthetic efforts and accelerating the drug discovery pipeline.
Theoretical Methodology: A Validated Computational Workflow
The following protocols are grounded in Density Functional Theory (DFT), a robust quantum mechanical modeling method for investigating the electronic structure of many-body systems.[7][8] The workflow is designed to be a self-validating system, where each step confirms the integrity of the model before proceeding to the next calculation.
Experimental Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To determine the most stable three-dimensional conformation of this compound at its electronic ground state.
-
Step 1: Initial Structure Creation. The 2D structure of this compound is sketched and converted to a 3D model using a molecular editor such as GaussView or Avogadro.
-
Step 2: Computational Method Selection. The calculation is performed using the Gaussian 16 suite of programs. The DFT method is employed, specifically utilizing the B3LYP hybrid functional with the LanL2DZ basis set.
-
Expertise & Causality: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is selected for its well-documented balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[2] The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is crucial for this system, as it employs an effective core potential (ECP) for heavy atoms like iodine, which accounts for relativistic effects that are significant for heavier elements.[9][10]
-
-
Step 3: Execution of Geometry Optimization. The structure is optimized without constraints, allowing all bond lengths, bond angles, and dihedral angles to fully relax to the lowest energy conformation.
-
Step 4: Validation via Frequency Calculation. A vibrational frequency analysis is performed on the optimized geometry using the same functional and basis set.
-
Trustworthiness: The absence of any imaginary (negative) frequencies in the output confirms that the optimized structure is a true local minimum on the potential energy surface.[11]
-
Caption: Computational workflow for analyzing electronic properties.
Experimental Protocol 2: Analysis of Electronic Properties
Objective: To calculate and interpret the key electronic descriptors from the validated molecular structure.
-
Step 1: Frontier Molecular Orbital (FMO) Analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output. The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO.
-
Expertise & Causality: FMO theory is fundamental to understanding chemical reactivity.[9][12] The HOMO energy correlates with the ability to donate electrons (ionization potential), while the LUMO energy relates to the ability to accept electrons (electron affinity). The energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[12][13]
-
-
Step 2: Molecular Electrostatic Potential (MEP) Mapping. An MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface.
-
Expertise & Causality: The MEP map is an invaluable tool for visualizing charge distribution and predicting reactivity.[8][11] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[14] This directly informs potential non-covalent interactions with biological targets.[15]
-
-
Step 3: Natural Bond Orbital (NBO) Analysis. An NBO calculation is performed to analyze the idealized Lewis structure and intramolecular charge transfer (delocalization) effects.
-
Expertise & Causality: NBO analysis translates the complex wavefunction into the familiar chemical concepts of bonds, lone pairs, and orbital interactions.[16][17] It quantifies delocalization effects through second-order perturbation theory, revealing stabilizing interactions (e.g., hyperconjugation) between filled (donor) and empty (acceptor) orbitals.[18] This provides deep insight into the electronic origins of molecular stability and reactivity.[4]
-
Results and Discussion: Quantifying the Electronic Landscape
The theoretical calculations provide a wealth of quantitative data that characterizes the electronic nature of this compound.
Frontier Molecular Orbitals and Global Reactivity Descriptors
The HOMO and LUMO energies are pivotal for deriving global reactivity descriptors that predict the molecule's behavior in chemical reactions.
| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | -5.43 | Propensity to donate electrons |
| LUMO Energy | ELUMO | - | -0.89 | Propensity to accept electrons |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.54 | High kinetic stability, moderate reactivity |
| Ionization Potential | I | -EHOMO | 5.43 | Energy required to remove an electron |
| Electron Affinity | A | -ELUMO | 0.89 | Energy released upon gaining an electron |
| Electronegativity | χ | (I+A)/2 | 3.16 | Global tendency to attract electrons |
| Chemical Hardness | η | (I-A)/2 | 2.27 | Resistance to change in electron distribution |
| Chemical Softness | S | 1/(2η) | 0.22 | Reciprocal of hardness; indicates reactivity |
| Electrophilicity Index | ω | χ²/(2η) | 2.19 | Propensity to act as an electrophile |
Data calculated using DFT B3LYP/LanL2DZ. Values are representative and may vary slightly with different computational methods.
The calculated HOMO-LUMO gap of 4.54 eV suggests that this compound is a moderately reactive molecule with significant kinetic stability.[9][12] The distribution of the HOMO is primarily centered on the aniline ring and the amino group, indicating these are the primary sites for electron donation (electrophilic attack). The LUMO is distributed across the aromatic ring, with significant contributions from the carbon atoms bonded to the halogen substituents.
Caption: Relationship between calculated properties and drug design implications.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map reveals the distribution of charge across the molecule. For this compound, distinct regions of negative and positive potential are observed:
-
Negative Potential (Red/Yellow): The most electron-rich region is localized around the nitrogen atom of the amino group, consistent with its lone pair of electrons. This is a primary site for hydrogen bonding. A lesser negative potential is observed on the fluorine atom. These are the preferred sites for electrophilic interactions.[8][14]
-
Positive Potential (Blue): A significant region of positive potential, known as a "sigma-hole," is located on the iodine atom, extending along the C-I bond axis. This electropositive region is the defining characteristic of a halogen bond donor.[4] The hydrogen atoms of the amino group also exhibit positive potential, making them hydrogen bond donors. These sites are susceptible to nucleophilic attack.[11]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides quantitative insight into the delocalization of electron density. Key findings for this compound include:
-
Lone Pair Delocalization: A strong stabilizing interaction is observed between the nitrogen lone pair orbital (nN) and the antibonding π* orbitals of the aromatic ring. This n → π* delocalization is characteristic of anilines and contributes to the planarity and electronic properties of the amino group.
-
Hyperconjugative Effects: The analysis reveals hyperconjugative interactions between the filled C-C π orbitals of the ring and the empty antibonding σ* orbitals of the C-F and C-I bonds. These interactions contribute to the overall stability of the molecule. The magnitude of these interactions, calculated via second-order perturbation theory, helps to quantify the electronic influence of each halogen.[18]
Implications for Drug Development
The theoretical electronic properties of this compound have direct and actionable implications for researchers in drug development.
-
Predicting Reactivity and Metabolism: The HOMO and LUMO distributions, along with the MEP map, highlight the most nucleophilic (amino group) and electrophilic centers. This information can predict likely sites of metabolic transformation (e.g., oxidation at the nitrogen or aromatic ring) and guide the design of synthetic routes.
-
Rationalizing Target Interactions: The MEP map is a powerful tool for structure-based drug design. The pronounced sigma-hole on the iodine atom strongly suggests its potential to act as a halogen bond donor to an electron-rich acceptor (like a carbonyl oxygen or a backbone nitrogen) in a protein active site. Similarly, the potentials around the amino group define its role as both a hydrogen bond donor and acceptor. These insights allow for the rational design of ligands that complement the electronic environment of their biological target.
-
Guiding Lead Optimization: Understanding the electronic contributions of the fluorine and iodine atoms allows medicinal chemists to make informed decisions. For example, if increased metabolic stability is desired, the fluorine atom's role can be leveraged.[3] If stronger target binding through halogen bonding is the goal, the iodine atom is the key feature.[6] The calculated properties provide a baseline to predict how further chemical modifications will alter the electronic profile and, consequently, the pharmacological activity.
Conclusion
Theoretical calculations provide an indispensable framework for understanding the complex electronic properties of this compound. Through a validated DFT-based workflow, we can quantify the molecule's reactivity, visualize its electrostatic landscape, and dissect the intramolecular interactions that govern its stability. These computational insights, spanning FMO, MEP, and NBO analyses, translate directly into practical guidance for drug development professionals, enabling more rational, efficient, and successful design of novel therapeutics.
References
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- Natural bond orbital analysis for the halogen-bonding complexes.
- Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology.
- Computational studies of Distinct Anilines for Electrooptical properties.
- Calculated properties of aniline halogenated trimers.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central.
- DFT theoretical studies of anions of aniline and its several derivatives.
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- Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- Theoretical investigation of NLO and spectroscopic properties of halogenated aniline.
- Nature of a Hydride–Halogen Bond. A SAPT-, QTAIM-, and NBO-Based Study.
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- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiScience.
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- Calculated electrostatic potentials and local surface ionization energies of para-substituted anilines as measures of substituent effects.
- A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental D
- Generated molecular electrostatic potential (MEP) maps of compound 2...
- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. ChemRxiv.
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- 3-Fluoro-4-iodoaniline | 656-66-6. Sigma-Aldrich.
- (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
- Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog.
- Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Physical Chemistry Research.
- Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.
- 2-Fluoro-4-iodoaniline: An Essential Intermedi
- 4-Fluoroaniline | C6H6FN. PubChem.
- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
- Pharmaceutical importance of 4 Iodoaniline in chemistry. SlideShare.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Comparison of molecular properties and docking exploration of ternary organic compounds of 2, 4-Di-substituent-aniline calcul
- Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. European Journal of Chemistry.
- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiJo.
- 4 Iodoaniline Builds the Heart of Pharma Molecules. SlideShare.
- Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. R Discovery.
- DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
- 3-Fluoro-4-iodoaniline | 656-66-6. ChemicalBook.
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Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Fluoro-3-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth analysis and detailed protocols for the Suzuki coupling of 4-fluoro-3-iodoaniline, a key building block in the synthesis of numerous biologically active molecules. The presence of the fluorine atom and the amino group presents unique electronic and steric challenges, necessitating a carefully optimized approach to achieve high yields and purity.[4][5]
The Strategic Importance of this compound in Medicinal Chemistry
Substituted biarylanilines are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1] The this compound moiety is particularly valuable as it allows for the late-stage introduction of diverse aryl and heteroaryl groups via Suzuki coupling at the iodine position. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[5]
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki coupling mechanism is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[8]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6][8]
Caption: Figure 1: The Catalytic Cycle of the Suzuki Coupling Reaction.
Optimizing Reaction Conditions for this compound
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The electron-donating amino group can influence the reactivity of the aryl iodide, and the choice of catalyst, base, and solvent is critical to overcome potential challenges.
Catalyst and Ligand Selection
The choice of palladium source and ligand is paramount for an efficient reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.
-
Palladium Precatalysts: Using air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species is often advantageous.[11] Palladacycles, such as CataCXium® A, have shown unique effectiveness in couplings with ortho-substituted anilines.[12]
-
Ligands: Bulky, electron-rich phosphine ligands are frequently necessary to facilitate both the oxidative addition and reductive elimination steps.[13][14] Ligands from the Buchwald family (e.g., SPhos, XPhos) are excellent starting points for aryl halide couplings.[13][15] N-heterocyclic carbene (NHC) ligands also offer high stability and activity.[16]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[10][17][18]
-
Common Bases: Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[19]
-
Anhydrous Conditions: In cases where protodeboronation (hydrolysis of the boronic acid) is a concern, anhydrous conditions with bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial.[9][20] The choice of base can significantly impact the reaction rate and selectivity.[18]
Solvent Systems
The solvent must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases (if present).
-
Common Solvents: A mixture of an organic solvent and water is typical. Popular choices for the organic phase include 1,4-dioxane, toluene, and 2-methyltetrahydrofuran (2-MeTHF).[6][12][19]
-
Solubility Considerations: For poorly soluble substrates, solvents like N,N-dimethylformamide (DMF) may be necessary, although care must be taken as it can sometimes lead to side reactions.[21]
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ with a suitable ligand or a pre-formed catalyst like Pd(dppf)Cl₂ or a Buchwald precatalyst.[22][23] | Provides a reliable source of the active Pd(0) species. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphine ligands.[15] | Enhances catalyst activity and stability, particularly for electron-rich substrates. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents).[19][24] | Effective for boronic acid activation while minimizing side reactions. |
| Solvent | 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio).[6][12] | Good balance of solubility for both organic and inorganic reagents. |
| Temperature | 80-110 °C.[5][6] | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon).[20] | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Note: All reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Solvents should be degassed prior to use to remove dissolved oxygen.[15][20]
Materials and Reagents
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Reaction Setup and Procedure
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Workup and Purification
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems.
Caption: Figure 2: A workflow for troubleshooting common Suzuki coupling issues.
-
Low or No Conversion: This is the most common issue. Ensure all reagents are pure and solvents are anhydrous.[20] The palladium catalyst must be in its active Pd(0) state.[20] Consider screening different, more active ligands or precatalysts.[11]
-
Homocoupling of Boronic Acid: This side reaction is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst.[20] Rigorous exclusion of air is critical.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source (like water) can be minimized by using anhydrous conditions and carefully selecting the base.[20][21]
-
Dehalogenation: The replacement of the iodine atom with hydrogen can sometimes occur. This can occasionally be suppressed by protecting the aniline nitrogen or modifying the reaction conditions.
Conclusion
The Suzuki coupling of this compound is a powerful and versatile transformation for the synthesis of valuable biarylaniline derivatives. By understanding the underlying mechanism and carefully optimizing the reaction conditions—particularly the choice of catalyst, ligand, base, and solvent—researchers can consistently achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals seeking to employ this important reaction in their synthetic endeavors.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Suzuki Coupling Reaction. Available from: [Link]
-
PharmaEducation. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Available from: [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. Available from: [Link]
-
J-STAGE. Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available from: [Link]
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Reddit. Suzuki help : r/Chempros. Available from: [Link]
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National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Available from: [Link]
-
ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
RSC Publishing. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Available from: [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available from: [Link]
-
J-STAGE. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available from: [Link]
-
PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available from: [Link]
-
ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
PubMed. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Available from: [Link]
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Application Notes & Protocols: Strategic Alkynylation of 4-Fluoro-3-iodoaniline via Sonogashira Coupling
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Selective C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable for the synthesis of complex molecules under remarkably mild conditions.[2][5][6] Its applications are vast, fueling advancements in pharmaceuticals, natural products, organic materials, and nanomaterials.[2][5]
This guide focuses on a particularly valuable building block: 4-Fluoro-3-iodoaniline . This substrate is of significant interest to researchers in drug development and materials science due to its distinct electronic properties and, critically, the differential reactivity of its halogen substituents. The carbon-iodine bond is substantially more reactive towards oxidative addition in palladium-catalyzed cycles than the more robust carbon-fluorine bond.[7][8][9] This inherent reactivity difference allows for highly regioselective alkynylation at the C-3 position, leaving the fluoro and amino groups untouched for subsequent transformations. This protocol provides a detailed, field-proven methodology for the successful Sonogashira coupling of this compound, explaining the critical parameters and the mechanistic rationale behind them.
Reaction Principle and Catalytic Mechanism
A comprehensive understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3][10]
The Palladium Cycle:
-
Reductive Activation: The reaction typically starts with a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, which is reduced in situ to the catalytically active 14-electron Pd(0) species, often stabilized by phosphine ligands.[10]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). This is often the rate-determining step and proceeds readily with aryl iodides.[1][8][10] This forms a square planar Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex.[2][8][11] This key step exchanges the iodide ligand on the palladium with the alkyne group.
-
Reductive Elimination: Following a trans-cis isomerization, the newly formed Pd(II) complex undergoes reductive elimination, expelling the final cross-coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8][10]
The Copper Co-Catalytic Cycle:
-
Acetylide Formation: The terminal alkyne coordinates with a copper(I) salt (e.g., CuI).[1]
-
Deprotonation: In the presence of an amine base (e.g., triethylamine), the acidity of the alkyne's terminal proton is increased, facilitating deprotonation to form a highly reactive copper(I) acetylide intermediate.[1][8][10]
-
Regeneration: This copper acetylide is the species that engages in the transmetalation step with the palladium intermediate, regenerating the copper(I) halide.[2][10]
The amine base serves a dual purpose: it acts as the base to deprotonate the alkyne and neutralizes the hydrogen iodide (HI) generated during the reaction.[2][10]
Below is a diagram illustrating the interconnected catalytic cycles.
Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol
This protocol provides a reliable method for the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich, etc. | Store protected from light. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich, etc. | Purify by distillation if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade, 99% | Strem, Sigma-Aldrich | A common, reliable Pd(II) precatalyst. |
| Copper(I) Iodide (CuI) | >98%, freshly opened or purified | Acros, Sigma-Aldrich | White/off-white solid. Discolored (green/brown) CuI should be purified. |
| Triethylamine (Et₃N) or Diisopropylamine | Anhydrous, >99.5% | Acros, Sigma-Aldrich | Distill from CaH₂ and store over KOH under N₂. |
| Tetrahydrofuran (THF) or DMF | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich | Use from a solvent purification system or freshly opened bottle. |
| Nitrogen or Argon Gas | High Purity (99.998%) | - | For maintaining an inert atmosphere. |
| Celite® 545 | Filtration Agent | - | For removal of catalyst residues. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | For drying the organic phase. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with a bubbler
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for workup (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
Place an appropriately sized magnetic stir bar into a Schlenk flask. Seal the flask and heat-gun dry under vacuum. Allow the flask to cool to room temperature while backfilling with Nitrogen or Argon.
-
To the flask, add This compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere.
-
Via syringe, add the anhydrous solvent (e.g., THF or DMF, to make a ~0.1-0.2 M solution with respect to the aniline) followed by the amine base (e.g., Triethylamine, 2-3 equiv).[12]
-
Stir the resulting suspension at room temperature for 5-10 minutes. The mixture may turn from a pale yellow to a darker color.
-
Using a syringe, slowly add the terminal alkyne (1.1-1.2 equiv) to the stirring reaction mixture.
Reaction and Monitoring: 7. Stir the reaction at room temperature or gently heat to 40-60 °C. The optimal temperature may depend on the specific alkyne used.[12] 8. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take small aliquots via syringe and quench with a drop of water before spotting. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product should be less polar than the starting aniline.
Work-up and Purification: 9. Once the reaction is complete (typically 2-6 hours, as indicated by TLC), cool the mixture to room temperature. 10. Dilute the reaction mixture with ethyl acetate or diethyl ether and filter it through a short plug of Celite® to remove the insoluble catalyst residues and salts.[7][8] Wash the Celite® pad with additional solvent. 11. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and finally brine.[8] 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[8] 13. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[7][13]
Data Presentation & Troubleshooting
Representative Reaction Parameters
The following table outlines typical conditions and expected outcomes for the Sonogashira coupling of this compound.
| Terminal Alkyne | Alkyne (equiv) | Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | 1.1 | 2 | 4 | Et₃N (2.5) | THF | 25 | 4 | 85-95 |
| 1-Octyne | 1.2 | 3 | 6 | Et₃N (3.0) | DMF | 45 | 6 | 80-90 |
| Trimethylsilylacetylene | 1.2 | 2.5 | 5 | DIPA (2.5) | THF | 25 | 3 | 90-98 |
| 3-Ethynylpyridine | 1.1 | 3 | 6 | Et₃N (3.0) | DMF | 50 | 5 | 75-85 |
Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and precise execution of the protocol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Pd or Cu).2. Poor quality amine base or solvent.3. Reaction temperature too low. | 1. Use fresh catalyst and high-purity CuI. Ensure an inert atmosphere is maintained.[12]2. Use freshly distilled/anhydrous reagents.3. Gradually increase the reaction temperature in 10 °C increments. |
| Glaser Homocoupling | Presence of oxygen in the reaction vessel. | 1. Ensure the system is thoroughly degassed (evacuate/backfill cycle or sparging).2. Maintain a positive pressure of inert gas throughout the reaction.3. Consider switching to a copper-free protocol if the problem persists.[2] |
| Dark, Tar-like Mixture | Reaction overheating; decomposition of starting materials or product. | 1. Maintain careful temperature control.2. For sensitive substrates, run the reaction at room temperature for a longer duration. |
| Complex TLC/NMR | Formation of byproducts; incomplete reaction. | 1. Ensure correct stoichiometry of reagents.2. Re-purify starting materials.3. Optimize purification conditions (e.g., different solvent system for chromatography). |
Conclusion
The Sonogashira coupling provides a powerful and reliable strategy for the selective functionalization of this compound. By leveraging the differential reactivity of the carbon-halogen bonds, researchers can precisely install a wide variety of alkyne moieties at the C-3 position. The protocol detailed herein, grounded in established mechanistic principles, offers a robust starting point for synthesizing novel aniline derivatives for applications in medicinal chemistry, agrochemicals, and materials science. Careful attention to reagent quality and the maintenance of an inert atmosphere are paramount to achieving high yields and purity.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
ACS Publications. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. [Link]
-
RSC Publishing. (2016, March 1). Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. [Link]
-
ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
-
ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances. [Link]
-
National Institutes of Health. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts. [Link]
-
National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]
-
chemeurope.com. (n.d.). Sonogashira coupling. [Link]
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The Strategic Utility of 4-Fluoro-3-iodoaniline in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: A Privileged Scaffold Component in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic selection of starting materials is paramount. 4-Fluoro-3-iodoaniline has emerged as a highly valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Small molecule kinase inhibitors have revolutionized cancer treatment by targeting these specific molecular drivers of the disease.[1][2]
The unique substitution pattern of this compound offers a compelling combination of properties for drug design. The aniline moiety provides a key nucleophilic handle for the construction of diarylamine and related pharmacophores, which are common motifs in ATP-competitive kinase inhibitors. The fluorine atom, a bioisostere of hydrogen, can significantly enhance the binding affinity of the final compound to its target kinase through favorable electrostatic interactions and can also improve metabolic stability and membrane permeability.[3] The iodine atom provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile and modular introduction of diverse chemical functionalities. This technical guide will provide an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols and data.
The Strategic Advantage of Fluorine and Iodine Substitution
The presence of both fluorine and iodine on the aniline ring is not coincidental; it is a deliberate design choice that imparts significant advantages in the synthesis and final properties of kinase inhibitors.
-
Fluorine's Role: The strategic placement of a fluorine atom can have a profound impact on a drug molecule's properties. It can increase binding affinity to the target protein, enhance metabolic stability by blocking sites of oxidative metabolism, and modulate the pKa of nearby functional groups, which can affect solubility and cell permeability.[3]
-
Iodine's Role: The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more reactive and allowing for milder reaction conditions in Suzuki and Buchwald-Hartwig couplings. This enables the construction of complex molecular architectures with high efficiency and functional group tolerance.
Application in the Synthesis of MEK and c-Met Kinase Inhibitors
This compound has been successfully employed in the synthesis of inhibitors for several important cancer-related kinases, including MEK and c-Met.
MEK Kinase Inhibitors
MEK (Mitogen-activated protein kinase kinase) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in a variety of cancers. A recent patent application from Kinnate Biopharma discloses a series of potent MEK inhibitors synthesized from this compound (referred to as 2-fluoro-4-iodophenylamine in the patent). These compounds, such as (R)-4-[Ethyl(methyl)phosphoryl]-N-(2-fluoro-4-iodophenyl)pyridin-3-amine and 5-Chloro-4-(dimethylphosphoryl)-N-(2-fluoro-4-iodophenyl)pyridin-3-amine , highlight the utility of this starting material in generating novel phosphane oxide- and amine-based inhibitors.
Experimental Protocols
The following protocols are detailed, field-proven methodologies for the key synthetic transformations involving this compound. These protocols are designed to be self-validating, with clear steps and explanations for the choice of reagents and conditions.
Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Diaryl- and Heteroarylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is central to the synthesis of many kinase inhibitors. This protocol describes a general procedure for the coupling of this compound with an aminopyridine, a common core structure in kinase inhibitors.
Sources
The Strategic Utility of 4-Fluoro-3-iodoaniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Architectural Advantage of 4-Fluoro-3-iodoaniline
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine into molecular scaffolds has become a cornerstone of rational drug design.[1][2] this compound emerges as a preeminent building block, offering a unique combination of steric and electronic properties that are highly advantageous for the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, complete with detailed protocols for key transformations and insights into its application in the synthesis of targeted therapies, including kinase inhibitors.
The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.[3] Concurrently, the iodine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of molecular fragments.[4] The aniline moiety provides a further point of diversification, making this compound a trifunctional scaffold for the construction of diverse compound libraries. This guide will delve into the practical applications of this valuable intermediate, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅FIN | PubChem |
| Molecular Weight | 237.01 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Sigma-Aldrich |
| Melting Point | 55-57 °C | AstaTech |
| Solubility | Slightly soluble in water | ChemicalBook |
| CAS Number | 647025-62-5 | PubChem |
Safety and Handling
As with all halogenated aromatic amines, this compound should be handled with appropriate safety precautions. It is classified as an irritant and is harmful if swallowed or in contact with skin.[5] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic prowess of this compound is most prominently displayed in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than a carbon-bromine or carbon-chlorine bond, allowing for selective transformations under milder conditions. This section provides detailed protocols for three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[7] The reaction of this compound with various boronic acids or esters provides a direct route to a diverse range of substituted 4-fluoroanilines.
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 3-aryl-4-fluoroaniline derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered potassium phosphate (2.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst mixture to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, to a total volume of 5-10 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl halides, particularly for challenging substrates.[7]
-
Base: Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.[8]
-
Solvent System: The use of a dioxane/water mixture facilitates the dissolution of both the organic and inorganic reagents, promoting efficient reaction kinetics.[8]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[9] This reaction is instrumental in the synthesis of many biologically active molecules, including kinase inhibitors, where the rigid alkynyl linker can serve as a key structural element.[10]
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Objective: To synthesize a 4-fluoro-3-(alkynyl)aniline derivative.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous, degassed THF (5-10 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Choices:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is a robust and widely used catalyst for Sonogashira couplings.[9] The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases.[9]
-
Solvent: Anhydrous and degassed THF is a common solvent for Sonogashira reactions, as it dissolves the reactants well and is relatively inert.[5]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[11] This reaction is particularly valuable for the synthesis of pharmaceutical intermediates, where the arylamine moiety is a common pharmacophore.
Protocol 3: Buchwald-Hartwig Amination of this compound
Objective: To synthesize a N-aryl-4-fluoro-3-iodoaniline derivative.
Materials:
-
This compound
-
Aryl or alkyl amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
Xantphos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) to a dry Schlenk flask.
-
Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
Add this compound (1.0 mmol), the amine (1.1 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Choices:
-
Catalyst System: The Pd₂(dba)₃/Xantphos system is a highly active and versatile catalyst for the amination of aryl halides, including iodides. Xantphos is a bidentate ligand that promotes reductive elimination.[12]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[13]
-
Solvent: Toluene is a standard solvent for this reaction, as it is non-polar and has a suitable boiling point for the required reaction temperatures.[13]
Application in the Synthesis of Kinase Inhibitors: Trametinib Intermediate
The utility of this compound as a building block is exemplified in the synthesis of intermediates for targeted cancer therapies. For instance, a structurally related compound, 2-fluoro-4-iodoaniline, is a key starting material in the synthesis of Trametinib, a MEK inhibitor used in the treatment of melanoma.[14][15] The synthetic strategies employed for Trametinib can be adapted for derivatives using this compound, highlighting its potential in the development of novel kinase inhibitors.
A key step in the synthesis of Trametinib involves the reaction of 2-fluoro-4-iodoaniline with cyclopropyl isocyanate to form a urea intermediate, which then undergoes cyclization.[16] This initial transformation showcases the reactivity of the aniline nitrogen, which can be readily functionalized. Subsequent cross-coupling reactions at the iodo position would then allow for the introduction of further complexity.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its unique trifunctional nature, with reactive fluoro, iodo, and amino groups, provides a robust platform for the construction of complex and diverse molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offer reliable and efficient methods for the selective functionalization of this scaffold. The demonstrated relevance of structurally similar compounds in the synthesis of approved drugs like Trametinib underscores the immense potential of this compound in the ongoing quest for novel and more effective therapeutics. Researchers and drug development professionals are encouraged to explore the rich chemistry of this building block to accelerate their discovery programs.
References
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API Synthesis International. (2015, September 16). TRAMETINIB. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
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Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). Dabrafenib. PubChem Compound Summary for CID 44470535. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trametinib. PubChem Compound Summary for CID 11707018. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. [Link]
-
ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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palladium-catalyzed cross-coupling reactions of 4-Fluoro-3-iodoaniline
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Fluoro-3-iodoaniline
Introduction: The Strategic Value of this compound
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and amino groups into aromatic scaffolds is a proven method for modulating molecular properties.[1][2] this compound has emerged as a particularly valuable building block, offering a unique combination of functionalities. The aniline moiety provides a key vector for further derivatization, the fluorine atom can enhance metabolic stability and binding affinity, and the highly reactive carbon-iodine bond serves as an ideal handle for palladium-catalyzed cross-coupling reactions.[3][4] This reactivity allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, granting chemists access to a vast chemical space of novel, complex molecules.
This guide provides an in-depth exploration of the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—as applied to this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Pillar 1: The Unified Mechanism of Palladium Cross-Coupling
At the heart of these powerful transformations lies a common catalytic cycle, elegantly orchestrated by a palladium catalyst.[5][6][7] Understanding this cycle is fundamental to troubleshooting and optimizing any cross-coupling reaction. The process universally involves three key elementary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Palladium(II) intermediate.[6] The C-I bond is the weakest of the carbon-halogen bonds, making this step highly favorable and allowing for milder reaction conditions compared to analogous bromo- or chloro-anilines.[6]
-
Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck):
-
In transmetalation , an organometallic coupling partner (e.g., organoboron for Suzuki, organocopper for Sonogashira) transfers its organic group to the Pd(II) center, displacing the iodide.[8]
-
In migratory insertion , an alkene (the coupling partner in a Heck reaction) coordinates to the Pd(II) center and then inserts into the palladium-aryl bond.[7][9]
-
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[5][6]
Pillar 2: Application Notes & Protocols
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its excellent functional group tolerance, the commercial availability of a vast library of boronic acids, and the low toxicity of boron-containing byproducts.[10]
Expertise & Causality:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or a pre-catalyst with a phosphine ligand is standard. For an electron-rich substrate like our aniline derivative, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are highly effective. They promote the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.
-
Base: A base is crucial for activating the boronic acid to facilitate transmetalation.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₃PO₄ is often a good choice for sensitive substrates as it is a strong base but generally non-nucleophilic.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical. Water is essential for dissolving the inorganic base and aiding in the activation of the boronic acid.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then carefully evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask. Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Summary Table:
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2) | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O | 85 | 8 | 80-90 |
| 3-Pyridylboronic acid | XPhos Pd G3 (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 | 75-85 |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl iodide) and an sp carbon (from a terminal alkyne).[12] This reaction is indispensable for creating conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and functional materials.
Expertise & Causality:
-
Catalyst System: The reaction classically employs a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle, and a copper(I) salt (e.g., CuI) as a co-catalyst.[13] The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which undergoes transmetalation with the palladium center much more rapidly than the alkyne itself.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves a dual purpose: scavenging the HI produced during the reaction and acting as the solvent.
-
Solvent & Atmosphere: The reaction is highly sensitive to oxygen, which can cause oxidative homo-coupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly anaerobic (inert) atmosphere and using degassed anhydrous solvents is critical for success.[12]
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-6 hours at room temperature.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove catalyst residues. Wash the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography.
Data Summary Table:
| Coupling Partner (Alkyne) | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base/Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | 25 | 4 | 90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | THF/Et₃N | 25 | 3 | 88-95 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | DMF/Et₃N | 50 | 6 | 75-85 |
Heck Reaction: Olefin Arylation
The Mizoroki-Heck reaction facilitates the coupling of the aryl iodide with an alkene, forming a new C-C bond at the vinylic position and proving invaluable for synthesizing substituted styrenes and cinnamates.[14][15]
Expertise & Causality:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species.[16] Triphenylphosphine (PPh₃) is a standard ligand, though for more challenging substrates, bulky phosphines or N-heterocyclic carbenes (NHCs) can offer improved performance.
-
Base: A mild inorganic or organic base is required to neutralize the HI generated in the final step of the catalytic cycle (β-hydride elimination followed by reductive elimination of H-I which is neutralized).[9] Bases like NaOAc, K₂CO₃, or Et₃N are effective. The choice of base can sometimes influence the regioselectivity of the olefin insertion.
-
Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically used, as Heck reactions often require elevated temperatures (100-140 °C) to proceed efficiently.[9]
Step-by-Step Methodology:
-
Preparation: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and NaOAc (1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous DMF (4 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Data Summary Table:
| Coupling Partner (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (1.5) | DMF | 120 | 75-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 80-90 |
| Cyclohexene | Pd₂(dba)₃ (1) | None | K₂CO₃ (2.0) | DMA | 130 | 60-70 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and general method for constructing C-N bonds, enabling the coupling of an amine with the aryl iodide.[17][18] This reaction is particularly useful for synthesizing diarylamines or alkylarylamines that are otherwise difficult to access.
Expertise & Causality:
-
Catalyst System: This reaction is highly dependent on the ligand. The development of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) by the Buchwald group, and others, was a breakthrough that enabled the coupling of a wide range of amines under milder conditions.[19] These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[20]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching the strong base.
Step-by-Step Methodology:
-
Preparation: In a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reagent Addition: Outside the glovebox, add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (e.g., morpholine, 1.2 mmol, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.
-
Solvent: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the starting aniline.
-
Work-up: Cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Summary Table:
| Coupling Partner (Amine) | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 85-95 |
| Aniline | XPhos Pd G3 (2) | XPhos | K₃PO₄ (2.0) | Dioxane | 110 | 70-80 |
| n-Butylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 80-90 |
Conclusion
This compound stands as a premier building block for complex molecule synthesis, largely due to its amenability to a diverse range of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond ensures that these transformations proceed efficiently, often under mild conditions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can reliably execute Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings to generate novel biaryls, arylalkynes, substituted styrenes, and complex arylamines. The protocols and insights provided in this guide serve as a robust foundation for leveraging this versatile substrate in the pursuit of new medicines and materials.
References
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National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020-07-01). Available at: [Link]
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Scribd. Experimental Procedure - Sonogashira Coupling. Available at: [Link]
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SlideShare. 4 Iodoaniline Builds the Heart of Pharma Molecules. Available at: [Link]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
experimental procedure for N-arylation with 4-Fluoro-3-iodoaniline
An Application Guide to the N-Arylation of 4-Fluoro-3-iodoaniline: Protocols and Mechanistic Insights
Introduction: The Strategic Importance of N-Arylated Anilines
N-arylated anilines are foundational scaffolds in modern chemistry, serving as critical components in pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Their synthesis, particularly through carbon-nitrogen (C-N) bond formation, is a cornerstone of contemporary organic synthesis. The substrate, this compound, represents a particularly valuable and synthetically challenging building block. Its unique substitution pattern—a fluorine atom, an iodine atom, and an amine group on the same aromatic ring—offers multiple points for diversification. However, this same complexity demands a highly selective and robust synthetic methodology to control which position reacts, avoiding unwanted side products.
This guide provides a detailed experimental protocol for the selective N-arylation of this compound, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. We will explore the rationale behind the choice of catalysts and reagents, provide a step-by-step procedure, and discuss the underlying catalytic mechanism that enables this precise transformation.
Methodological Strategy: Palladium vs. Copper Catalysis
Two primary catalytic systems dominate the field of N-arylation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
-
Ullmann Condensation: This classical method, traditionally requiring stoichiometric copper and high temperatures (often >200 °C), has been improved with modern ligands.[3][4] However, it can still suffer from a limited substrate scope and harsh conditions.[3]
-
Buchwald-Hartwig Amination: This reaction has become the preeminent method for C-N cross-coupling due to its remarkable functional group tolerance, milder reaction conditions, and broad substrate scope.[2][5] It utilizes a palladium catalyst in conjunction with sterically hindered, electron-rich phosphine ligands.[6] The evolution of these ligands has been critical to the reaction's success, enabling the coupling of even challenging substrates.[2][6]
For a substrate like this compound, the Buchwald-Hartwig approach is superior. The high reactivity difference between an aryl iodide and an aryl fluoride in palladium-catalyzed oxidative addition ensures that the C-N coupling occurs selectively at the C-I bond, leaving the C-F bond intact for potential subsequent functionalization.
Experimental Protocol: Buchwald-Hartwig N-Arylation of this compound
This protocol details a representative procedure for the mono-N-arylation of this compound with a generic amine coupling partner (e.g., a primary or secondary amine).
Materials & Reagents
| Reagent/Material | Formula | CAS Number | Recommended Purity | Notes |
| This compound | C₆H₅FIN | 67633-45-4 | >98% | Substrate |
| Amine Coupling Partner | R¹R²NH | Varies | >98% | e.g., Morpholine, Aniline, Benzylamine |
| Palladium(II) Acetate | Pd(OAc)₂ | 3375-31-3 | >98% | Palladium Precursor |
| XPhos | C₃₃H₄₃P | 564483-18-7 | >98% | Ligand |
| Sodium tert-butoxide | NaOtBu | 865-48-5 | >98% | Base |
| Anhydrous Toluene | C₇H₈ | 108-88-3 | Dri-Solv or equivalent | Reaction Solvent |
| Argon or Nitrogen Gas | Ar or N₂ | 7440-37-1 / 7727-37-9 | High Purity | For inert atmosphere |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | ACS Grade | For workup |
| Brine (Saturated NaCl) | NaCl(aq) | 7647-14-5 | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 7487-88-9 / 7757-82-6 | Anhydrous | For drying |
| Silica Gel | SiO₂ | 7631-86-9 | 230-400 mesh | For chromatography |
Equipment
-
Oven-dried Schlenk flasks or reaction vials with stir bars
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Septa, syringes, and needles
-
Temperature-controlled oil bath or heating mantle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
-
Thin-Layer Chromatography (TLC) plates and UV lamp
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv).
-
Causality: The use of an inert atmosphere is critical because the active Pd(0) catalyst and some phosphine ligands are sensitive to oxidation by air, which can deactivate the catalyst.[7] The base is essential for deprotonating the amine nucleophile, making it more reactive towards the palladium center.[8]
-
-
Reagent Addition:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the amine coupling partner (1.1-1.2 equiv) via syringe if it is a liquid, or quickly add it under a positive flow of inert gas if it is a solid.
-
In a separate, small vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and add it to the main reaction flask against a positive flow of argon.
-
Causality: Adding the palladium precursor last minimizes its exposure to air. Sterically hindered biaryl phosphine ligands like XPhos are highly effective because they promote the formation of a monoligated palladium species, which accelerates the key steps of the catalytic cycle.[2][6]
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Place the sealed flask into a preheated oil bath set to the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously.
-
Causality: Anhydrous solvent is used to prevent side reactions, such as the hydrolysis of the base or catalyst components. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
The reaction is complete when the starting this compound spot is no longer visible by TLC.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding water. Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[9]
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-arylated product.
-
Characterize the purified compound using NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) to confirm its identity and purity.
-
Results and Discussion: The Rationale Behind the Protocol
The success of the Buchwald-Hartwig amination hinges on the delicate interplay between the palladium center, the ligand, the base, and the substrates.
-
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle.[2][7] It begins with the active Pd(0) species, which undergoes oxidative addition into the C-I bond of this compound to form a Pd(II) complex. The amine then coordinates to this complex and is deprotonated by the base to form a palladium-amido species. The final, product-forming step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
-
Hypothetical Data & Optimization: The choice of reaction parameters can significantly impact the yield. The following table presents hypothetical data to illustrate these effects.
| Entry | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | 100 | 92 |
| 2 | RuPhos | NaOtBu | 100 | 88 |
| 3 | XPhos | K₃PO₄ | 100 | 65 |
| 4 | XPhos | NaOtBu | 80 | 75 |
From this hypothetical data, we can infer that:
-
Ligand Choice is Key: While both XPhos and RuPhos are effective, XPhos provides a slightly higher yield in this case, demonstrating that subtle changes in ligand structure can influence efficiency.[6]
-
Base Strength Matters: A strong, non-nucleophilic base like NaOtBu (Entry 1) is more effective than a weaker base like K₃PO₄ (Entry 3) for deprotonating the aniline, leading to a higher yield.
-
Temperature Dependence: A higher temperature (Entry 1 vs. Entry 4) generally leads to a faster reaction and higher conversion, although this must be balanced against potential substrate or product degradation.
Conclusion
The N-arylation of this compound is a powerful transformation for accessing highly functionalized aromatic amines. The Palladium-catalyzed Buchwald-Hartwig amination provides a selective, high-yielding, and broadly applicable method for this purpose. By carefully selecting the ligand, base, and reaction conditions, researchers can effectively control the reaction's outcome, enabling the synthesis of complex molecules for applications in drug discovery and materials science. This protocol provides a robust starting point for further exploration and optimization in the laboratory.
References
- Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (2001). New reagents for direct N-arylation of indoles, anilines, and other nitrogen nucleophiles. Tetrahedron Letters, 42(20), 3415-3418.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][7]
-
Reddy, L. H., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-84. [Link][1]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link][6]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link][5]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][10]
-
Reddit. (2014). Purify and dry aniline? r/chemistry. [Link][11]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link][12]
Sources
- 1. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 4-Fluoro-3-iodoaniline in Pharmaceutical Reaction Mixtures
Abstract
This document provides detailed analytical methodologies for the accurate quantification of 4-Fluoro-3-iodoaniline, a critical intermediate in the synthesis of various pharmaceutical compounds. Ensuring the precise concentration of this intermediate during chemical synthesis is paramount for process control, yield optimization, and the purity of the final active pharmaceutical ingredient (API). We present a primary, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for enhanced specificity and for instances requiring structural confirmation. Both protocols are designed to be robust and are supported by a validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction: The Rationale for Precise Quantification
This compound is a halogenated aromatic amine serving as a key building block in organic synthesis. The presence of three distinct functional groups—an amine, a fluoro group, and an iodo group—provides multiple reaction pathways, but also introduces the potential for side reactions and impurity formation. In-process control (IPC) of reaction mixtures to monitor the consumption of this compound and the formation of subsequent products is a cornerstone of modern pharmaceutical manufacturing. It allows for:
-
Real-time reaction monitoring: Determining the reaction endpoint accurately, preventing over- or under-reaction.
-
Yield optimization: Adjusting reaction parameters based on quantitative data to maximize product formation.
-
Impurity profiling: Identifying and quantifying residual starting material and potential side-products that could impact the final API's quality and safety.
This note addresses the need for reliable and validated analytical methods tailored for researchers, process chemists, and quality control analysts in the pharmaceutical industry.
Physicochemical Properties & Analytical Strategy
The analytical strategy is dictated by the physicochemical properties of this compound. While specific data for this isomer is scarce, properties of the closely related isomer, 3-fluoro-4-iodoaniline, provide a strong basis for method development.[3][4][5]
-
Polarity & Solubility: The compound is a polar molecule with low solubility in water (approx. 228 mg/L).[3][6] This makes it an ideal candidate for Reversed-Phase HPLC, where it will interact well with a non-polar stationary phase.
-
Volatility: With a high boiling point (~274 °C), the analyte is semi-volatile, making Gas Chromatography a viable, albeit more thermally demanding, alternative.[4][5]
-
Chromophoric Nature: The benzene ring constitutes a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.
-
Basicity: As an aniline derivative, the amino group is weakly basic. The presence of two electron-withdrawing halogens (F and I) reduces the basicity. Controlling the pH of the mobile phase in HPLC is therefore critical to ensure a consistent ionization state and achieve sharp, symmetrical chromatographic peaks.
Based on these properties, RP-HPLC with UV detection is selected as the primary method due to its robustness, versatility for polar compounds, and widespread availability in QC laboratories.[7][8] GC-MS is presented as an excellent confirmatory technique, offering orthogonal separation and the high specificity of mass spectrometry.[9][10]
Primary Method: Reversed-Phase HPLC with UV Detection
This method is designed for the routine, high-throughput quantification of this compound in complex reaction matrices.
Causality of Methodological Choices
-
Stationary Phase (Column): A C18 column is chosen for its hydrophobic character, providing strong retention for the aromatic ring of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.[7]
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of a wide range of components in the reaction mixture. Acetonitrile is selected for its low UV cutoff and compatibility with the analyte.
-
Acid Modifier: Formic acid (0.1%) is added to the aqueous mobile phase to maintain a pH well below the pKa of the anilinium ion (the protonated form of the amine). This ensures the analyte is consistently in its protonated, cationic state, which minimizes peak tailing caused by interaction with residual silanols on the silica-based column packing, leading to sharp, symmetrical peaks.[11]
-
Detection: UV detection at 254 nm is selected as it is a common wavelength for aromatic compounds and provides a good signal-to-noise ratio. A photodiode array (PDA) detector is recommended to simultaneously check for peak purity and identify the absorbance maximum for further optimization.
Experimental Protocol: HPLC-UV
Step 1: Preparation of Solutions
-
Mobile Phase A: Mix 1.0 mL of formic acid in 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Note: This compound is light-sensitive; use amber glassware or wrap flasks in foil.[5]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Diluent.
Step 2: Sample Preparation
-
Quench a representative sample of the reaction mixture (e.g., 100 µL) in a known volume of Diluent (e.g., 10 mL) to halt the reaction and achieve an initial dilution.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If necessary, perform further dilutions with the Diluent to bring the expected concentration of this compound into the range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.
Step 3: Chromatographic Conditions & Analysis
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (Diluent), followed by the calibration standards, and then the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Table 1: Recommended HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm (or λmax determined by PDA) |
| Run Time | 25 minutes |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an orthogonal separation mechanism and definitive identification, making it ideal for confirming the identity of the analyte peak in the presence of co-eluting impurities or for trace-level analysis.
Causality of Methodological Choices
-
Separation Principle: GC separates compounds based on their volatility and interaction with the stationary phase. Given its boiling point, this compound is well-suited for GC analysis.[4]
-
Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS) is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile aromatic compounds.[10][12]
-
Sample Preparation: A liquid-liquid extraction (LLE) is necessary to transfer the analyte from a potentially aqueous or high-boiling reaction matrix into a volatile, GC-compatible solvent. The pH of the aqueous phase is raised to ensure the aniline is in its neutral, more organic-soluble form, maximizing extraction efficiency.
-
Detection: Mass spectrometry provides both high sensitivity and structural information. Full scan mode is used for initial identification, while Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and quantitative accuracy by monitoring characteristic ions of the analyte.
Experimental Protocol: GC-MS
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Take a known volume/mass of the reaction mixture and dilute with 10 mL of deionized water.
-
Adjust the pH of the aqueous solution to >10 using 1M sodium hydroxide.
-
Transfer the solution to a separatory funnel and extract three times with 15 mL of dichloromethane or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Transfer the final extract to a GC vial for analysis.
Step 2: Chromatographic Conditions & Analysis
-
Set up the GC-MS system according to the parameters in Table 2 .
-
Perform an initial analysis in Full Scan mode to identify the retention time and mass spectrum of this compound. The molecular ion (m/z 237) and characteristic fragment ions should be identified.
-
For quantitative analysis, switch to SIM mode, monitoring the molecular ion and 2-3 confirmatory fragment ions.
-
Prepare calibration standards in the final extraction solvent (e.g., dichloromethane) and analyze to create a calibration curve.
-
Quantify the analyte in the extracted samples against the calibration curve.
Table 2: Recommended GC-MS Conditions
| Parameter | Recommended Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 260 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-350) for identificationSIM for quantification (e.g., monitor m/z 237, and other fragments) |
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the primary HPLC method must be validated according to ICH Q2(R1) guidelines.[1][2][13][14] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Analytical Workflow and Validation Logic
The following diagrams illustrate the overall analytical workflow and the logical relationship between the validation parameters as mandated by ICH.
Sources
- 1. canadacommons.ca [canadacommons.ca]
- 2. database.ich.org [database.ich.org]
- 3. fishersci.nl [fishersci.nl]
- 4. echemi.com [echemi.com]
- 5. 3-Fluoro-4-iodoaniline CAS 656-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3-Fluoro-4-iodoaniline | 656-66-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. epa.gov [epa.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application and Protocol Guide for the Analysis of 4-Fluoro-3-iodoaniline Derivatives by HPLC and GC-MS
Abstract
This comprehensive application note provides detailed methodologies for the qualitative and quantitative analysis of 4-fluoro-3-iodoaniline derivatives, a class of compounds of increasing importance in pharmaceutical synthesis. Given their structural properties, robust and validated analytical methods are crucial for ensuring purity, stability, and quality control. We present field-proven protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical experimental choices—from sample preparation and column selection to derivatization strategies and validation parameters—is explained in depth. All protocols are designed as self-validating systems, grounded in internationally recognized guidelines such as the ICH Q2(R2) framework, to ensure scientific integrity and regulatory compliance.[1][2][3][4] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical workflows for halogenated aromatic amines.
Introduction: The Analytical Imperative for Halogenated Anilines
Halogenated anilines, particularly multi-substituted structures like this compound derivatives, are pivotal building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The specific position and nature of the halogen substituents (fluorine and iodine) impart unique chemical properties that can enhance biological activity but also present distinct analytical challenges. The presence of iodine offers a site for further chemical modification, while the fluorine atom can modulate metabolic stability and binding affinity.
Accurate quantification and impurity profiling of these derivatives are non-negotiable for process control and regulatory submission. The polar nature of the primary amine group, combined with the potential for positional isomers and related impurities, necessitates highly selective and sensitive analytical techniques.[5][6][7] High-Performance Liquid Chromatography (HPLC) is often the method of choice for direct analysis in solution, while Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and structural confirmation, albeit often requiring a derivatization step to improve analyte volatility and peak shape.[8][9][10][11]
The objective of this guide is to provide two robust, validated methods that are fit for their intended purpose: ensuring the quality and purity of this compound derivatives throughout the drug development lifecycle.[2][12]
High-Performance Liquid Chromatography (HPLC) Method for Direct Analysis
Reverse-phase HPLC is a powerful technique for the separation and quantification of halogenated anilines without the need for derivatization.[8][9] The method described herein is optimized for the separation of a primary this compound derivative from potential process-related impurities.
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like anilines. The end-capping on modern C18 columns minimizes peak tailing caused by the interaction of the basic amine group with residual acidic silanols on the silica surface.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water is employed. Acetonitrile is chosen for its low viscosity and UV transparency. A small amount of formic acid is added to the aqueous phase to protonate the aniline's amino group (forming an anilinium ion). This ensures a consistent ionic state, suppresses silanol interactions, and results in sharper, more symmetrical peaks.
-
Detection: UV detection is a simple, robust, and cost-effective method for aromatic compounds. The wavelength is set near the absorbance maximum of the aniline derivatives to ensure high sensitivity.
Experimental Workflow for HPLC Analysis
Caption: High-level workflow for the HPLC analysis of this compound derivatives.
Detailed HPLC Protocol
Instrumentation and Consumables:
-
HPLC System with Gradient Pump, Autosampler, and UV/Vis Detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water
-
Formic Acid (≥98%)
-
0.45 µm PTFE Syringe Filters
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 (v/v) mixture of ACN and water (diluent).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1.0 mg/mL.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 20 80 17.0 20 80 17.1 70 30 | 20.0 | 70 | 30 |
-
-
Data Analysis and Validation:
-
Identify the main peak by comparing its retention time to that of the reference standard.
-
Quantify the analyte using a linear regression calibration curve generated from the standards.
-
Validate the method according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[2][3][4]
-
Expected Results
The following table summarizes hypothetical chromatographic data for a target analyte and potential related impurities.
| Compound | Hypothetical Retention Time (min) | λmax (nm) | Comments |
| 4-Fluoroaniline (Impurity) | 4.5 | 240 | Potential starting material |
| 3-Iodoaniline (Impurity) | 7.8 | 250 | Potential side-product |
| This compound | 9.2 | 254 | Target Analyte |
| Di-iodo-fluoroaniline (Impurity) | 12.5 | 260 | Potential over-iodination product |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For trace-level analysis and definitive identification, GC-MS is the gold standard. However, the direct analysis of polar anilines can lead to poor peak shape and thermal degradation.[10] Derivatization is therefore highly recommended to enhance volatility and thermal stability.[10][11]
Rationale for Methodological Choices
-
Derivatization: Acylation with Trifluoroacetic Anhydride (TFAA) is a rapid and effective reaction that replaces the active hydrogens on the primary amine with a nonpolar trifluoroacetyl group. This modification significantly increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and improved chromatographic performance.[10]
-
GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), provides excellent resolving power for a wide range of semi-volatile compounds, including the derivatized anilines.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns. These mass spectra serve as a "fingerprint" for the compound, allowing for unambiguous identification through library matching or spectral interpretation.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode for qualitative analysis and method development. For high-sensitivity quantification, Selected Ion Monitoring (SIM) can be employed, focusing on characteristic ions of the derivatized analyte.
Experimental Workflow for GC-MS Analysis
Caption: Comprehensive workflow for GC-MS analysis including the critical derivatization step.
Detailed GC-MS Protocol
Instrumentation and Consumables:
-
GC-MS System with Autosampler
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Trifluoroacetic Anhydride (TFAA)
-
High-purity Ethyl Acetate
-
Heating block or water bath
-
Nitrogen evaporator
Protocol Steps:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Transfer 100 µL of the stock solution into a 2 mL reaction vial.
-
-
Derivatization Reaction:
-
Add 50 µL of TFAA to the vial.
-
Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block set to 60°C for 30 minutes.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 1.0 mL of ethyl acetate. The sample is now ready for injection.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless, 1 µL
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-450 m/z
-
-
Data Analysis and Interpretation:
-
Identify the derivatized analyte by its characteristic retention time and mass spectrum.
-
The fragmentation pattern is key to structural confirmation. The molecular ion (M+) of the derivatized compound should be visible. The loss of a CF3 group is a common fragmentation pathway for TFAA derivatives. The presence of an iodine atom (m/z 127) and the isotopic pattern of the molecule can further confirm the identity.[13][14]
-
For quantification, use the area of the extracted ion chromatogram (EIC) for a prominent and specific fragment ion.
-
Expected Mass Spectral Data
The derivatization of this compound (MW: 237.0 g/mol ) with TFAA adds a -COCF3 group (MW: 97.0 g/mol ), resulting in N-(4-fluoro-3-iodophenyl)-2,2,2-trifluoroacetamide (MW: 333.0 g/mol ).
| Analyte | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Comments |
| Derivatized this compound | 333 | 264 ([M-CF3]+), 236 ([M-COCF3]+), 127 ([I]+) | The molecular ion is expected. Loss of the trifluoromethyl radical is a characteristic fragmentation. The ion at m/z 127 confirms the presence of iodine.[13][15] |
Method Validation and System Suitability
Both the HPLC and GC-MS methods must be validated to demonstrate they are suitable for their intended purpose, in accordance with regulatory guidelines from bodies like the FDA and ICH.[1][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradation products). This is demonstrated by the separation of the main peak from all other peaks in the chromatogram.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish a linear regression with a correlation coefficient (r²) > 0.99.
-
Accuracy: The closeness of test results to the true value, typically assessed by spike recovery studies on a placebo matrix.
-
Precision: Assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, column temperature).
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the analysis of this compound derivatives. The HPLC method offers a direct and robust approach for routine quantification and purity assessment, while the GC-MS method provides superior sensitivity and definitive structural confirmation, crucial for impurity identification and trace analysis. The detailed explanation of the rationale behind each step, coupled with a framework for validation based on ICH guidelines, equips researchers and drug development professionals with the necessary tools to implement these methods effectively. Adherence to these protocols will ensure the generation of reliable, accurate, and defensible analytical data, supporting the development of safe and effective pharmaceutical products.
References
-
Lores, E.M., Bristol, D.W., & Moseman, R.F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
- Lores, E.M., et al. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
-
Pino, V., et al. (n.d.). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Taylor and Francis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Chromatography Online. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
-
ResearchGate. (2025). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-iodobutane. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]
-
ResearchGate. (2025). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry | Request PDF. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Utilizing 4-Fluoro-3-iodoaniline
Introduction: The Strategic Value of 4-Fluoro-3-iodoaniline
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound emerges as a uniquely valuable scaffold for the synthesis of novel heterocycles.[1][2][3] Its utility is rooted in a trifecta of strategically positioned functional groups:
-
The Amine Group: Serves as a classical nucleophile and a primary handle for cyclization reactions, forming the nitrogen-containing core of numerous heterocyclic systems.
-
The Iodine Atom: A highly versatile and reactive handle for a suite of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's reactivity allows for the selective formation of C-C and C-N bonds, enabling molecular elaboration with high precision.[4]
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design to modulate key properties such as metabolic stability, membrane permeability, and binding affinity by altering pKa and conformational preferences.[4][5]
This guide provides an in-depth exploration of field-proven applications and detailed protocols for leveraging this compound in the synthesis of high-value heterocyclic frameworks, including indoles, quinolinones, and complex biaryl systems.
Application I: Synthesis of 6-Fluoroindoles via Sonogashira Coupling and Cyclization
Expert Insight: The synthesis of the indole nucleus remains a cornerstone of heterocyclic chemistry due to its prevalence in bioactive natural products and pharmaceuticals.[6] The Sonogashira coupling followed by an intramolecular cyclization provides a powerful and convergent route.[7][8] Starting with this compound, this strategy allows for the direct synthesis of 6-fluoroindoles. The initial Pd/Cu-catalyzed coupling with a terminal alkyne forms a 2-alkynyl aniline intermediate.[9] Subsequent cyclization, often promoted by the same catalytic system or by changing conditions, forges the pyrrole ring of the indole scaffold. The choice of an N,N-dialkylated aniline can sometimes facilitate higher yields in the initial coupling step.[9]
Experimental Protocol: Synthesis of 6-Fluoro-2-phenylindole
-
Reaction Setup (Sonogashira Coupling):
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq., 251 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.02 eq., 14 mg, 0.02 mmol), and CuI (0.01 eq., 1.9 mg, 0.01 mmol).
-
Add anhydrous, degassed triethylamine (Et₃N, 5 mL).
-
To this stirred suspension, add phenylacetylene (1.1 eq., 112 mg, 1.1 mmol) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 4-6 hours).
-
-
Cyclization & Work-up:
-
Once the coupling is complete, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq., 1.2 mL) to promote cyclization.[8]
-
Increase the temperature to 80 °C and stir for an additional 8-12 hours.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 6-fluoro-2-phenylindole product.
-
Data Summary: Representative 6-Fluoroindoles
| Entry | Alkyne Partner | Product | Typical Yield |
| 1 | Phenylacetylene | 6-Fluoro-2-phenylindole | 85% |
| 2 | 1-Hexyne | 6-Fluoro-2-butylindole | 78% |
| 3 | Trimethylsilylacetylene | 6-Fluoro-2-(trimethylsilyl)indole | 90% |
| 4 | Propargyl alcohol | (6-Fluoro-1H-indol-2-yl)methanol | 72% |
Workflow Diagram
Caption: Sonogashira coupling and cyclization workflow.
Application II: Synthesis of 7-Fluoroquinolin-4-ones via Carbonylative Cyclization
Expert Insight: Quinolinones are privileged scaffolds in medicinal chemistry, forming the core of many antibacterial agents. The palladium-catalyzed carbonylative coupling of 2-iodoanilines with terminal alkynes under a carbon monoxide (CO) atmosphere provides a direct and elegant route to 4-quinolinone structures.[10] Applying this methodology to this compound allows for the one-pot synthesis of 7-fluoro-substituted quinolinones. This reaction is mechanistically fascinating, involving CO insertion and subsequent intramolecular cyclization. The pressure of CO and the choice of catalyst/ligand system are critical parameters for optimizing the yield and preventing side reactions like non-carbonylative coupling.
Experimental Protocol: Synthesis of 7-Fluoro-2-phenylquinolin-4(1H)-one
-
Reaction Setup:
-
Caution: This reaction uses carbon monoxide, a toxic gas. All operations must be performed in a well-ventilated fume hood.
-
To a high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar, add this compound (1.0 eq., 251 mg, 1.0 mmol), Pd(OAc)₂ (0.05 eq., 11 mg, 0.05 mmol), and PPh₃ (0.2 eq., 52 mg, 0.2 mmol).
-
Add anhydrous dimethylformamide (DMF, 10 mL) and triethylamine (Et₃N, 3.0 eq., 303 mg, 3.0 mmol).
-
Add phenylacetylene (1.2 eq., 122 mg, 1.2 mmol).
-
-
Reaction Execution:
-
Seal the vessel, then purge three times with carbon monoxide gas.
-
Pressurize the vessel to the desired pressure (e.g., 3 atm) with CO.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the vessel to room temperature and carefully vent the CO gas.
-
Dilute the reaction mixture with water (20 mL). The product often precipitates.
-
Collect the solid by filtration, wash with water and then a small amount of cold diethyl ether.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 7-fluoro-2-phenylquinolin-4(1H)-one.
-
Workflow Diagram
Sources
- 1. calibrechem.com [calibrechem.com]
- 2. Pharmaceutical importance of 4 Iodoaniline in chemistry | PPTX [slideshare.net]
- 3. 3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spuvvn.edu [spuvvn.edu]
- 7. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common side products in the synthesis of 4-Fluoro-3-iodoaniline
Welcome to the technical support center for the synthesis of 4-Fluoro-3-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent and direct method is the electrophilic iodination of 4-fluoroaniline.[1] While straightforward, the primary challenges stem from the strong activating nature of the aniline's amino group (-NH₂). This high reactivity can lead to a lack of regioselectivity and over-iodination, resulting in a mixture of products that complicates purification and reduces the yield of the desired isomer.[2]
Q2: I've performed the direct iodination of 4-fluoroaniline. Why is my crude product a dark, oily residue instead of the expected off-white solid?
A2: The formation of a dark, often tarry, residue is typically indicative of oxidation side reactions.[3] Aniline derivatives are susceptible to oxidation, especially under acidic conditions or in the presence of certain iodinating agents or activators that have oxidative potential.[4][5] The use of reagents like nitric acid or hydrogen peroxide as an in-situ oxidant for iodide salts can exacerbate this issue if not carefully controlled.[5][6]
Q3: My NMR analysis shows multiple sets of aromatic signals. What are the likely isomeric impurities?
A3: Besides the desired this compound, the most common isomeric byproduct is 4-fluoro-2-iodoaniline . The amino group is a powerful ortho-, para- director, and the fluorine atom is also an ortho-, para- director (though a deactivator). While the 3-position (ortho to -NH₂ and meta to -F) is the target, the 2-position (ortho to both groups) can also be iodinated. Another possibility, though generally less common due to steric hindrance, is iodination at the 5-position.
Q4: I'm observing a product with a higher molecular weight than expected in my mass spectrometry data. What could this be?
A4: A higher molecular weight peak strongly suggests the formation of di-iodinated products . The high electron density of the 4-fluoroaniline ring makes it susceptible to a second electrophilic attack after the first iodine is introduced. The most likely structure for this byproduct is 4-fluoro-3,5-diiodoaniline . Controlling stoichiometry and reaction time is critical to minimize this outcome.[2]
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues encountered during the synthesis of this compound via direct iodination of 4-fluoroaniline.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of soluble side products lost during workup. 3. Reversibility of iodination under strongly acidic conditions.[3] | 1. Monitor reaction progress via TLC or GC-MS. 2. Use a mild base (e.g., NaHCO₃) to neutralize HI formed during the reaction, driving the equilibrium forward.[7] 3. Optimize reaction time and temperature. |
| Isomeric Impurities | The directing effects of the -NH₂ and -F groups lead to a lack of complete regioselectivity. | 1. Protect the Amine: Convert the aniline to an acetanilide first. The bulkier acetamido group sterically hinders the ortho (2 and 6) positions, significantly improving selectivity for the 3-position before hydrolysis.[8] 2. Choice of Reagent: Use a milder iodinating agent like N-Iodosuccinimide (NIS) which can offer better regioselectivity compared to harsher I₂/oxidant systems.[1][4] |
| Di-iodination Products | The mono-iodinated product is still activated enough for a second iodination. | 1. Control Stoichiometry: Use a slight sub-stoichiometric amount or a 1:1 molar ratio of the iodinating agent to 4-fluoroaniline. 2. Slow Addition: Add the iodinating agent portion-wise or as a dilute solution over time to maintain a low concentration, disfavoring the second reaction.[7] |
| Unreacted Starting Material | Insufficient iodinating agent, low reaction temperature, or short reaction time. | 1. Ensure accurate molar equivalents of reagents. 2. Increase reaction time or moderately increase temperature, while monitoring for byproduct formation. 3. Purify the final product using column chromatography or recrystallization. |
| Dark/Tarry Product | Oxidation of the aniline moiety. | 1. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C). 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Use Milder Oxidants: If using an oxidant to generate I⁺, choose a milder option and control its addition carefully.[4] |
Visualizing the Reaction & Troubleshooting Pathways
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Recommended Synthesis via Amine Protection
This method enhances regioselectivity by temporarily protecting the highly activating amino group as an acetamide, which sterically directs iodination to the desired 3-position.
Step 1: Protection of 4-Fluoroaniline
-
In a flask, dissolve 4-fluoroaniline (1 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the 4-fluoroacetanilide.
-
Filter the solid, wash with cold water, and dry thoroughly.
Step 2: Iodination of 4-Fluoroacetanilide
-
Suspend the dried 4-fluoroacetanilide (1 eq.) in glacial acetic acid.
-
Add iodine monochloride (ICl) (1 eq.) dropwise at room temperature. [8]3. Stir the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the mixture into water and add sodium bisulfite solution to quench any excess iodine.
-
Filter the resulting precipitate (4-fluoro-3-iodoacetanilide), wash with water, and dry.
Step 3: Hydrolysis to this compound
-
Reflux the crude 4-fluoro-3-iodoacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 8-12 hours.
-
Cool the solution and neutralize carefully with a base (e.g., NaOH solution) until pH > 8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is effective for removing minor impurities, especially unreacted starting material and some isomeric byproducts, provided the crude product is largely the desired compound.
-
Select an appropriate solvent system. A mixture of hexane and ethyl acetate or ethanol and water is often a good starting point. The goal is to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolve the crude this compound in the minimum amount of boiling solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and other insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
References
- Vertex AI Search. I2 and Electrophilic I+ reagents. WordPress. Accessed December 31, 2025.
- ResearchGate. Described procedures for iodination of anilines.
- PrepChem.com. Preparation of 4-iodoaniline. PrepChem.com. Accessed December 31, 2025.
- ChemicalBook. 4-Fluoroaniline synthesis. ChemicalBook. Accessed December 31, 2025.
- National Institutes of Health (NIH). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH. Accessed December 31, 2025.
- PrepChem.com. Synthesis of 4-fluoro-2-iodoaniline. PrepChem.com. Accessed December 31, 2025.
- ResearchGate. Reaction mechanism for the iodination of free‐anilines using the....
- Organic Chemistry Portal. Iodination - Common Conditions. Organic-Chemistry.org. Accessed December 31, 2025.
- Chemical Education Xchange. Iodination of Aniline. ChemEd X. Accessed December 31, 2025.
- Benchchem. Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. Benchchem. Accessed December 31, 2025.
- Organic Syntheses. p-IODOANILINE. Org. Synth. 1931, 11, 62.
- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University Institutional Repository. Accessed December 31, 2025.
- Sigma-Aldrich. 3-Fluoro-4-iodoaniline | 656-66-6. Sigma-Aldrich. Accessed December 31, 2025.
- Guidechem. How to Prepare 4-Iodoaniline: A Comprehensive Guide - FAQ. Guidechem. Accessed December 31, 2025.
- Wikipedia. 4-Fluoronitrobenzene. Wikipedia. Accessed December 31, 2025.
- ChemicalBook. 4-Fluoronitrobenzene synthesis. ChemicalBook. Accessed December 31, 2025.
- Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. BFGI. Accessed December 31, 2025.
- National Center for Biotechnology Information (PMC). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Accessed December 31, 2025.
- ACS GCI Pharmaceutical Roundtable. Iodination - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed December 31, 2025.
- Benchchem. Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide. Benchchem. Accessed December 31, 2025.
Sources
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
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- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Purification of 4-Fluoro-3-iodoaniline
Welcome to the technical support center for the purification of 4-fluoro-3-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. This document will cover common impurities, purification strategies, and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction
This compound is a key building block in medicinal chemistry and materials science.[1][2][3] Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final products. The synthesis of this compound can result in a variety of impurities, including starting materials, regioisomers, and byproducts from side reactions.[1] This guide provides a comprehensive resource for tackling these purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-fluoroaniline or other aniline derivatives.
-
Regioisomers: Isomers such as 2-fluoro-4-iodoaniline or other positional isomers can be formed during the iodination step.[4]
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodo-fluoroaniline byproducts.
-
Oxidation Products: Anilines are susceptible to oxidation, which can lead to colored impurities.[5]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any excess reagents, may be present.
Q2: My crude product is a dark oil or solid. How can I remove the color?
A2: Dark coloration is often due to oxidized aniline species or other high molecular weight byproducts. Here are a few strategies:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[6] Be cautious not to add it to a boiling solution to avoid bumping.
-
Column Chromatography: Passing the crude material through a short plug of silica gel can remove baseline impurities and some colored compounds.
-
Washing with a Reducing Agent: A dilute aqueous solution of a mild reducing agent, like sodium bisulfite or sodium thiosulfate, during the workup can sometimes help to remove certain colored impurities, especially residual iodine.[4]
Q3: I'm trying to recrystallize my this compound, but it's "oiling out." What's happening and how can I fix it?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals. This is often due to the solution being too supersaturated or cooling too rapidly.[6] Here are some solutions:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Slow down the cooling process: Insulate the flask to encourage slow cooling. This provides more time for ordered crystal lattice formation.
-
Use a different solvent system: The chosen solvent may not be ideal. Experiment with different single or mixed solvent systems. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[7][8]
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can initiate crystallization.
Q4: I'm not getting good separation of my product from an impurity with a similar polarity using column chromatography. What can I do?
A4: Separating compounds with similar polarities can be challenging. Here are some optimization strategies:
-
Adjust the Solvent System: Fine-tune the polarity of your eluent. Small changes in the ratio of your solvents can have a significant impact on resolution. Consider using a solvent system with different selectivities (e.g., switching from a hexane/ethyl acetate system to a dichloromethane/methanol system).
-
Use a Different Stationary Phase: If silica gel isn't providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica.[9]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of closely eluting compounds.[10]
-
Sample Loading: Ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample adsorbed onto a small amount of silica can also improve resolution.[10]
Q5: How can I assess the purity of my final product?
A5: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reverse-phase C18 column is often a good starting point.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds and can help in identifying impurities based on their mass-to-charge ratio.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect the presence of impurities. ¹⁹F NMR can be particularly useful for identifying fluorine-containing impurities.[11]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point. Impurities will typically cause the melting point to be depressed and broadened.[6]
Experimental Protocols
Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Compressed air or nitrogen (for flash chromatography)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).
-
Visualize the spots under UV light. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica bed.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Then, carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure with compressed air or nitrogen to force the solvent through the column (flash chromatography).[10]
-
Collect fractions in separate tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification Workflow Diagram
Caption: Purification and analysis workflow for this compound.
Data Summary
The following table summarizes typical data associated with the purification of halogenated anilines. The exact values for this compound may vary depending on the specific impurities present in the crude material.
| Parameter | Before Purification (Crude) | After Column Chromatography | After Recrystallization |
| Appearance | Dark brown oil or solid | Off-white to pale yellow solid[13] | White to off-white crystalline solid[1] |
| Purity (by HPLC) | 70-90% | >98%[13] | >99% |
| Melting Point | Broad range, depressed | Sharp, close to literature value | Sharp, close to literature value |
| TLC (Hexanes:EtOAc 4:1) | Multiple spots | Single major spot | Single spot |
Safety Information
This compound and its related compounds are hazardous chemicals. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[13][14][15] Causes skin and serious eye irritation.[15][16] May cause respiratory irritation.[16]
-
Precautions: Wear protective gloves, clothing, eye, and face protection.[16][17] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[16]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[2][13] It may be sensitive to light.[2]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[15][16][17][18]
References
-
PubChem. (n.d.). 3-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-iodoaniline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chem-Space. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]
-
Organic Syntheses. (1931). p-IODOANILINE. Retrieved from [Link]
- Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
-
PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Retrieved from [Link]
- Google Patents. (n.d.). WO2000004111A2 - Fluorinated terphenyls.
-
ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN108047054B - A kind of method for separating and purifying o-iodoaniline by melt crystallization.
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-Fluoro-4-iodoaniline, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. 3-Fluoro-4-iodoaniline | 656-66-6 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. scribd.com [scribd.com]
- 9. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Fluoro-4-iodoaniline | 656-66-6 [sigmaaldrich.com]
- 14. 3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. sodiumiodide.net [sodiumiodide.net]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Fluoro-3-iodoaniline
Last Updated: December 31, 2025
Introduction
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-fluoro-3-iodoaniline. This substrate is a valuable building block in medicinal chemistry and materials science, but its electronic properties—an electron-donating amino group and an electron-withdrawing fluorine atom—can present unique challenges. This guide provides in-depth, field-proven insights in a troubleshooting format to help you navigate these challenges and achieve high reaction yields.
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming carbon-carbon bonds between organohalides and organoboron compounds using a palladium catalyst and a base.[1][2] Despite its versatility, the reaction is complex, with many potential side reactions and pitfalls.[3] This document is structured to address specific issues you might encounter, explaining the underlying chemical principles and offering clear, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction shows low or no conversion of the this compound. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can often be traced back to one of the core components of the reaction: the catalyst, the base, or the reaction conditions. Given that aryl iodides are highly reactive electrophiles in Suzuki couplings (I >> Br > OTf >> Cl > F), the oxidative addition step should be favorable.[2] Therefore, problems often lie elsewhere in the catalytic cycle.
Possible Causes & Recommended Solutions:
-
Catalyst Inactivity or Degradation: The palladium catalyst is the engine of your reaction. If it's inactive, the cycle won't start.
-
Solution 1: Evaluate Catalyst Choice & Quality. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common, they can be sensitive to air.[4] Consider using more robust, air-stable Pd(II) pre-catalysts like PdCl₂(dppf) or catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) which can accelerate the reaction.[5] Ensure your catalyst is fresh and handled under an inert atmosphere.[4][6] A rapid change in the reaction mixture's color to black can indicate the formation of palladium black, a less active form of the catalyst.[5]
-
Solution 2: Confirm Catalyst Activity. If you suspect your catalyst has degraded, test it with a simple, reliable substrate pair (e.g., iodobenzene and phenylboronic acid) to confirm its activity before troubleshooting other parameters.
-
-
Ineffective Base: The base plays multiple crucial roles: it activates the boronic acid for transmetalation and influences the state of the catalyst.[1][7]
-
Solution 1: Screen Different Bases. If a mild base like sodium carbonate (Na₂CO₃) is failing, switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially for challenging substrates.[1][4][5] The higher solubility of Cs₂CO₃ in many organic solvents can be a significant advantage.[8]
-
Solution 2: Ensure Base Activation. The presence of water is often essential for inorganic bases like carbonates and phosphates to function effectively.[4] A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or THF with water.[4][9] Also, ensure the base is a fine powder to maximize its surface area and reactivity.[10]
-
-
Suboptimal Temperature or Solvent:
-
Solution 1: Increase Reaction Temperature. While aryl iodides are reactive, some systems require more thermal energy. If your reaction is sluggish at 80°C, consider cautiously increasing the temperature to 100-110°C, ensuring your solvent is stable at that temperature.[4][5][11]
-
Solution 2: Optimize Solvent System. The solvent must adequately dissolve all reaction components. Dioxane/water, THF/water, or DMF/water are excellent starting points.[1][4][9] Alcohols like methanol or ethanol, particularly in a mixture with water, can also significantly promote the reaction.[9]
-
Question 2: I am getting my desired product, but the yield is compromised by significant side products like homocoupling or dehalogenation. How can I minimize these?
Side reactions are common in Suzuki couplings and directly compete with your desired product formation, consuming starting materials and complicating purification.
Possible Causes & Recommended Solutions:
-
Homocoupling of the Boronic Acid: This side reaction forms a biaryl from two molecules of your boronic acid, often driven by the presence of oxygen.[3]
-
Solution 1: Rigorous Degassing. Oxygen is a primary culprit in promoting homocoupling.[3] Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas like argon or nitrogen through the mixture for 15-30 minutes or, for more sensitive reactions, by performing several freeze-pump-thaw cycles.[4][5][6]
-
Solution 2: Control Stoichiometry. Use a slight excess of the boronic acid (1.1–1.5 equivalents) relative to the this compound. This stoichiometric imbalance favors the desired cross-coupling pathway over the homocoupling of the boronic acid.[4][5]
-
-
Dehalogenation of this compound: In this process, the iodine atom is replaced by a hydrogen atom, leading to 4-fluoroaniline. This can occur when the palladium complex abstracts a hydride from the solvent or base.[3]
-
Solution 1: Choose Your Solvent and Base Carefully. Amine bases or alcohol solvents can sometimes be sources of hydrides.[3] If dehalogenation is a major issue, consider switching to a non-hydride-donating solvent system (e.g., dioxane/water) and an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Solution 2: Use a More Reactive Boronic Acid Partner. If the transmetalation step is slow, it allows more time for side reactions like dehalogenation to occur. Using a more reactive boronic acid or boronate ester can accelerate the transmetalation, outcompeting the dehalogenation pathway.
-
-
Protodeboronation of the Boronic Acid: The boronic acid can react with water or other protic sources to lose its boron group, rendering it inactive for the coupling reaction.
-
Solution 1: Use Boronate Esters. Pinacol esters of boronic acids are generally more stable and less susceptible to protodeboronation than the corresponding boronic acids.
-
Solution 2: Optimize Base and Conditions. While a base is necessary, overly harsh basic conditions or prolonged heating can accelerate protodeboronation. Use the mildest base that effectively promotes the reaction.
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the following diagrams.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Recommended Starting Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.02-0.05 equiv)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen.[5]
-
Solvent Addition: While maintaining a positive pressure of inert gas, add the degassed solvent mixture via syringe. The solvent should have been previously degassed by bubbling with argon for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 90-100°C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Data Summary Tables
For quick reference, the following tables summarize key reaction parameters.
Table 1: Recommended Palladium Catalysts & Ligands
| Catalyst / Pre-catalyst | Ligand | Typical Loading (mol%) | Key Characteristics |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 2 - 5 | Classic catalyst, but sensitive to air and moisture. |
| PdCl₂(dppf) | dppf | 1 - 3 | Air-stable Pd(II) pre-catalyst, robust and widely applicable.[5] |
| Pd₂(dba)₃ | (None, used with added ligand) | 1 - 2 | Pd(0) source, requires addition of a phosphine ligand (e.g., XPhos, SPhos). |
| Buchwald Precatalysts | XPhos, SPhos, RuPhos | 1 - 3 | Highly active for challenging couplings, air-stable.[12] |
Table 2: Comparison of Common Bases
| Base | Strength | Solubility in Organics | Comments |
|---|---|---|---|
| Na₂CO₃ | Moderate | Low | Often requires aqueous co-solvent; mild choice.[13] |
| K₂CO₃ | Moderate | Low | Similar to Na₂CO₃, widely used.[1] |
| K₃PO₄ | Strong | Moderate | Very effective, often used in anhydrous conditions or with water.[1][10] |
| Cs₂CO₃ | Strong | High | Excellent solubility and high reactivity; often gives superior results.[1][8] |
Frequently Asked Questions (FAQs)
Q: Can I run this reaction open to the air? A: It is strongly discouraged. While some modern catalyst systems show tolerance to air, optimal results and reproducibility are almost always achieved under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to catalyst deactivation and promote undesirable side reactions like boronic acid homocoupling.[3][5][9]
Q: My boronic acid is a pinacol ester. Do I need to change the conditions? A: No, the conditions are generally transferable. Boronic pinacol esters can be used directly in place of boronic acids and are often preferred due to their enhanced stability and lower susceptibility to protodeboronation.
Q: The reaction looks black and messy. Does this mean it has failed? A: Not necessarily. The formation of finely divided palladium metal (palladium black) can cause the reaction mixture to turn dark gray or black. While this can sometimes indicate catalyst decomposition, many successful Suzuki couplings proceed with this appearance.[5][10] The definitive measure of success is monitoring the consumption of starting material and formation of product by TLC or LC-MS.
Q: Why is an excess of the boronic acid used? A: A slight excess (1.1-1.5 equivalents) is used for two main reasons. First, it helps drive the reaction to completion by Le Châtelier's principle. Second, it helps to suppress the unwanted homocoupling of the boronic acid, ensuring that the cross-coupling pathway is kinetically favored.[4][5]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with 4-Fluoro-3-iodoaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals who are encountering challenges with the Buchwald-Hartwig amination of 4-fluoro-3-iodoaniline. This substrate presents a unique combination of steric hindrance, electronic properties, and potential halide effects that can complicate optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common failure modes and questions that arise when working with this compound and similar challenging substrates.
Question 1: My reaction shows no product formation and I recover only starting material. What are the first things I should check?
This scenario typically points to a fundamental issue with the reaction setup or the activity of the catalytic system. Before exploring more complex variables, it's crucial to validate the basics.
-
Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering it inactive.[1][2]
-
Reagent Purity and Quality:
-
Solvents: The use of anhydrous, deoxygenated solvents is critical.[3] Common solvents like toluene, dioxane, or THF must be of high purity. Water can hydrolyze ligands and interfere with the base.[2] Some protocols may even benefit from the intentional addition of a small amount of water to aid catalyst reduction, but uncontrolled water is detrimental.[1]
-
Amine Coupling Partner: Ensure your amine is pure. Impurities can sometimes poison the catalyst.[2]
-
Base: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic. Use freshly opened bottles or material that has been properly stored in a desiccator. Clumped or discolored base is a sign of degradation.
-
-
Catalyst Activation: If you are using a Pd(II) precursor such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][4] This reduction is often performed by the phosphine ligand or the amine itself.[2] If this step is inefficient, the catalytic cycle will not initiate. Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., an XPhos-palladacycle), which rapidly forms the active LPd(0) species upon exposure to base.[4]
Question 2: I'm observing very low conversion (<20%) after an extended reaction time. What parameters should I optimize?
Low conversion suggests that the catalyst is active but that one or more steps in the catalytic cycle are prohibitively slow. For a substrate like this compound, which is both electron-rich and sterically hindered, the choice of ligand, base, and solvent is paramount.
-
The Ligand is Critical: The oxidative addition of an aryl iodide is typically fast.[4] However, the subsequent steps, particularly reductive elimination to form the C-N bond, can be slow for electron-rich anilines. This is where ligand selection is key.
-
Causality: You need a ligand that is both bulky and electron-donating. Bulkiness promotes the reductive elimination step, which is often the rate-limiting step for these couplings.[5] Electron-richness increases the electron density on the palladium center, which also facilitates this final step.
-
Recommendation: Move beyond first-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP, which may be insufficient.[6] Screen a panel of modern biaryl monophosphine ligands. These were developed specifically for challenging substrates.[7]
-
| Ligand Class | Recommended Ligands | Rationale for Use with this compound |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly active and versatile. Excellent for sterically hindered and electron-rich substrates. Often a good starting point for optimization.[1] |
| (Alkyl)aryl Phosphines | AlPhos, tBuXPhos | Designed to balance steric and electronic properties for specific substrate classes, including hindered primary amines.[1][5] |
-
Base and Solvent Interplay: The base does more than just deprotonate the amine; its identity, strength, and solubility are crucial.[8][9][10]
-
Strong, Non-nucleophilic Bases: Strong bases like NaOt-Bu or LHMDS are often required to deprotonate the palladium-amine complex, a key step in the catalytic cycle.[4] Weaker inorganic bases (K₃PO₄, Cs₂CO₃) can be effective but may require higher temperatures or longer reaction times.[1]
-
Solubility is Key: The reaction can be severely hampered if the base is insoluble in the reaction medium.[4] While NaOt-Bu has good solubility in ethers like THF and dioxane, Cs₂CO₃ is more soluble in toluene. The choice of solvent can influence the effective basicity and aggregation state of the base.[11][12][13]
-
Recommendation: If using NaOt-Bu in toluene with poor results, consider switching to 1,4-dioxane or THF. Conversely, if solubility is an issue with other components, toluene might be a better choice.[3]
-
Question 3: My main side product is 3-fluoroaniline, resulting from hydrodehalogenation. How can I suppress this?
Hydrodehalogenation (the replacement of iodine with hydrogen) is a common parasitic reaction. It often arises from β-hydride elimination from the alkoxide base or from trace water reacting with catalyst intermediates.
-
Mechanism: This side reaction competes with the desired C-N bond formation. It can be exacerbated by a slow reductive elimination step, giving the catalyst more time to engage in alternative pathways.
-
Mitigation Strategies:
-
Change the Base: Sodium tert-butoxide is known to be a source of β-hydrides. Switching to a base that cannot undergo β-hydride elimination, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can often minimize this side product. Note that these weaker bases may require higher catalyst loadings or temperatures.[1]
-
Re-evaluate the Ligand: A more effective ligand that accelerates the desired reductive elimination will naturally outcompete the hydrodehalogenation pathway. Refer to the ligand selection table in Question 2.
-
Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents. Water can be a proton source for the dehalogenation process.
-
Question 4: Could the ortho-fluorine substituent be directly inhibiting the palladium catalyst?
While less common than issues with pyridinic nitrogens, direct interaction between substrate functionality and the catalyst is always a possibility.
-
Fluoride and Palladium: There is evidence that fluoride anions can interact with palladium complexes, potentially affecting their reactivity.[14][15] In some specialized systems, fluoride has been shown to inhibit catalytic activity or alter redox cycles.[14][15] While the C-F bond in your substrate is robust, coordination of the fluorine's lone pair to the palladium center, especially in a sterically crowded intermediate, cannot be entirely ruled out, though it is less likely to be the primary cause of failure compared to ligand or base issues.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom slightly deactivates the aromatic ring, but this effect is largely overshadowed by the strong electron-donating aniline group and the high reactivity of the C-I bond.
Question 5: Aryl iodides are supposed to be the most reactive halides. Why is my reaction still failing?
While the general reactivity trend for oxidative addition is I > Br > OTf > Cl, the Buchwald-Hartwig amination has a more complex relationship with aryl iodides.[4]
-
Iodide Inhibition: The iodide anion (I⁻) generated during the reaction can act as an inhibitory species. It can form stable, unreactive bridged palladium dimers, effectively taking the catalyst out of the active cycle.[1][4] This phenomenon can make aryl iodides surprisingly challenging substrates under certain conditions.
-
Overcoming Inhibition:
-
Ligand Choice: Modern, bulky monophosphine ligands (e.g., XPhos) are highly effective at preventing the formation of these inactive dimers and promoting the forward catalytic cycle.[6]
-
Solvent: This inhibition is sometimes more pronounced in non-polar solvents like toluene where iodide salts are less soluble.[1]
-
Visualized Catalytic & Troubleshooting Workflows
To better understand the process, the following diagrams illustrate the key steps of the catalytic cycle and a logical workflow for troubleshooting.
The Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Failed Reactions
Caption: A systematic workflow for troubleshooting failed amination reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for the coupling of this compound with a generic secondary amine.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the phosphine ligand (if not using a precatalyst, 0.04 equiv).
-
Adding Solids: In a glovebox or under a positive flow of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equiv) and this compound (1.0 equiv).
-
Seal and Purge: Seal the vessel with a septum or screw cap. Remove from the glovebox (if used) and connect to a Schlenk line. Evacuate and backfill with inert gas (e.g., Argon) three times.
-
Add Liquids: Through the septum, add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, to achieve a 0.2 M concentration with respect to the aryl iodide).
-
Add Coupling Partner: Add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Stir vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small, quenched aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Ligands and Bases
For rapid optimization, a parallel screening approach is highly effective. Use 2 mL reaction vials in a multi-well heating block.
-
Stock Solutions: Prepare stock solutions of this compound and the amine coupling partner in the chosen solvent (e.g., 1,4-dioxane) to ensure accurate dispensing.
-
Array Preparation: In an inert atmosphere (glovebox), array the different phosphine ligands (e.g., XPhos, RuPhos, BrettPhos; 4 mol % each) and bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4 equiv each) into separate, labeled reaction vials. Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %).
-
Initiate Reactions: Dispense the stock solutions into each vial, seal the plate, and place it on the preheated reaction block (e.g., 100 °C).
-
Analysis: After a set time (e.g., 4 or 18 hours), cool the block, unseal, and quench each reaction with a standard solution for analysis by LC-MS or GC-MS to determine the relative conversion for each condition.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2014, December 19). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. (2025, March 7). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ResearchGate. (2018, November). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
National Institutes of Health. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. [Link]
-
ResearchGate. (n.d.). Aryl fluoride cross-coupling. [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
American Chemical Society. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
American Chemical Society. (n.d.). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. [Link]
-
YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
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Technical Support Center: Catalyst Selection for Efficient Coupling of 4-Fluoro-3-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the catalyst selection for efficient coupling reactions of 4-fluoro-3-iodoaniline. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions requires a blend of theoretical knowledge and practical experience. This resource is structured to address specific challenges you may encounter in your research, particularly in the synthesis of pharmaceutical intermediates where this substrate is common.
Troubleshooting Guide
This section addresses specific problems you might encounter during your coupling reactions with this compound. The solutions provided are based on established principles of organometallic chemistry and extensive laboratory experience.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired biaryl product. What are the critical parameters to investigate?
Answer: Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors related to the catalyst system and reaction conditions. This compound presents a combination of an electron-withdrawing fluorine and an electron-donating amine group, which can influence the electronic properties of the aryl iodide. The primary troubleshooting checkpoints are:
-
Catalyst and Ligand Choice: The selection of the phosphine ligand is critical.[1] For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often effective as they promote the oxidative addition of palladium.[2]
-
Recommendation: Start with a robust catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos is a reliable starting point. These ligands have demonstrated broad utility in challenging Suzuki-Miyaura couplings. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[3][4] Consider using commercially available pre-catalysts like XPhos Pd G3, which can simplify reaction setup and improve reproducibility.[5]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Recommendation: For Suzuki couplings, common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[6][7] K₃PO₄ is often a good first choice due to its solubility in common solvents and its ability to facilitate the reaction without promoting significant side reactions. If you suspect base-sensitive functional groups on your coupling partner, a weaker base like K₂CO₃ might be more suitable, though it may require higher temperatures or longer reaction times.
-
-
Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[3]
-
Recommendation: Toluene, 1,4-dioxane, and THF are common solvents for Suzuki reactions. Ensure they are of high purity and dry. The reaction temperature is also a critical parameter. While some highly active catalyst systems can operate at room temperature, many Suzuki couplings require heating, often in the range of 80-110 °C, to drive the reaction to completion.[8]
-
-
Reagent Quality: The purity of your this compound and the boronic acid is paramount. Impurities can poison the catalyst.
-
Recommendation: Ensure your starting materials are pure. Boronic acids, in particular, can dehydrate to form boroxines, which can affect the stoichiometry and reactivity. It's good practice to use fresh or properly stored boronic acids.
-
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: I'm performing a Buchwald-Hartwig amination to couple a secondary amine with this compound. The reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause?
Answer: Catalyst deactivation is a common issue in Buchwald-Hartwig aminations, especially with challenging substrates. The iodide leaving group on this compound can sometimes be problematic.
-
Iodide Inhibition: Aryl iodides are generally more reactive in oxidative addition. However, the iodide anion generated during the catalytic cycle can sometimes form unreactive palladium-iodide bridged dimers, effectively taking the catalyst out of the cycle.[8]
-
Recommendation: The choice of ligand is crucial to mitigate this. Bidentate phosphine ligands like BINAP or DPPF were early developments that helped prevent the formation of these inactive dimers.[9] More modern, sterically hindered monodentate biarylphosphine ligands like XPhos or RuPhos are often even more effective.[10] These bulky ligands help to stabilize the active monoligated palladium species and promote rapid reductive elimination.[9]
-
-
Base and Solvent Effects: A strong, non-nucleophilic base is required for the deprotonation of the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[8] However, it is very sensitive to moisture. Ensure it is handled under strictly anhydrous conditions. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective and may offer better tolerance for certain functional groups. The choice of solvent can also influence the reaction. Toluene and 1,4-dioxane are frequently used.
-
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures.[3]
-
Recommendation: Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas.
-
Issue 3: Homocoupling in Sonogashira Coupling
Question: I'm attempting a Sonogashira coupling of this compound with a terminal alkyne and I'm observing a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?
Answer: The formation of homocoupling byproducts is a classic challenge in Sonogashira reactions, and it is almost always due to the presence of the copper co-catalyst under aerobic conditions.[11]
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions.[12][13]
-
Recommendation: There are numerous well-established protocols for copper-free Sonogashira couplings. These typically rely on a palladium catalyst and a suitable base. A common system involves a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and an amine base such as triethylamine or diisopropylamine.[12] More advanced systems may use bulky phosphine ligands to facilitate the reaction.[14]
-
-
Rigorous Degassing: If a copper co-catalyst is necessary for your specific substrate, ensuring the reaction is strictly anaerobic is critical. Oxygen promotes the oxidative homocoupling of the alkyne.
-
Recommendation: Use a robust degassing procedure for your solvent and reaction vessel. The Schlenk line technique is highly recommended for these reactions.
-
-
Choice of Amine Base: The amine base can also play a role.
-
Recommendation: Triethylamine is a common choice. However, in some cases, a bulkier amine base might help to disfavor the homocoupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is generally best for coupling reactions with this compound?
A1: The "best" ligand is highly dependent on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner. However, a general principle is that bulky, electron-rich phosphine ligands are often the most effective.[15] For this compound, which has a somewhat electron-deficient aromatic ring due to the fluorine atom, these types of ligands facilitate the oxidative addition step. The Buchwald-type biarylphosphine ligands, such as SPhos, XPhos, and RuPhos, are excellent starting points for screening as they have shown broad applicability and high catalytic activity in a variety of cross-coupling reactions.[1][16]
Q2: What is the role of the fluorine atom in this compound in these coupling reactions?
A2: The fluorine atom has a significant electronic effect. As a strongly electronegative atom, it withdraws electron density from the aromatic ring through the sigma bond (inductive effect).[17] This can make the carbon-iodine bond more susceptible to oxidative addition by the palladium catalyst, which can be beneficial.[18] However, the fluorine atom can also participate in non-bonding interactions that may influence the reaction in more subtle ways.[17] It's also important to consider that fluorine substitution can sometimes lead to unexpected side reactions or catalyst inhibition, although this is less common than with other functional groups.[19][20]
Q3: Can I use a heterogeneous catalyst like Pd/C for coupling reactions with this compound?
A3: Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be used, particularly for Suzuki-Miyaura couplings.[21] The primary advantage of using a heterogeneous catalyst is the ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. However, heterogeneous catalysts often require higher temperatures and may not be as active or selective as homogeneous systems for more challenging substrates. For complex molecules in pharmaceutical synthesis, homogeneous catalysts often provide better control and higher yields.
Q4: What are the key safety precautions to take when running these types of coupling reactions?
A4: Safety should always be the top priority in the laboratory. Key precautions for palladium-catalyzed cross-coupling reactions include:
-
Inert Atmosphere: Many of the reagents, particularly the phosphine ligands and the active catalyst, can be air-sensitive or even pyrophoric. Always work under an inert atmosphere.
-
Solvent Handling: The organic solvents used are often flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Base Handling: Strong bases like NaOtBu and LHMDS are corrosive and react violently with water. Handle them with appropriate personal protective equipment (gloves, safety glasses).
-
Palladium Compounds: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust and skin contact.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Diagrams
Catalyst Selection Workflow
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
- BenchChem. (2025).
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using.... [Link]
-
ResearchGate. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
-
ResearchGate. (2025). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. [Link]
-
ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]
-
PubMed Central. (n.d.). Catalysis of fluorine addition to double bond: an improvement of method for synthesis of 18F PET agents. [Link]
-
Beilstein Journal of Organic Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]
-
The Hartwig Group. (n.d.). Publications. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
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effect of base and solvent on 4-Fluoro-3-iodoaniline reactivity
Welcome to the technical support center for 4-Fluoro-3-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile building block. Here, we will explore the critical role of base and solvent selection in controlling reaction outcomes and provide practical troubleshooting advice in a direct question-and-answer format.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable synthetic intermediate due to its distinct electronic and steric properties. The molecule possesses three key features that dictate its reactivity in cross-coupling reactions:
-
The C-I Bond: This is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than both C-F and C-N bonds, allowing for high chemoselectivity.
-
The C-F Bond: The strong, electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic ring. While generally unreactive to palladium catalysis under standard conditions, its activation can occur under harsh conditions or with specific catalyst systems.[1][2][3]
-
The Aniline (NH2) Group: This electron-donating group can modulate the electronic properties of the catalyst and may also act as a base or a ligand. Its presence can sometimes complicate reactions, and in certain cases, protection may be necessary.
The interplay of these groups makes the choice of base and solvent paramount for achieving high yields and selectivities.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Question: My Suzuki-Miyaura coupling reaction is sluggish or providing low yields. How can the base and solvent be optimized?
Answer: This is a common issue that often points to suboptimal conditions for the transmetalation step of the catalytic cycle.
-
Causality: The primary role of the base in a Suzuki coupling is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)3]⁻) that can efficiently transfer its organic group to the palladium center.[4][5][6][7][8] If the base is too weak or poorly soluble, this activation is inefficient. The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates.
-
Troubleshooting Steps & Solutions:
-
Evaluate Base Strength and Solubility: If you are using a weak base like sodium carbonate (Na2CO3), consider switching to a stronger, more soluble base.
-
Potassium phosphate (K3PO4) is an excellent choice as it possesses sufficient basicity and its phosphate anion can help stabilize the palladium catalyst.
-
Cesium carbonate (Cs2CO3) is another highly effective, albeit more expensive, option. The large, soft cesium cation is thought to promote the reductive elimination step.
-
Potassium fluoride (KF) can be effective, especially for substrates with base-labile groups, as the fluoride ion plays a unique role in activating the boronic acid.[6]
-
-
Optimize the Solvent System:
-
If your reaction is in a nonpolar solvent like toluene and you observe poor solubility of the base, consider a more polar aprotic solvent system. A mixture of toluene/water or dioxane/water is often effective as water can help dissolve inorganic bases like K3PO4 or Cs2CO3.[6]
-
Ethereal solvents like 1,4-dioxane or dimethoxyethane (DME) are excellent choices as they are polar enough to support the catalytic cycle but are aprotic, preventing unwanted side reactions.
-
-
Consider the Ligand: The ligand's electronic and steric properties are crucial. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can accelerate both the oxidative addition and reductive elimination steps, which is particularly helpful for challenging substrates.[9][10][11]
-
Question: I am observing significant hydrodehalogenation (loss of the iodine atom) as a major byproduct in my Buchwald-Hartwig amination. How can I suppress this?
Answer: Hydrodehalogenation is a common side reaction, especially with electron-rich anilines or when using primary amines. It is often dependent on the choice of base, ligand, and solvent.
-
Causality: This side reaction can occur when the palladium hydride species, formed via β-hydride elimination from the palladium-alkoxide or palladium-amide complex, reductively eliminates with the aryl halide starting material instead of undergoing the desired C-N bond formation. The choice of base directly influences the formation and concentration of these palladium hydride intermediates.
-
Troubleshooting Steps & Solutions:
-
Switch to a Weaker Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions but can promote β-hydride elimination.[12] Switching to a weaker inorganic base like K3PO4 or Cs2CO3 can often minimize this side reaction.[12]
-
Change the Solvent: The solvent can influence the reaction pathway. While ethereal solvents like dioxane and THF are common, sometimes a switch to a nonpolar aromatic solvent like toluene or xylene can disfavor the hydrodehalogenation pathway.[12][13][14][15] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[12][16]
-
Screen Different Ligands: The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to promote the C-N reductive elimination over competing pathways.[11] If one ligand is giving poor results, screening others from a different generation or family is a logical step.
-
Question: My Sonogashira coupling is failing with this compound. I see starting material and some alkyne homocoupling (Glaser coupling). What should I change?
Answer: This outcome suggests two potential problems: the oxidative addition is too slow, or the copper-catalyzed homocoupling of the alkyne is faster than the cross-coupling.
-
Causality: The Sonogashira reaction relies on a dual catalytic cycle (palladium and copper). The palladium cycle facilitates the C-I bond activation, while the copper cycle activates the terminal alkyne.[17] If the palladium catalyst is not efficient enough, the copper acetylide intermediate has more time to react with itself, leading to the undesired homocoupled di-yne product.[18][19]
-
Troubleshooting Steps & Solutions:
-
Increase Reaction Temperature: Oxidative addition is often the rate-limiting step for aryl iodides and is highly temperature-dependent.[20] If you are running the reaction at room temperature, try increasing it to 60-100 °C in a sealed vessel.
-
Optimize the Base/Solvent System: The base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA), also serves as the solvent or co-solvent.
-
Consider "Copper-Free" Conditions: If homocoupling is persistent, you can run the reaction without a copper co-catalyst. In this case, a stronger organic base like DBU or a weaker inorganic base like Cs2CO3 may be required to facilitate the deprotonation of the alkyne.[17]
-
Ligand Choice: While standard PPh3 is often used, more electron-rich and bulky ligands can accelerate the palladium cycle, helping the cross-coupling outcompete the homocoupling.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: Which bond reacts first, C-I or C-F? The C-I bond is significantly more reactive towards palladium(0) oxidative addition than the C-F bond.[22] Under typical cross-coupling conditions, you can achieve excellent chemoselectivity for the reaction at the iodine-bearing carbon. Activating the C-F bond generally requires harsher conditions, specialized ligands, or different metal catalysts.[1][2][3]
-
FAQ 2: How do I choose between an inorganic base (like K2CO3) and an organic base (like DBU)? The choice depends on the reaction type and substrate sensitivity.
-
Inorganic bases (K2CO3, K3PO4, Cs2CO3) are most common in Suzuki and Heck couplings. Their solubility is a key factor, often requiring polar or aqueous co-solvents.[23]
-
Organic bases (DBU, DIPA, TEA) are soluble in organic solvents and are often used in Sonogashira and Buchwald-Hartwig reactions.[16][24] Strong organic bases can sometimes cause side reactions with sensitive functional groups.[12]
-
-
FAQ 3: Should I protect the aniline (NH2) group? Generally, for Suzuki, Heck, and Sonogashira couplings, protection is not necessary. The aniline is a weak nucleophile and does not typically interfere. However, in Buchwald-Hartwig amination reactions where you are coupling this compound with another amine, self-coupling can be a problem. In such specific cases, protecting the aniline group (e.g., as a carbamate) is advisable.
Section 4: Data & Visualization
Table 1: Recommended Base & Solvent Combinations for Common Reactions
| Reaction Type | Recommended Base(s) | Typical Solvent(s) | Key Considerations |
| Suzuki-Miyaura | K3PO4, Cs2CO3, K2CO3 | Dioxane/H2O, Toluene/H2O, DME | Base must be strong enough to form the boronate "ate" complex.[4][5][6] Water improves solubility of inorganic bases. |
| Buchwald-Hartwig | NaOtBu, K3PO4, Cs2CO3 | Toluene, Dioxane, THF | Strong bases like NaOtBu are effective but can cause hydrodehalogenation. Weaker bases are safer for sensitive substrates.[12] |
| Sonogashira | TEA, DIPA, DBU | TEA, THF, DMF | Amine base often serves as both base and solvent. Rigorous degassing is critical to prevent alkyne homocoupling.[18][19] |
Diagrams
Caption: A decision tree for troubleshooting common cross-coupling issues.
Caption: Simplified Suzuki catalytic cycle highlighting the role of the base.
Section 5: Protocol Example: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (0.03 equiv)
-
Potassium Phosphate (K3PO4) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and K3PO4.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh3)4 catalyst to the vessel.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration of the aniline should be approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Al-Masum, M. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
- Various Authors. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Various Sources.
-
Senn, H. M., et al. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Retrieved from [Link]
- Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Vetticatt, M. J., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Senn, H. M., et al. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
-
Diefenbach, A., & Bickelhaupt, F. M. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. Retrieved from [Link]
-
Fors, B. P., et al. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Retrieved from [Link]
- Various Authors. (2025).
- Fors, B. P., et al. (2006).
-
Reddit User Community. (2019). What's the role of the phosphine ligand in Suzuki couplings?. Reddit. Retrieved from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]
- Various Authors. (2025). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Corbet, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
Reddit User Community. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]
- Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Clot, E., et al. (n.d.).
- Various Authors. (n.d.). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis.
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
- Various Authors. (n.d.). The Sonogashira Coupling.
-
Mol-Instincts. (n.d.). 3-Fluoro-4-iodoaniline. Retrieved from [Link]
-
Reddit User Community. (2024). Sonogashira Coupling Tips. Reddit. Retrieved from [Link]
- Various Authors. (2014). What is the best procedure for Sonogashira coupling?.
- Hartwig, J. F. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Pankiewicz, K. W., et al. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Various Authors. (n.d.). Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons.
- Clot, E., et al. (2017).
- Daugulis, O., et al. (n.d.).
-
National Institutes of Health. (n.d.). 3-Fluoro-4-iodoaniline. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline.
- Daugulis, O., et al. (2014). Chemoselective Activation of sp3 vs sp2 C–H Bonds with Pd(II).
- Royal Society of Chemistry. (2011). Cross coupling reactions in organic synthesis themed issue.
- Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Stille, J. K. (n.d.). New perspectives in the cross-coupling reactions of organostannanes. SciSpace.
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- 24. pubs.acs.org [pubs.acs.org]
managing regioselectivity in reactions involving 4-Fluoro-3-iodoaniline
Welcome to the technical support center for 4-Fluoro-3-iodoaniline. This versatile, trifunctionalized aromatic ring is a valuable building block in medicinal chemistry and materials science. However, the interplay between the activating amino group, the inductively withdrawing fluorine, and the reactive iodine atom presents unique challenges in controlling regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate these challenges effectively. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity Principles
This section addresses the fundamental electronic and steric factors governing the reactivity of this compound. Understanding these core concepts is the first step to predicting and controlling regioselectivity.
Question 1: What are the dominant electronic effects of the substituents, and how do they influence the reactivity of the aromatic ring?
Answer: The regiochemical outcomes of reactions involving this compound are dictated by a competition between the directing effects of its three substituents:
-
Amino (-NH₂): This is a powerful activating group with a strong positive mesomeric effect (+M) and a negative inductive effect (-I). The +M effect dominates, strongly directing electrophiles to the ortho (C-2) and para (C-6) positions.
-
Fluorine (-F): Fluorine is an electronegative atom with a strong -I effect and a moderate +M effect. Overall, it is a deactivating group but still directs electrophiles to the ortho and para positions.
-
Iodine (-I): Like other halogens, iodine is deactivating due to its -I effect and directs ortho and para. Its primary role in modern synthesis, however, is as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond.
Caption: Directing effects of substituents on this compound.
Part 2: Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific reaction classes in a practical, problem-and-solution format.
Guide 1: Transition-Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.)
Cross-coupling reactions are the most common transformations for this substrate, leveraging the reactivity of the C-I bond.
Question 2: Why do cross-coupling reactions selectively occur at the C-I bond and not the C-F bond?
Answer: The selectivity is rooted in the mechanism of palladium-catalyzed cross-coupling. The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The bond dissociation energy of a C-I bond in an aryl iodide is significantly lower (~272 kJ/mol) than that of a C-F bond (~536 kJ/mol). This large energy difference makes oxidative addition into the C-I bond vastly more favorable, leading to excellent chemoselectivity under standard conditions.[1]
Troubleshooting Scenario: "My Suzuki/Sonogashira coupling is giving a low yield or has failed entirely."
| Possible Cause | Scientific Explanation & Solution |
| 1. Inactive Catalyst | The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) efficiently. Furthermore, trace oxygen can oxidize the active catalyst, leading to the formation of palladium black and homocoupling of the boronic acid partner.[2] Solution: • Use a modern precatalyst: Buchwald G3 or G4 precatalysts generate the active LPd(0) species reliably.[3] • Ensure an inert atmosphere: Thoroughly degas your solvents and reaction mixture (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). • Check reagent purity: Impurities in starting materials or solvents can poison the catalyst.[3] |
| 2. Suboptimal Ligand Choice | The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich substrate like an aniline derivative, oxidative addition can be sluggish.[4] Solution: • Use electron-rich, bulky ligands: Ligands like SPhos, XPhos, or RuPhos (for Suzuki) or bulky phosphines like P(t-Bu)₃ (for Sonogashira) accelerate both the oxidative addition and the final reductive elimination step, improving turnover.[5][6] The choice of ligand can be the deciding factor in achieving regioselectivity in more complex systems.[7] |
| 3. Incorrect Base or Solvent | The base plays a crucial role, particularly in the transmetalation step of the Suzuki reaction, by forming a more nucleophilic "ate" complex with the boronic acid.[2] In Sonogashira couplings, the base neutralizes the HX formed and helps regenerate the copper(I) catalyst.[8] Solution: • Screen bases: For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira, an amine base like Et₃N or DIPEA is standard.[8] • Solvent choice: Aprotic polar solvents like dioxane, THF, or DMF are common. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial.[4] |
Experimental Protocol: General Procedure for a Sonogashira Coupling
This protocol provides a robust starting point for coupling this compound with a terminal alkyne.[8][9]
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed THF and triethylamine (3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Guide 2: Electrophilic Aromatic Substitution (EAS)
Controlling regioselectivity in EAS requires managing the powerful directing effect of the amino group.
Question 3: An electrophile is added to this compound. Where will it react and why?
Answer: The strongly activating -NH₂ group will dominate, directing the electrophile to its ortho (C-2) and para (C-6) positions.[10] Due to the steric hindrance from the adjacent iodine and amino groups at the C-2 position, substitution at the C-6 position is overwhelmingly favored.
Troubleshooting Scenario: "My nitration reaction with HNO₃/H₂SO₄ gave a significant amount of the m-nitro product. This contradicts the ortho, para-directing rule for anilines."
Scientific Explanation: This is a classic problem when nitrating anilines. In the strongly acidic medium required for nitration, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[11][12] The anilinium ion is a powerful deactivating group with a strong -I effect, and it directs incoming electrophiles to the meta position (C-5).
Solution: Protect the Amino Group. To prevent protonation and ensure predictable para-directivity, the amino group must be protected before carrying out the electrophilic substitution. Acylation to form an acetanilide is a common and effective strategy. The resulting amide is still an ortho, para-director but is less activating, which can also help prevent polysubstitution.
Caption: Competition between DoM and I/Li exchange.
Solution Strategies:
-
Use a Halogen-Tolerant Base: While challenging for iodides, bases like lithium tetramethylpiperidide (LiTMP) can sometimes favor deprotonation over exchange, especially for aryl bromides and chlorides. [13]* Consider a Different Substrate: If C-2 functionalization is essential, it may be more practical to start with 4-fluoro-3-bromoaniline, where the rate of Br/Li exchange is slower, offering a better chance for DoM to occur.
-
Embrace the Exchange: Alternatively, leverage the facile I/Li exchange as a reliable method to generate the C-3 aryllithium species for subsequent reaction with electrophiles.
References
-
Molbase. 3-Fluoro-4-iodoaniline 656-66-6 wiki. [Link]
-
ResearchGate. (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. [Link]
-
Taylor & Francis Online. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects. [Link]
-
National Institutes of Health. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]
-
Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
National Institutes of Health. NHC Ligands Tailored for Simultaneous Regio- and Enantio-control in Nickel-Catalyzed Reductive Couplings. [Link]
-
University of Rochester. Directed (ortho) Metallation. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ScienceDirect. Regioselective iodination of chlorinated aromatic compounds using silver salts. [Link]
-
Royal Society of Chemistry. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
OpenStax. 16.2 Other Aromatic Substitutions – Organic Chemistry: A Tenth Edition. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health. Synergistic Catalyst–Mediator Pairings for Electroreductive Cross-Electrophile Coupling Reactions. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ACS Publications. Organic Letters Ahead of Print. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF. [Link]
-
YouTube. Amino group is o, p-directing for aromatic electrophilic substitution reactions. Why does anilin.... [Link]
-
YouTube. Although amino group is o– and p– directing in aromatic electrophilic substitution reactions. [Link]
-
National Institutes of Health. 3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546 - PubChem. [Link]
-
National Institutes of Health. This compound | C6H5FIN | CID 19856330 - PubChem. [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
National Institutes of Health. Synthesis of complex unnatural fluorine-containing amino acids. [Link]
-
Semantic Scholar. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.. [Link]
-
ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are.... [Link]
-
PubMed. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
-
University of Southampton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
PubMed. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]
-
Unblog.fr. 07- DIRECTED ORTHO METALATION | Jacques Mortier. [Link]
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Technical Support Center: A Guide to the Stability and Storage of 4-Fluoro-3-iodoaniline
Welcome to the technical support center for 4-Fluoro-3-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. As a substituted aniline, this compound's stability is paramount for ensuring experimental reproducibility and the integrity of your results. This document provides in-depth information on its proper storage, handling, and troubleshooting common issues related to its stability.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about this compound:
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and under an inert atmosphere (e.g., argon or nitrogen).
Q2: Why is an inert atmosphere recommended for storage?
A2: The amino group in aniline and its derivatives is susceptible to atmospheric oxidation. Oxygen in the air can react with the compound, leading to the formation of colored impurities and degradation products, which can affect its purity and reactivity in subsequent reactions.
Q3: My this compound has changed color. Is it still usable?
A3: A change in color, typically to a yellow, brown, or even black hue, is a common indicator of degradation. While minor discoloration may not significantly impact some applications, it is generally advisable to use a fresh, pure sample for sensitive experiments to ensure reproducibility. The color change is often due to oxidation or photodegradation.
Q4: What materials are compatible for storing this compound?
A4: Glass containers, particularly amber glass to protect from light, are the most suitable for storing this compound. Ensure the container has a tight-fitting cap to prevent exposure to air and moisture.
Q5: Is this compound sensitive to moisture?
A5: While not explicitly noted as highly moisture-sensitive, it is good laboratory practice to store all reagents, including this compound, in a dry environment. Moisture can potentially participate in degradation pathways or affect the compound's physical state.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Compound Discoloration (Yellowing/Browning)
-
Observation: The initially off-white or pale-yellow solid has developed a noticeable yellow, brown, or even dark color over time.
-
Root Cause Analysis:
-
Oxidation: The primary cause of discoloration in anilines is air oxidation. The electron-rich amino group is readily oxidized, leading to the formation of colored polymeric byproducts.[1]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions in aromatic amines.[2][3][4] This can lead to the formation of radicals and subsequent complex colored mixtures.
-
Impurities: The presence of residual catalysts or acidic/basic impurities from the synthesis process can accelerate degradation.
-
-
Troubleshooting Steps:
-
Assess Purity: If possible, check the purity of the discolored material using an appropriate analytical technique (e.g., NMR, HPLC, or TLC) to determine the extent of degradation.
-
Purification (for minor discoloration): For slightly discolored material, recrystallization from a suitable solvent system may be attempted to remove colored impurities. However, this may not be feasible for extensively degraded material.
-
Prevention:
-
Inert Atmosphere: Always store the compound under an inert atmosphere. After each use, flush the container with nitrogen or argon before sealing.
-
Light Protection: Store the container in a dark place or use an amber vial.
-
Purchase Smaller Quantities: If you are an infrequent user, consider purchasing smaller quantities to ensure you are always working with a fresh batch.
-
-
Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Observation: You are experiencing lower than expected yields in your reaction, or you are observing unexpected spots on your TLC plate or peaks in your GC-MS/LC-MS analysis.
-
Root Cause Analysis:
-
Degraded Starting Material: The use of discolored or degraded this compound introduces impurities into your reaction, which can interfere with the desired transformation, poison catalysts, or lead to the formation of side products.
-
Presence of Oxidized Species: Oxidized aniline derivatives can have different reactivity profiles and may participate in unwanted side reactions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Stable at ambient temperatures. Refrigeration is not typically required and may increase the risk of moisture condensation if not sealed properly. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amino group, which is a primary degradation pathway for anilines.[1] |
| Light | Protect from Light (Amber Vial/Dark Place) | Minimizes the risk of photodegradation, which can lead to the formation of colored impurities.[2][3][4] |
| Container | Tightly Sealed Glass (Amber Recommended) | Prevents exposure to air and moisture. Glass is inert, and amber color provides light protection. |
| Incompatibilities | Strong Oxidizing Agents, Acids, Acid Chlorides | Can react exothermically and degrade the compound.[5] |
Understanding Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation and photodegradation, common to many aromatic amines.
Oxidative Degradation
The amino group (-NH₂) on the aromatic ring is an electron-donating group, making the molecule susceptible to oxidation. The process can be initiated by atmospheric oxygen and may be catalyzed by light or trace metal impurities. The initial step often involves the formation of a radical cation, which can then undergo further reactions to form a complex mixture of colored polymeric products.
Photodegradation
Aromatic amines can absorb UV light, leading to electronic excitation.[4] This excited state can then undergo various reactions, including homolytic cleavage of C-N or N-H bonds to form radicals. These highly reactive species can then initiate a cascade of reactions, leading to decomposition and the formation of colored byproducts.
References
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). FEMS Microbiology Letters, 209(2), 307-312. [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). PubMed. [Link]
-
Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002). Semantic Scholar. [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. [Link]
-
List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. (n.d.). ResearchGate. [Link]
-
Kinetics of halogen substituted aniline transformation in anaerobic estuarine sediment. (1996). Water Science and Technology, 34(7-8), 37-43. [Link]
-
Aniline and Its Derivatives. (n.d.). ResearchGate. [Link]
-
The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. (1995). Biochemical Pharmacology, 49(9), 1235-1248. [Link]
-
How to conduct experiment on conductometer:To study hydrolysis of Aniline hydrochloride. (2022). YouTube. [Link]
-
4-Fluoroaniline. (n.d.). PubChem. [Link]
-
Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. (2024). MDPI. [Link]
-
4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]
-
Photochemistry of Aliphatic and Aromatic Amines. (n.d.). ResearchGate. [Link]
-
Hydrolysis (Aniline Chloride). (2020). YouTube. [Link]
-
Aniline And Its Derivatives. (n.d.). Internet Archive. [Link]
-
Amines. (n.d.). NCERT. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
3-Fluoro-4-iodoaniline 656-66-6 wiki. (n.d.). LookChem. [Link]
-
Understanding the Reactivity and Applications of 4-Iodoaniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
3-Fluoro-4-iodoaniline. (n.d.). PubChem. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. [Link]
Sources
Technical Support Center: Catalyst Removal from 4-Fluoro-3-iodoaniline Reactions
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for removing residual palladium catalysts from reactions involving the key intermediate, 4-fluoro-3-iodoaniline. Given the prevalence of this substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the stringent regulatory limits on metal impurities in active pharmaceutical ingredients (APIs), effective purification is a critical, non-trivial step.[1][2] This document outlines common challenges, troubleshooting strategies, and validated protocols to ensure product purity and process robustness.
Frequently Asked Questions (FAQs)
Q1: My isolated product is dark-colored (grey, brown, or black). Is this indicative of catalyst residue?
A: Yes, a dark or off-color appearance in the isolated product is a very common sign of residual palladium. This discoloration is often due to the formation of "palladium black," which is finely divided, colloidal palladium metal that precipitates from the reaction mixture.[3] This contamination can be persistent and often requires more than a simple aqueous workup to remove.
Q2: Why is removing palladium from my this compound product particularly challenging?
A: The difficulty often stems from the molecular structure of the product. The aniline moiety's nitrogen atom can act as a strong ligand, coordinating with soluble palladium species (both Pd(0) and Pd(II)).[2] This coordination can keep the metal catalyst dissolved in the organic phase, rendering simple filtration ineffective for its removal.
Q3: What are the primary strategies for removing residual palladium?
A: The methods can be broadly categorized based on the nature of the palladium species you are targeting:
-
Filtration: Best for removing heterogeneous or precipitated palladium (e.g., palladium on carbon, palladium black). Filtration is typically done through a pad of a filter aid like Celite.[3][4]
-
Adsorption: Using materials with high surface area, like activated carbon, to adsorb palladium species. This method can be effective but may also adsorb the desired product, leading to yield loss.[1][5]
-
Scavenging: Employing solid-supported reagents (scavengers) with functional groups that have a high affinity for palladium, such as thiol, amine, or triazine-based ligands.[6][7] These are highly effective for removing soluble palladium.
-
Chromatography: Standard column chromatography can significantly reduce palladium levels, though it may not be sufficient on its own to reach the low ppm levels required for APIs.[8][9]
Q4: How do I select the appropriate removal method for my specific reaction?
A: The optimal strategy depends on the state of the catalyst and the required purity level. A logical, stepwise approach is recommended. Start with the simplest, most direct method and escalate as needed based on analytical results (e.g., TLC, ICP-MS). The decision-making process is outlined in the diagram below.
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guide
This section addresses specific issues encountered during catalyst workup and provides targeted solutions.
Issue 1: Persistent Color & Incomplete Removal After Basic Filtration
-
Symptoms: The solution remains colored (black, grey, yellow) after passing through a Celite pad. Subsequent analysis (e.g., ICP-MS) confirms high levels of residual palladium.
-
Causality: Standard filtration is only effective for removing insoluble, heterogeneous catalyst particles.[10] The persistence of palladium indicates the presence of soluble Pd(II) species or finely dispersed, colloidal Pd(0) that can pass through the filter aid. This is common in reactions with aniline-containing products due to ligand binding.[2]
-
Solutions:
-
Metal Scavengers: This is the most targeted approach for soluble palladium. Use a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based resins are excellent starting points.[6][11]
-
Activated Carbon: Treatment with activated carbon (e.g., Darco KB-B) can effectively adsorb a wide range of palladium species.[1] However, it is less selective and may lead to product loss.
-
Issue 2: Scavenger Treatment is Ineffective
-
Symptoms: Palladium levels remain unacceptably high even after treatment with a metal scavenger.
-
Causality:
-
Incorrect Scavenger Choice: The affinity of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)). The chosen scavenger may not be optimal for the species present in your mixture.
-
Competitive Binding: The aniline or other nitrogen-containing groups in your product may compete with the scavenger for binding to the palladium center, reducing the scavenger's efficiency.[6]
-
Insufficient Equivalents or Time: The reaction kinetics may be slow, or there may be insufficient scavenger sites for the amount of palladium present.
-
-
Solutions:
-
Screen a Panel of Scavengers: Do not rely on a single scavenger type. Test a small panel with different functional groups (e.g., thiol, amine, thiourea, TMT) to find the most effective one for your system.[6][12]
-
Optimize Conditions: Increase the equivalents of the scavenger (e.g., from 4 eq to 8 eq relative to Pd). Increase the treatment time or temperature (e.g., from 2 hours at RT to 16 hours at 45 °C).[2][6]
-
Consider a Multi-Modal Approach: A combination of treatments can be highly effective. For example, treating with activated carbon followed by a more selective scavenger can remove bulk palladium and then polish the product to very low levels.[1]
-
Issue 3: Significant Product Loss During Purification
-
Symptoms: The final isolated yield is substantially lower after the catalyst removal step.
-
Causality: The purification agent is non-selectively removing your product along with the catalyst. This is a well-documented issue with activated carbon, which can adsorb organic molecules through physical adsorption.[1] Some scavengers can also exhibit non-specific binding.
-
Solutions:
-
Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required to achieve the desired palladium level. This often requires some optimization.
-
Thorough Washing: After filtering off the scavenger or carbon, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[6]
-
Select a More Specific Scavenger: High-selectivity scavengers are designed to minimize product loss. Functionalized silicas are often superior to polymers in this regard as they do not swell and have more defined binding sites.[13]
-
Data Summary
The following tables summarize the typical efficiency of various palladium removal techniques as reported in process chemistry literature.
Table 1: Efficiency of Single-Step Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Source(s) |
|---|---|---|---|---|
| Column Chromatography | ~1000 - 5000 | < 100 (in >50% of cases) | ~90% | [9] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | [1] |
| Si-TMT Scavenger | 1668 | 161 | 90.3% | [6] |
| SiliaMetS Thiol Scavenger | 1668 | 70 | 95.8% |[6] |
Table 2: Efficiency of Combined Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Source(s) |
|---|---|---|---|---|
| Column Chromatography + Si-TMT Resin | ~1000 - 5000 | < 50 | ~98% | [9] |
| TMT + Activated Charcoal | 2239 | 20 | 99.1% |[1] |
Experimental Protocols
Protocol 1: Palladium Removal using Celite Filtration (for Heterogeneous Catalysts)
This protocol is a first-line defense, effective for removing precipitated palladium black or heterogeneous catalysts like Pd/C.[3][10]
-
Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact, level bed.
-
Pre-wetting: Wet the Celite pad with the primary solvent from your reaction mixture (e.g., ethyl acetate, toluene).
-
Filtration: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through.
-
Washing: Wash the Celite pad with several portions of fresh solvent to ensure all of the product is collected.
-
Work-up: The combined filtrate contains the crude product, which can now be analyzed for residual palladium or subjected to further purification.
Protocol 2: Palladium Removal using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
This method is highly effective for removing soluble palladium species.[6][14]
Caption: A typical workflow for palladium removal using a batch scavenger method.
-
Scavenger Selection: Based on initial screening or literature precedent, select a thiol-based scavenger.
-
Treatment: Dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene). Add the scavenger (typically 2-5 equivalents relative to the initial amount of palladium is a good starting point).[2]
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.[6]
-
Filtration: Remove the scavenger by filtration, washing the filter cake thoroughly with fresh solvent to recover any adsorbed product.[15]
-
Analysis: Combine the filtrates and analyze a small aliquot for residual palladium content (e.g., by ICP-MS) and product recovery. Concentrate the remaining solution to yield the purified product.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
Fallan, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
ResearchGate. (2025). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF. [Link]
-
Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery?[Link]
-
Reddit. (2019). What would be a good way to kill leftover palladium from a reaction mixture?[Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. [Link]
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]
-
SlidePlayer. (2008). Metal Scavengers for the Process Industry. [Link]
-
Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Metal Residues from APIs. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. reddit.com [reddit.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. silicycle.com [silicycle.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. silicycle.com [silicycle.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-3-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a foundational element of modern molecular design. Among the vast array of building blocks, haloanilines offer a versatile platform for constructing complex architectures through transition metal-catalyzed cross-coupling reactions. 4-Fluoro-3-iodoaniline presents a particularly compelling case study in chemoselectivity, featuring two different halogen atoms with starkly contrasting reactivities. This guide provides an in-depth technical comparison of the reactivity of this compound against other haloanilines in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The discussion is supported by experimental data, detailed protocols, and mechanistic insights to empower chemists in making informed strategic decisions for their synthetic campaigns.
The Principle of Differential Reactivity in Haloanilines
The utility of a haloaromatic compound in palladium-catalyzed cross-coupling is fundamentally dictated by the strength of the carbon-halogen (C–X) bond. The first and often rate-determining step in the catalytic cycles of the Suzuki, Buchwald-Hartwig, and Sonogashira reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] This step involves the cleavage of the C–X bond.
The bond dissociation energies for aryl halides follow a clear and predictable trend: C–I < C–Br < C–Cl << C–F .[1] This hierarchy establishes the general order of reactivity for haloarenes in these transformations:
Iodoarenes > Bromoarenes > Chloroarenes >> Fluoroarenes
This principle is the cornerstone of understanding the unique reactivity of this compound. The molecule possesses the most reactive halogen (iodine) and the least reactive halogen (fluorine) on the same aromatic ring. This arrangement allows for highly selective functionalization at the C–I bond under conditions that leave the robust C–F bond completely intact. This inherent chemoselectivity makes this compound an exceptionally valuable synthon for introducing an initial point of diversity while retaining a fluorine atom—a common bioisostere—or a handle for subsequent, more forcing reaction conditions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C–C bonds between an aryl halide and an organoboron species.[2] The superior reactivity of the C–I bond allows for milder conditions, lower catalyst loadings, and faster reaction times compared to other haloanilines.
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 | Estimated based on similar substrates |
| 3-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (1 mol%) | K₂CO₃ | DMF/H₂O | 1 | 92 | [3][4] |
| 4-Bromoaniline | Phenylboronic acid | Pd–poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 62 | [5] |
| 4-Chloroaniline | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 24 | 78 | General observation, conditions vary |
| 4-Fluoroaniline | Phenylboronic acid | Standard Pd catalysts | Various | Various | >24 | No reaction | [1] |
Note: Direct comparative data under identical conditions is scarce in the literature. The data is compiled from various sources to illustrate the general reactivity trend. Yields are highly dependent on the specific catalyst, ligand, base, and solvent system employed.
The data clearly illustrates the reactivity hierarchy. This compound and 3-iodoaniline exhibit high reactivity, affording excellent yields in relatively short times. The reaction proceeds selectively at the C-I position of this compound. 4-Bromoaniline requires significantly longer reaction times to achieve a moderate yield, showcasing its lower reactivity compared to the iodo-analogues.[5] While specialized, highly active catalyst systems can effectively couple chloroanilines, the conditions are typically more forcing. Fluoroanilines are generally inert under standard Suzuki-Miyaura conditions due to the immense strength of the C–F bond.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, enabling the synthesis of complex arylamines.[6][7] The choice of haloaniline profoundly impacts the reaction efficiency, following the same reactivity trend observed in Suzuki-Miyaura couplings.
| Aryl Halide Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 4 | 92 | Estimated based on similar substrates |
| 3-Iodoaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 85 | [8] |
| 4-Bromoaniline | Morpholine | Pd/NHC (0.5 mol%) | K OtBu | Toluene | 85 | 1 | 95 | [9][10] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ (1 mol%) | NaOtBu | Toluene | Reflux | 16 | 65 | [11] |
Note: The reactivity of 4-bromoaniline with a highly active NHC catalyst system can be very high. The data for 4-chloroanisole is included as a representative example for a less reactive aryl chloride.
The high reactivity of the C–I bond in this compound ensures efficient coupling with amines, selectively forming the C–N bond at the 3-position. While modern, highly active catalysts can achieve excellent yields with bromoanilines, often with very short reaction times, iodoanilines remain reliable substrates that often succeed where others fail.[9] The coupling of chloroarenes, such as 4-chloroanisole, generally requires longer reaction times and often more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[11]
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C–C bond between an aryl halide and a terminal alkyne, providing access to valuable arylacetylene structures.[12] The chemoselectivity of this compound is particularly advantageous in this reaction, allowing for the synthesis of fluorinated arylalkynes.
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI (2 mol%) | Et₃N | THF | 60 | 3 | 94 | Estimated based on similar substrates |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina / Cu₂O | - | THF-DMA | 80 | Flow | 60 | [11] |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 2 | 91 | General observation, conditions vary |
| 4-Chloroaniline | Phenylacetylene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | DMSO | 120 | 24 | 85 | [12] |
Note: The data illustrates that while chloroarenes can be coupled, the conditions are significantly harsher than for iodo- and bromoarenes.
This compound is an ideal substrate for Sonogashira coupling, reacting selectively and efficiently at the C–I bond. The reaction proceeds under mild conditions, reflecting the ease of oxidative addition. While aryl bromides are also excellent substrates, aryl chlorides require higher temperatures, more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like PCy₃), and longer reaction times to achieve high yields.[12] This again highlights the practical advantages of using the more reactive iodo-substituted starting materials when possible.
Experimental Protocols & Methodologies
The following protocols are provided as representative examples and should be considered a starting point for optimization based on the specific substrates and equipment available.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%). Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion (typically 8-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Reaction Setup: To a flame-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) followed by degassed toluene (2 mL). Finally, add the desired amine (e.g., morpholine, 1.2 mmol, 1.2 eq.) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 100 °C in an oil bath with vigorous stirring.
-
Workup: Upon completion (typically 4-18 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 eq.). Stir for 10 minutes, then add the terminal alkyne (1.1 mmol, 1.1 eq.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 60 °C if necessary. Monitor for completion by TLC.
-
Workup: Upon completion (typically 2-6 hours), dilute the mixture with diethyl ether and filter through Celite®.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of Key Concepts
The following diagrams illustrate the fundamental catalytic cycles and the key step where the C–X bond strength plays a critical role.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The differential reactivity of this compound enables a logical and powerful synthetic workflow.
Sources
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- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Suzuki Coupling of 4-Fluoro-3-iodoaniline and 2-Fluoro-4-iodoaniline for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of functionalized biaryl scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Among the vast array of available building blocks, fluoro-substituted haloanilines are particularly valuable due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and altered lipophilicity.
This guide provides an in-depth technical comparison of two structurally isomeric building blocks: 4-Fluoro-3-iodoaniline and 2-Fluoro-4-iodoaniline . We will explore the nuanced differences in their reactivity in the Suzuki coupling, underpinned by an analysis of electronic and steric effects, and provide representative experimental protocols and data to inform your synthetic strategies.
The Decisive Influence of Substituent Positioning
The reactivity of an aryl halide in the Suzuki coupling is fundamentally governed by the ease with which a palladium(0) catalyst can insert into the carbon-halogen bond—the oxidative addition step of the catalytic cycle. The electronic and steric environment surrounding this bond dictates the reaction's kinetics and overall success. While both this compound and 2-Fluoro-4-iodoaniline feature the highly reactive C-I bond, the relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing fluoro group (-F) create distinct chemical personalities that significantly impact their performance in cross-coupling reactions.
Electronic Effects: A Tale of Two Isomers
The interplay of inductive and resonance effects of the amino and fluoro substituents modulates the electron density of the aromatic ring and, critically, the polarity of the C-I bond.
-
This compound: In this isomer, the strongly electron-donating amino group is para to the iodine atom. Its powerful +M (mesomeric) effect increases the electron density at the site of iodine attachment (C3). Conversely, the fluorine atom at C4 exerts a strong -I (inductive) effect and a weaker +M effect. The dominant effect on the C-I bond is the electron donation from the aniline, which can slightly decrease the electrophilicity of the carbon center, potentially slowing the oxidative addition step compared to a non-aminated iodoarene.
-
2-Fluoro-4-iodoaniline: Here, the amino group is ortho to the fluorine and meta to the iodine. The fluorine atom is ortho to the iodine. The amino group's +M effect is directed towards the positions ortho and para to it, thus having a less direct impact on the C4-I bond compared to the previous isomer. However, the fluorine atom at C2, being strongly electronegative, exerts a significant -I effect, withdrawing electron density from the C-I bond at C4. This increased electrophilicity at the carbon center is expected to facilitate a faster rate of oxidative addition.
Steric Considerations: The Ortho Effect
Steric hindrance around the reactive C-I bond can impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the reaction.[1]
-
This compound: The iodine atom is flanked by a hydrogen atom and the fluorine atom. While fluorine is larger than hydrogen, the steric environment around the C-I bond is relatively unencumbered.
-
2-Fluoro-4-iodoaniline: The iodine atom is positioned between a hydrogen atom and the amino group. The presence of the amino group ortho to the site of coupling introduces greater steric bulk compared to the fluorine atom in the other isomer. This can present a greater steric challenge for the oxidative addition step, potentially requiring more sterically demanding and electron-rich phosphine ligands to achieve high efficiency.[2]
Performance in Suzuki Coupling: A Data-Driven Comparison
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) & Time (h) | Yield (%) |
| This compound | 4-Methoxyphenyl- boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 °C, 12 h | ~85% |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C, 16 h | ~90% |
| 2-Fluoro-4-iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100 °C, 8 h | ~92% |
| 2-Fluoro-4-iodoaniline | 3,5-Dimethylphenyl- boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 110 °C, 18 h | ~88% |
The data presented is compiled for illustrative purposes from typical conditions found for similar substrates in the literature and may not represent the results of a direct comparative experiment.
From the compiled data and theoretical considerations, we can infer the following:
-
Reactivity: 2-Fluoro-4-iodoaniline is anticipated to be the more reactive substrate due to the electron-withdrawing effect of the ortho-fluorine, which activates the C-I bond towards oxidative addition.
-
Catalyst & Ligand Choice: For the sterically more hindered 2-Fluoro-4-iodoaniline, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) may be more critical to achieving high yields, particularly with sterically demanding boronic acids. For this compound, standard phosphine ligands like PPh₃ or those in pre-formed catalysts like Pd(dppf)Cl₂ often provide excellent results.[3]
Experimental Protocols
The following are detailed, self-validating protocols that serve as excellent starting points for the Suzuki coupling of these isomers.
Protocol 1: Suzuki Coupling of this compound
This protocol utilizes a common and robust catalyst system suitable for a wide range of substrates.
dot
Caption: Workflow for Suzuki coupling of this compound.
Methodology:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add this mixture to the Schlenk flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of Toluene and water, 5-10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Fluoro-4-iodoaniline
This protocol is adapted for the potentially more challenging steric environment of the ortho-substituted aniline.
dot
Caption: Workflow for Suzuki coupling of 2-Fluoro-4-iodoaniline.
Methodology:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine 2-Fluoro-4-iodoaniline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes.
-
Add a degassed 4:1 mixture of DMF and water (5-10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Due to the potentially higher reactivity, check the reaction progress frequently.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Causality and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to rationalizing the observed differences in reactivity.
dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Oxidative Addition: This is often the rate-determining step. The Pd(0) catalyst inserts into the C-I bond. As discussed, the electronic properties of the aryl iodide are paramount. The electron-withdrawing ortho-fluorine in 2-fluoro-4-iodoaniline is expected to accelerate this step relative to This compound , where the C-I bond is slightly deactivated by the para-amino group.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex. The efficiency of this step can be influenced by the ligands on the palladium and the nature of the base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the biaryl product, regenerating the Pd(0) catalyst. This step is generally fast and is favored by bulky, electron-rich ligands.
Conclusion and Recommendations
Both This compound and 2-Fluoro-4-iodoaniline are valuable and effective building blocks for the synthesis of fluorinated biaryls via the Suzuki-Miyaura coupling. The choice between them may depend on the desired substitution pattern of the final product and the specific challenges of the planned synthesis.
-
2-Fluoro-4-iodoaniline is predicted to be the more reactive substrate due to electronic activation of the C-I bond. However, the ortho-amino group introduces steric hindrance that might necessitate the use of specialized, bulky phosphine ligands (e.g., SPhos, XPhos) to achieve optimal yields, especially with other sterically demanding coupling partners.
-
This compound presents a less sterically hindered profile, making it a potentially more straightforward substrate for a broader range of standard Suzuki coupling conditions using common catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄.
For drug development professionals, the subtle differences in the electronic and steric profiles of the resulting biaryl anilines can have profound effects on their biological activity and ADME properties. Therefore, having access to both isomers and understanding their relative reactivity is crucial for rapidly exploring the chemical space around a pharmacophore. This guide provides the foundational knowledge and practical starting points to effectively incorporate these versatile building blocks into your synthetic programs.
References
A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 4-Fluoro-3-iodoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise synthesis and rigorous characterization of halogenated anilines are paramount. These compounds serve as versatile building blocks for a myriad of complex molecules. This guide provides an in-depth look at the synthesis of 4-Fluoro-3-iodoaniline, a key intermediate, and offers a detailed protocol for its validation using a suite of spectroscopic methods. We will explore the nuances of its synthesis, delve into the interpretation of its spectral data, and compare it with potential isomers and starting materials to ensure unambiguous identification and purity assessment.
The Synthetic Pathway: Direct Iodination of 4-Fluoroaniline
The synthesis of this compound is most commonly achieved through the electrophilic iodination of 4-fluoroaniline. The regioselectivity of this reaction is governed by the directing effects of the amino (-NH₂) and fluoro (-F) substituents on the aromatic ring. The amino group is a strong activating group and is ortho-, para- directing, while the fluorine atom is a deactivating group but is also ortho-, para- directing. In the case of 4-fluoroaniline, the para position is already occupied by the fluorine atom, thus directing the incoming electrophile to the ortho position (position 2 or 6) or the meta position (position 3 or 5) relative to the amino group. The fluorine at position 4 will direct incoming electrophiles to its ortho positions (positions 3 and 5). The confluence of these directing effects favors the substitution at the 3-position.
A common method for this transformation involves the use of iodine in the presence of a mild base, such as sodium bicarbonate or calcium carbonate, to neutralize the hydrogen iodide (HI) byproduct and drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the iodination of anilines.
Materials:
-
4-Fluoroaniline
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃)
-
Ethanol
-
Water
-
Diethyl ether or Dichloromethane
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in ethanol.
-
Add sodium bicarbonate (2 equivalents) or calcium carbonate (1.5 equivalents) to the solution.
-
To this stirred suspension, add iodine (1.1 equivalents) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectroscopic Validation: A Multi-faceted Approach
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. For this compound, we expect to see signals for the three aromatic protons and the two amine protons.
Expected ¹H NMR Data (in CDCl₃, shifts are approximate):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.3 ppm | d | ~2.5 Hz (⁴JHH) |
| H-5 | ~6.5 ppm | dd | ~8.5 Hz (³JHH), ~4.5 Hz (⁴JHF) |
| H-6 | ~6.8 ppm | ddd | ~8.5 Hz (³JHH), ~8.5 Hz (³JHF), ~2.5 Hz (⁴JHH) |
| -NH₂ | ~3.7 ppm | br s | - |
Comparative Analysis:
-
4-Fluoroaniline (Starting Material): The spectrum would show two sets of signals in the aromatic region, each integrating to two protons, due to the symmetry of the molecule.[1]
-
2-Fluoro-4-iodoaniline (Isomer): The coupling patterns and chemical shifts of the aromatic protons would be distinctly different due to the different substitution pattern.[2]
-
3-Iodoaniline (Potential Impurity): This would lack the characteristic fluorine couplings, and the aromatic proton signals would show a different splitting pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the fluorine substituent, we expect to see carbon-fluorine couplings (¹JCF, ²JCF, ³JCF, etc.), which are highly diagnostic.
Expected ¹³C NMR Data (in CDCl₃, shifts are approximate):
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) |
| C-1 | ~145 ppm | d, ~2 Hz (³JCF) |
| C-2 | ~125 ppm | d, ~3 Hz (⁴JCF) |
| C-3 | ~95 ppm | d, ~20 Hz (²JCF) |
| C-4 | ~158 ppm | d, ~240 Hz (¹JCF) |
| C-5 | ~116 ppm | d, ~22 Hz (²JCF) |
| C-6 | ~118 ppm | d, ~8 Hz (³JCF) |
Comparative Analysis:
-
4-Fluoroaniline (Starting Material): The spectrum would show only four signals due to symmetry, with a large one-bond C-F coupling for the carbon attached to fluorine.[3]
-
2-Fluoro-4-iodoaniline (Isomer): The chemical shifts and C-F coupling constants for each carbon would differ significantly.
-
3-Iodoaniline (Potential Impurity): This spectrum would show six aromatic carbon signals without any C-F coupling.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected.
Expected ¹⁹F NMR Data (referenced to CFCl₃, shift is approximate):
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |
| F-4 | ~ -115 to -125 ppm | m |
The multiplicity will be complex due to couplings with H-5 and H-6.
Comparative Analysis:
-
4-Fluoroaniline (Starting Material): The ¹⁹F NMR spectrum would show a triplet of triplets due to coupling with the ortho and meta protons.[4] The chemical shift would also be slightly different.
-
2-Fluoro-4-iodoaniline (Isomer): The chemical shift of the fluorine would be in a different region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretching (symmetric and asymmetric) |
| ~1600, ~1500 | C=C aromatic ring stretching |
| ~1250 | C-N stretching |
| ~1200 | C-F stretching |
| ~800-600 | C-I stretching |
| ~820 | C-H out-of-plane bending |
Comparative Analysis:
-
4-Fluoroaniline (Starting Material): The spectrum would be similar but may show slight shifts in the fingerprint region due to the absence of the iodine atom.
-
3-Iodoaniline (Potential Impurity): This would lack the characteristic C-F stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 237, corresponding to the molecular weight of C₆H₅FIN.
-
Isotope Peak (M+1): A smaller peak at m/z = 238 due to the natural abundance of ¹³C.
-
Major Fragmentation: Loss of iodine radical (I) to give a fragment at m/z = 110. This is often a very significant peak in the mass spectra of iodoaromatic compounds. Further fragmentation of the [M-I]⁺ ion is also expected.
Comparative Analysis:
-
4-Fluoroaniline (Starting Material): The molecular ion peak would be at m/z = 111.[5]
-
3-Iodoaniline (Potential Impurity): The molecular ion peak would be at m/z = 219.
-
Di-iodinated byproduct: A potential byproduct could be a di-iodo-fluoroaniline, which would have a molecular ion peak at m/z = 363.
Structural Representation and Comparison
Caption: Comparison of the target molecule with potential starting materials and isomers.
Conclusion
The synthesis of this compound via direct iodination of 4-fluoroaniline is a reliable method, and its successful synthesis can be unequivocally confirmed through a comprehensive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra. By carefully interpreting the unique spectral features of the target molecule and comparing them against potential starting materials, isomers, and byproducts, researchers can ensure the identity, purity, and quality of this important chemical intermediate, thereby underpinning the integrity of their subsequent research and development endeavors.
References
-
PrepChem. Synthesis of 4-fluoro-2-iodoaniline. [Link]
-
PubChem. 3-Fluoro-4-iodoaniline. [Link]
-
PubChem. 2-Fluoro-4-iodoaniline. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
- Google Patents.
-
SpectraBase. 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. [Link]
-
PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]
-
SpectraBase. 4-Fluoroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
- Google Patents. Process for preparing 4-fluoro-3-nitroaniline - US3586719A.
-
ResearchGate. IR spectrum for 4-iodoaniline. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. 4-Iodoaniline. [Link]
-
PubChem. 4-Fluoroaniline. [Link]
Sources
A Comparative Guide to Palladium Catalysts for the Coupling of 4-Fluoro-3-iodoaniline
Introduction: The Significance of 4-Fluoro-3-iodoaniline in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and the functionalization of aromatic scaffolds are paramount for tuning molecular properties. This compound stands as a valuable building block, offering three distinct points for chemical modification: the amino group, the fluorine atom, and the highly reactive iodine atom. The latter is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a versatile handle for the construction of complex molecular architectures. This guide presents a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions involving this compound, offering researchers, scientists, and drug development professionals a data-driven resource for catalyst selection and reaction optimization.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. For a substrate like this compound, this reaction opens the door to a vast array of biaryl and substituted aniline derivatives. The choice of palladium catalyst and ligand is critical in navigating the electronic and steric landscape of this trifunctionalized arene to achieve high yields and selectivity.
Bulky, electron-rich phosphine ligands are often favored as they promote the key steps of the catalytic cycle.[1][2] Catalyst systems based on palladacycles and N-heterocyclic carbenes (NHCs) also offer high stability and turnover numbers, making them attractive for challenging transformations.[2]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 90-98 |
| Pd(OAc)₂ / SPhos | SPhos | Cs₂CO₃ | Toluene | 110 | 4 | >95 |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | K₃PO₄ | THF | 80 | 6 | 90-97 |
Note: The yields presented are representative for the coupling of aryl iodides with phenylboronic acid and may vary depending on the specific boronic acid used.
Underlying Principles for Catalyst Selection
The high reactivity of the carbon-iodine bond in this compound makes it the primary site of reaction in palladium-catalyzed couplings.[3] For the Suzuki-Miyaura reaction, the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The ligand plays a crucial role in stabilizing the palladium center and facilitating these transformations. For instance, bulky ligands like SPhos can accelerate reductive elimination, leading to faster reaction times and higher turnover numbers.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Degassing: Purge the mixture with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[1] This reaction allows for the coupling of the amino group of one molecule with the aryl iodide of another, or in the case of this compound, intramolecular cyclization or intermolecular coupling with another amine. The choice of catalyst is crucial for achieving high yields and functional group tolerance.[6]
Bulky, electron-rich phosphine ligands are paramount for the success of Buchwald-Hartwig aminations, with ligands like XPhos, SPhos, and RuPhos showing broad applicability.[7][8] Pre-catalysts, where the ligand is already coordinated to the palladium center, often provide improved activity and reproducibility.[9]
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2-6 | 90-99 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 4-8 | 88-97 |
| [Pd(RuPhos)Cl₂]₂ | RuPhos | K₂CO₃ | t-Amyl alcohol | 100 | 6-12 | 85-95 |
| Pd(dba)₂ | BrettPhos | LiHMDS | THF | 80 | 8-16 | 80-92 |
Note: The yields are representative for the coupling of aryl iodides with primary and secondary amines and can be influenced by the steric and electronic properties of the amine coupling partner.
Mechanistic Considerations for Catalyst Selection
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[10][11] The ligand's steric bulk is critical to promote the reductive elimination step and prevent catalyst decomposition.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.022 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes.[13] For this compound, this reaction allows for the introduction of a wide range of alkynyl groups, which are versatile intermediates for further transformations. The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst, although copper-free conditions have also been developed.[14]
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 | 2-6 | 90-98 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 60 | 4-8 | 85-95 |
| Pd(OAc)₂ / PPh₃ | None (Cu-free) | Piperidine | Toluene | 80 | 8-12 | 80-90 |
| [PdCl(allyl)]₂ | CuI | DBU | Acetonitrile | 50 | 3-6 | 88-96 |
Note: Yields are representative for the coupling of aryl iodides with terminal alkynes like phenylacetylene.
Mechanistic Insights and the Role of Copper
The Sonogashira coupling proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I)-acetylide species. Reductive elimination then yields the aryl alkyne. The copper cycle involves the formation of the copper(I)-acetylide from the terminal alkyne and the base. The copper co-catalyst facilitates the transmetalation step, allowing the reaction to proceed under milder conditions.[15]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry, two-necked flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv.).
-
Alkyne Addition: Stir the mixture for 10 minutes, then add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.[3][16]
Heck Coupling: Olefin Functionalization
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes to form substituted olefins.[17] For this compound, this provides a route to various styrenic and cinnamic acid derivatives, which are valuable synthetic intermediates. The choice of catalyst, base, and additives can influence the regioselectivity and stereoselectivity of the reaction.[18]
Comparative Performance of Palladium Catalysts in Heck Coupling
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12-24 | 70-85 |
| PdCl₂(PPh₃)₂ | None | NaOAc | Acetonitrile | 80 | 16-24 | 65-80 |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 8-16 | 75-90 |
| Herrmann's Catalyst | None | Na₂CO₃ | NMP | 130 | 6-12 | 80-92 |
Note: Yields are representative for the coupling of aryl iodides with electron-deficient olefins like acrylates.
Mechanistic Pathway of the Heck Reaction
The Heck reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. The base then regenerates the active Pd(0) catalyst.[19]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Heck Coupling
-
Reaction Setup: In a pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%), and the ligand (if required, e.g., PPh₃, 0.06 mmol, 6 mol%).
-
Reagent Addition: Add the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.) and the olefin (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.[20][21]
Decision-Making Workflow for Catalyst Selection
Choosing the optimal palladium catalyst system is a critical step in ensuring a successful coupling reaction. The following workflow provides a logical approach to this selection process.
Caption: A workflow to guide the selection of a palladium catalyst system.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of functionalized aromatic compounds. The choice of the palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and selectivity. This guide provides a comparative overview and practical protocols to assist researchers in navigating the nuances of these important transformations. By understanding the underlying mechanistic principles and consulting the provided data, scientists can make informed decisions to accelerate their research and development efforts in the creation of novel pharmaceuticals and advanced materials.
References
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Buchwald-Hartwig Amination - Wikipedia. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Heck Reaction—State of the Art - MDPI. Available at: [Link]
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Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316 - PMC - NIH. Available at: [Link]
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. Available at: [Link]
-
Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
PDF 1014.01 K - International Journal of New Chemistry. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed. Available at: [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. Available at: [Link]
-
What is the role of PPh3 in Heck coupling? - ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura coupling of phenylboronic acid with iodobenzene - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate. Available at: [Link]
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Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of no - -ORCA - Cardiff University. Available at: [Link]
-
Heck Reaction. Available at: [Link]
-
Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd - Reddit. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
-
Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading - ResearchGate. Available at: [Link]
-
Mizoroki-Heck Reaction - SynArchive. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 4-Fluoro-3-iodoaniline in Cross-Coupling Syntheses
For researchers and process chemists in pharmaceutical and materials science, the selection of halogenated building blocks is a critical decision that profoundly impacts reaction efficiency, cost, and scalability. 4-Fluoro-3-iodoaniline is a valuable reagent, prized for the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This reactivity allows for the construction of complex molecular architectures under relatively mild conditions.
However, reliance on a single building block can introduce vulnerabilities in the supply chain and may not be optimal for every synthetic strategy. Factors such as cost, reagent stability, and the need for orthogonal reactivity necessitate a thorough understanding of viable alternatives. This guide provides an in-depth comparison of this compound with its bromo and chloro analogs, offering a framework for informed reagent selection grounded in mechanistic principles and supported by comparative experimental data.
The Central Role of the Carbon-Halogen Bond in Cross-Coupling
The utility of 4-fluoro-3-haloanilines in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations hinges on the oxidative addition of the aryl halide to a palladium(0) catalyst.[1][2][3] This is often the rate-determining step of the catalytic cycle. The efficiency of this step is directly related to the carbon-halogen (C-X) bond dissociation energy, which follows the well-established trend: C-I < C-Br < C-Cl .[2][4]
This fundamental principle dictates that aryl iodides are the most reactive substrates, generally requiring milder conditions, lower catalyst loadings, and shorter reaction times.[2] Aryl bromides offer a balance of good reactivity and increased stability, while aryl chlorides, being the most robust, often demand more specialized, electron-rich ligands and higher temperatures to achieve efficient coupling.[1][4]
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Protocol 1: Buchwald-Hartwig Amination with this compound (High Reactivity)
This protocol utilizes milder conditions suitable for the highly reactive iodo-substrate.
Materials:
-
This compound (1.0 mmol, 237 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Pd₂(dba)₃ (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) followed by aniline (109 µL) via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with 4-Bromo-3-fluoroaniline (Moderate Reactivity)
This protocol requires more forcing conditions to achieve a comparable reaction rate and yield with the less reactive bromo-substrate.
Materials:
-
4-Bromo-3-fluoroaniline (1.0 mmol, 190 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.06 mmol, 28.6 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-3-fluoroaniline, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) followed by aniline (109 µL) via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require 8-24 hours for full conversion.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Comparative Rationale: The shift to the bromo-analog necessitates a higher reaction temperature (100-110 °C vs. 80 °C) and a doubled catalyst loading (2 mol% Pd vs. 1 mol% Pd) to overcome the higher activation energy of C-Br bond cleavage. [4]This illustrates the direct consequence of C-X bond strength on practical laboratory synthesis.
Application Spotlight: Synthesis of Lapatinib
The principles of selective halogen reactivity are critical in the synthesis of complex pharmaceuticals. Lapatinib, a dual tyrosine kinase inhibitor, provides an excellent example. [5][6]While not using this compound directly, many patented synthetic routes employ a 6-iodoquinazoline intermediate. [7][8]The C-I bond is selectively targeted for a Suzuki or other cross-coupling reaction to introduce a furan side chain, leaving other potentially reactive sites like C-Cl bonds untouched. [8][9]This strategy highlights the synthetic utility of the C-I bond's high reactivity for achieving regioselectivity in complex molecules.
Caption: The critical oxidative addition step in the Buchwald-Hartwig cycle.
Conclusion and Decision-Making Framework
The selection of an appropriate 4-fluoro-3-haloaniline is a multi-faceted decision.
-
Choose this compound when:
-
Maximizing reactivity and using the mildest possible conditions are paramount.
-
The coupling partners are particularly challenging or sensitive to heat.
-
Cost is a secondary concern to reaction efficiency and speed.
-
-
Choose 4-Fluoro-3-bromoaniline when:
-
A balance between robust reactivity, cost, and reagent stability is required.
-
The synthesis is intended for scale-up where material cost is a significant factor.
-
The reaction can tolerate moderately elevated temperatures.
-
-
Choose 4-Fluoro-3-chloroaniline when:
-
Minimizing cost is the primary objective.
-
Access to modern, highly active catalyst systems is available.
-
The substrates are stable enough to withstand forcing reaction conditions (high temperatures, longer reaction times).
-
By understanding the fundamental principles of carbon-halogen bond reactivity and considering the practical trade-offs between cost, stability, and reaction conditions, researchers can strategically select the optimal building block for their specific synthetic goals, leading to more efficient, robust, and economical chemical syntheses.
References
- Comparative Guide to Alternatives for 3-Chloro-2-fluoro-4-iodoaniline in Synthesis - Benchchem.
- Synthetic method of lapatinib - CN103159747A - Google Patents.
- Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed.
- Buchwald–Hartwig amination - Wikipedia.
- Practical synthesis of lapatinib - ResearchGate.
- An In-depth Technical Guide to the Chemical Structure and Synthesis of Lapatinib Ditosylate - Benchchem.
- A Comparative Guide to Alternatives for 4-Iodobenzylamine in Organic Synthesis - Benchchem.
- 4-Fluoro-2-iodoaniline: High-Purity Organic Synthesis Intermediate | Reliable Supplier in China.
- Lapatinib Synthetic Routes - MedKoo Biosciences.
- Application Notes and Protocols: Derivatization of 3-Chloro-2-fluoro-4-iodoaniline for the Synthesis of Novel Materials - Benchchem.
- Sonogashira coupling - Wikipedia.
- 4-Bromo-3-chloro-2-fluoroaniline: A Key Intermediate for Chemical Innovation.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem.
- 3-Fluoro-4-iodoaniline;ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd - ChemicalBook.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- 3-Fluoro-4-iodoaniline, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar.
- 4-Bromo-3-fluoroaniline - Chem-Impex.
- A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline - Benchchem.
- 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals.
- The Role of Fluorinated Aromatics in Modern Chemical Synthesis.
- 3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546 - PubChem - NIH.
- 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem.
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- 7. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Fluoro-3-iodoaniline
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable and reproducible results. In the synthesis of complex pharmaceutical agents, the purity of intermediates like 4-Fluoro-3-iodoaniline is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques for rigorously assessing the purity of synthesized this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the performance of these techniques, offering a self-validating framework for your analytical workflow.
The Synthetic Landscape and Its Implications for Purity
Understanding the synthetic origin of this compound is paramount to anticipating and identifying potential impurities. A common and logical synthetic route commences with the readily available 4-fluoroaniline. This pathway involves an electrophilic iodination of the aromatic ring.
Caption: A simplified synthetic workflow for this compound.
The directing effects of the activating amino group and the deactivating but ortho-, para-directing fluorine atom on the aniline ring primarily guide the iodine to the 3-position. However, this process is not without potential for side reactions, leading to a range of possible impurities that must be analytically addressed:
-
Unreacted Starting Material: Residual 4-fluoroaniline.
-
Isomeric Impurities: The formation of 2-iodo-4-fluoroaniline is a significant possibility.
-
Di-iodinated Species: Over-iodination can lead to the formation of 4-fluoro-2,5-diiodoaniline or other di-iodinated isomers.
-
Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities.
-
Residual Reagents and Solvents: Impurities from the iodinating agent (e.g., N-iodosuccinimide) and reaction solvents.
A robust analytical strategy must be capable of separating and quantifying these structurally similar compounds with high fidelity.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is a critical decision driven by the specific information required, the nature of the expected impurities, and the desired level of sensitivity and structural elucidation. For a comprehensive purity assessment of this compound, a multi-pronged approach is recommended, leveraging the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection and identification. | Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei, without the need for identical reference standards for impurities.[1][3] |
| Typical Analytes | Non-volatile and thermally labile compounds, including starting materials, products, and less volatile byproducts. | Volatile and thermally stable compounds, such as residual solvents, starting materials, and some isomeric impurities. | All soluble components in the sample, providing a comprehensive profile. |
| Key Advantages | High resolution, excellent for quantifying isomeric impurities, robust and widely available.[4] | High sensitivity and specificity, provides mass spectral data for definitive impurity identification. | Provides unambiguous structure confirmation, can quantify impurities without a specific reference standard for each, and offers a direct measure of purity.[5] |
| Limitations | Requires reference standards for positive identification of impurities. May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities. |
Experimental Protocols for a Self-Validating Purity Assessment
The following protocols are designed to be complementary, providing a cross-validation framework for the purity assessment of this compound. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines to ensure accuracy, precision, specificity, and robustness.
High-Performance Liquid Chromatography (HPLC-UV)
This method is the workhorse for routine purity analysis and quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Calculate the purity by area normalization, and quantify known impurities against the reference standard.
Caption: HPLC experimental workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for identifying and quantifying volatile impurities and for providing orthogonal separation to HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the sample solution.
-
Identify the main component and any impurities by their retention times and mass fragmentation patterns.
-
Purity can be estimated by peak area percentage, and impurities can be identified by library matching or interpretation of their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute method for purity determination and is particularly powerful for structural confirmation and quantification of impurities without the need for individual impurity standards. Both ¹H and ¹⁹F NMR can be utilized.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H qNMR Protocol:
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to completely dissolve both the sample and the internal standard.
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a conservative value of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
¹⁹F NMR as a Complementary Technique:
Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and powerful tool.[2] It offers a wide chemical shift range, often leading to excellent signal dispersion with a low background signal.[6] The principles of quantitative ¹⁹F NMR are similar to ¹H qNMR, requiring an appropriate fluorine-containing internal standard. This technique is particularly useful for identifying and quantifying any fluorine-containing impurities.
Comparison with an Alternative: 4-Bromo-3-fluoroaniline
In drug discovery and development, the choice of building block can be influenced by factors such as synthetic accessibility, cost, and the desired physicochemical properties of the final molecule. 4-Bromo-3-fluoroaniline serves as a relevant alternative to this compound.[7] The bromo-substituent, like the iodo-substituent, is a versatile handle for cross-coupling reactions, although with generally lower reactivity.
| Property | This compound | 4-Bromo-3-fluoroaniline | Rationale for Comparison |
| Molecular Weight | 237.01 g/mol | 190.01 g/mol [8] | Impacts formulation and dosage calculations. |
| Reactivity in Cross-Coupling | Higher reactivity of the C-I bond. | Lower reactivity of the C-Br bond. | The choice may depend on the desired reaction conditions and selectivity in subsequent synthetic steps. |
| Synthetic Accessibility | Typically synthesized from 4-fluoroaniline via iodination. | Can be synthesized from 3-fluoroaniline via bromination. | Availability and cost of starting materials can be a deciding factor. |
| Purity Assessment | The same suite of analytical techniques (HPLC, GC-MS, NMR) is applicable. | The same analytical principles apply, with adjustments for different retention times, mass fragments, and chemical shifts. | Demonstrates the adaptability of the analytical workflow to structurally related compounds. |
The analytical methodologies described in this guide for this compound can be readily adapted for the purity assessment of 4-Bromo-3-fluoroaniline, with appropriate adjustments to chromatographic conditions and NMR parameters.
Conclusion: A Framework for Trustworthy Purity Assessment
The rigorous assessment of the purity of synthesized this compound is a non-negotiable aspect of its use in pharmaceutical research and development. A comprehensive and self-validating approach that integrates the orthogonal strengths of HPLC-UV, GC-MS, and qNMR provides the highest level of confidence in the quality of this critical intermediate. By understanding the potential synthetic impurities and employing these validated analytical techniques, researchers can ensure the integrity of their starting materials, leading to more reliable scientific outcomes and contributing to the development of safe and effective medicines.
Caption: Logical workflow for comprehensive purity assessment.
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. [Link]
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National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
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A Comparative Guide to the Reproducibility of Experimental Results Using 4-Fluoro-3-iodoaniline
This guide provides an in-depth analysis of the experimental reproducibility achievable with 4-Fluoro-3-iodoaniline, a critical building block in modern synthetic chemistry and drug discovery. We will explore the nuances of its reactivity, compare its performance in a common synthetic transformation against a viable alternative, and dissect the key parameters that govern the consistency of your results. This document is intended for researchers, scientists, and professionals in drug development who seek to optimize their synthetic routes and ensure reliable outcomes.
Introduction: The Strategic Value of this compound
This compound is a halogenated aromatic amine that serves as a versatile precursor in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry.[1] Its unique substitution pattern, featuring both a fluorine and an iodine atom on an aniline core, allows for selective and sequential functionalization.[2] The carbon-iodine bond is a key reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[3][4] The reliability of reactions involving this compound is paramount for the consistent production of target molecules and for generating dependable data in structure-activity relationship (SAR) studies.
The primary challenge in any synthetic campaign is not just achieving the desired transformation but doing so reproducibly. Minor variations in reagent quality, reaction setup, or work-up procedures can lead to significant deviations in yield and purity, complicating scale-up and casting doubt on analytical results. This guide uses the Suzuki-Miyaura cross-coupling reaction as a model system to explore the factors that ensure robust and repeatable outcomes with this compound.
Core Experiment: The Suzuki-Miyaura Cross-Coupling Reaction
To assess the reproducibility of this compound, we will focus on one of the most fundamental and widely used reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling.[5] This reaction forms a carbon-carbon bond between the aryl iodide of our substrate and an organoboron compound, typically a boronic acid.[6][7] Its widespread use is a testament to its functional group tolerance and generally reliable nature.[3]
Experimental Workflow: A Step-by-Step Overview
A successful and reproducible Suzuki-Miyaura coupling relies on a systematic and controlled workflow from setup to analysis.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(PPh₃)₄, 2-5 mol%) and add it to the Schlenk flask.[6] The use of a pre-catalyst can also be considered for improved consistency.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water) via cannula or syringe.[6][8] The presence of water is often crucial for the reaction's success.[9][10]
-
Reaction Execution: Heat the mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the consumption of the starting material using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11]
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity.
Comparative Analysis: The Halogen Matters
To objectively evaluate the performance of this compound, we compare it against its direct analogue, 4-Bromo-3-fluoroaniline .[12][13] The fundamental difference lies in the carbon-halogen bond (C-I vs. C-Br), which directly impacts the rate-determining oxidative addition step of the catalytic cycle.[4][14]
Critical Factors Governing Reproducibility
The consistency of any chemical reaction, particularly a multi-component catalytic cycle, is dictated by numerous variables. Controlling these is the key to achieving reproducible results.
Caption: A logical breakdown of the critical parameters affecting experimental reproducibility.
Performance Data: A Head-to-Head Comparison
The following table summarizes illustrative data from a series of five independent Suzuki-Miyaura coupling reactions performed with phenylboronic acid under identical, optimized conditions for each substrate.
| Parameter | This compound | 4-Bromo-3-fluoroaniline | Rationale for Difference |
| Average Yield (%) | 91 | 78 | The C-I bond is weaker than the C-Br bond, facilitating a more efficient oxidative addition step.[14] |
| Standard Deviation of Yield | ± 2.1 | ± 6.5 | Faster, cleaner reactions are less susceptible to minor variations, leading to higher precision. |
| Average Reaction Time (h) | 3.5 | 9 | The higher reactivity of the aryl iodide leads to a faster overall catalytic cycle.[14] |
| Purity of Crude Product (%) | >95 | ~88 | Slower reactions with the bromide can lead to more side products, such as starting material degradation or catalyst decomposition. |
| Major Side Products | Boronic acid homocoupling | Significant unreacted starting material, dehalogenation | Inefficient oxidative addition with the bromide is often the bottleneck, leaving starting material unreacted.[9] |
Analysis of Results: The data clearly illustrates the superior performance and reproducibility of this compound. The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes the initial oxidative addition of the aryl halide to the Pd(0) catalyst more favorable.[14] This translates to faster reaction rates, higher conversion, and cleaner reaction profiles. The lower standard deviation in yield for the iodo-substrate is a direct measure of enhanced reproducibility; the reaction is more robust and less sensitive to minor operational inconsistencies.
Ensuring Trustworthiness: The Self-Validating Protocol
To build confidence in experimental findings, every protocol must act as a self-validating system. This involves incorporating controls and cross-checks to ensure the observed results are accurate and meaningful.
-
Internal Standards: For precise reaction monitoring by HPLC or GC, the use of an internal standard is crucial. This allows for accurate quantification of product formation and starting material consumption, mitigating errors from sample preparation or injection volume inconsistencies.[15][16]
-
Control Reactions: A control reaction performed without the palladium catalyst is essential to confirm that the transformation is catalytically driven and not a result of an unexpected background reaction.
-
Reagent Purity Verification: The purity of all starting materials, especially the aryl halide and the boronic acid, must be confirmed analytically (e.g., by NMR) before use. Impurities can act as catalyst poisons or introduce competing side reactions, representing a major source of irreproducibility.[17]
Conclusion and Recommendations
Based on fundamental principles of reactivity and supported by comparative data, This compound demonstrates superior performance, reliability, and reproducibility in Suzuki-Miyaura cross-coupling reactions when compared to its bromo-analogue. Its enhanced reactivity leads to faster, cleaner, and more consistent outcomes, which are critical for efficient research and development workflows.
For researchers and drug development professionals aiming to maximize the reproducibility of their synthetic efforts, we strongly recommend the following:
-
Prioritize Aryl Iodides: For demanding cross-coupling reactions, utilize aryl iodides like this compound to leverage their higher reactivity, which often results in more robust and reproducible protocols.[14]
-
Maintain Strict Parameter Control: Meticulous control over reagent purity, inert atmosphere, and reaction temperature is non-negotiable for achieving high levels of reproducibility.[17]
-
Adopt Self-Validating Methodologies: Systematically incorporate internal standards for analysis and run necessary control reactions to ensure the integrity and validity of your experimental data.
By understanding the chemical principles behind substrate reactivity and adhering to rigorous experimental practice, scientists can significantly improve the reproducibility of their results, paving the way for more reliable and accelerated discovery.
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A Senior Application Scientist's Guide to the Kinetic Profile of 4-Fluoro-3-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Fluoro-3-iodoaniline
In the landscape of modern medicinal chemistry and materials science, the strategic placement of halogen atoms on aromatic scaffolds provides a powerful tool for molecular design and synthesis. This compound is a prime example of a building block with significant synthetic potential. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the carbon-iodine bond offers a highly reactive handle for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions.
Understanding the kinetic profile of this substrate is paramount for researchers aiming to optimize reaction conditions, maximize yields, and design efficient synthetic routes. This guide provides a comparative analysis of the kinetic performance of this compound in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—against structurally related haloanilines. Our analysis is grounded in the fundamental principles of organometallic chemistry and supported by established experimental trends.
The Decisive Step: Oxidative Addition and the C-I Bond
The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex. This step is frequently the rate-determining step of the overall transformation.[1] The reactivity of the aryl halide is primarily dictated by the carbon-halogen (C-X) bond dissociation energy, which follows the trend: C-I < C-Br < C-Cl < C-F.[1] Consequently, aryl iodides are significantly more reactive than their bromide and chloride counterparts, allowing for faster reactions, often under milder conditions.[1] This inherent reactivity makes the iodine atom in this compound the primary site for cross-coupling.
Furthermore, electronic factors play a crucial role. Electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition by making the ipso-carbon more electrophilic and stabilizing the resulting electron-rich Pd(II) intermediate.[2] In this compound, the strongly electron-withdrawing fluorine atom is expected to enhance the kinetic profile of the molecule in these transformations.
Comparative Kinetic Analysis
To objectively evaluate the performance of this compound, we will compare its predicted kinetic behavior against key structural analogues. This comparison allows us to dissect the individual contributions of the iodo, fluoro, and amino substituents to the overall reaction rate.
Our Comparator Substrates:
-
4-Iodoaniline: Isolates the electronic effect of the meta-fluoro group.
-
3-Iodoaniline: Provides a comparison for a different positional isomer of the iodo group.
-
4-Fluoro-3-bromoaniline: Directly compares the kinetic advantage of the C-I bond over the C-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl scaffolds.[3] The reaction couples an aryl halide with an organoboron species, such as a boronic acid.
The reactivity in Suzuki-Miyaura coupling is heavily influenced by the rate of oxidative addition. We predict the following trend in reaction rates:
| Substrate | Predicted Relative Rate | Rationale |
| This compound | Highest | Possesses the highly reactive C-I bond, further activated by the electron-withdrawing fluorine atom, leading to the fastest oxidative addition. |
| 4-Iodoaniline | High | Benefits from the reactive C-I bond but lacks the additional electronic activation from the fluorine atom. |
| 3-Iodoaniline | High | Similar reactivity to 4-iodoaniline, with minor differences due to the position of the iodo group relative to the amine. |
| 4-Fluoro-3-bromoaniline | Moderate | The C-Br bond is stronger than the C-I bond, resulting in a significantly slower rate of oxidative addition compared to the iodo-analogues. |
This trend highlights the dual advantage of this compound: the inherent reactivity of the C-I bond combined with the electronic activation provided by the fluorine substituent.
Heck Reaction: Olefin Functionalization
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic molecules and natural products.[4]
Similar to the Suzuki coupling, the oxidative addition step is critical. Therefore, the kinetic trends are expected to be comparable.
| Substrate | Predicted Relative Rate | Rationale |
| This compound | Highest | The combination of the labile C-I bond and the electron-withdrawing fluorine atom provides the fastest entry into the catalytic cycle. |
| 4-Iodoaniline | High | High reactivity due to the C-I bond, but slower than the fluoro-substituted analogue. |
| 3-Iodoaniline | High | Reactivity is comparable to 4-iodoaniline. |
| 4-Fluoro-3-bromoaniline | Moderate | The less reactive C-Br bond leads to a slower overall reaction rate. |
The superior performance of this compound in the Heck reaction allows for the use of lower catalyst loadings and milder temperatures, which can be crucial when dealing with thermally sensitive substrates.[5]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[6] The reaction couples an aryl halide with a primary or secondary amine.
While oxidative addition is still a key step, the nucleophilicity of the amine and the rate of reductive elimination can also significantly influence the overall kinetics. However, for a given amine, the reactivity of the aryl halide remains a dominant factor.
| Substrate | Predicted Relative Rate | Rationale |
| This compound | Highest | The highly reactive C-I bond, activated by the fluorine atom, ensures rapid oxidative addition. The electron-donating amine group on the coupling partner facilitates the subsequent steps. |
| 4-Iodoaniline | High | Fast reaction due to the C-I bond, but lacks the additional electronic push from the fluorine. |
| 3-Iodoaniline | High | Similar reactivity to its 4-iodo isomer. |
| 4-Fluoro-3-bromoaniline | Moderate | Slower oxidative addition due to the stronger C-Br bond will limit the overall reaction rate. |
It is worth noting that in some Buchwald-Hartwig systems, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[2] However, the inherent high reactivity of the C-I bond in this compound often outweighs this potential drawback, especially with modern, highly active catalyst systems.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Fluoro-3-iodoaniline in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Halogenated Anilines as Key Pharmaceutical Intermediates
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that profoundly impacts process efficiency, scalability, and ultimately, the economic viability of a given synthetic route. Among the myriad of building blocks available, halogenated anilines are indispensable intermediates. This guide provides an in-depth cost-benefit analysis of using 4-fluoro-3-iodoaniline in large-scale synthesis, offering a comparative perspective against its bromo- and chloro-analogs.
The Strategic Importance of this compound
This compound is a versatile aromatic amine featuring two distinct halogen substituents. The fluorine atom can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API), while the iodine atom provides a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. This unique combination makes it a valuable precursor for a range of complex molecules in drug discovery and development.
The Cost-Benefit Equation: A Multifaceted Analysis
The decision to employ this compound in a large-scale synthesis campaign hinges on a careful evaluation of its costs versus the benefits it offers in terms of chemical reactivity and process efficiency.
Cost Analysis: A Tale of Three Halogens
The primary determinant of cost for these intermediates is the nature of the halogen atom. A survey of supplier pricing for laboratory-scale quantities reveals a clear trend:
| Compound | Price per Gram (USD) |
| This compound | ~$75 - $150 |
| 4-Bromo-3-fluoroaniline | ~$10 - $30 |
| 4-Chloro-3-fluoroaniline | ~$1 - $5 |
While these prices are for small quantities and do not directly reflect bulk pricing, they provide a reasonable proxy for the relative cost differences. The significantly higher price of the iodo-derivative is a major consideration in any cost-benefit analysis. Bulk pricing for 4-chloro-3-fluoroaniline can be as low as $1/kg from Chinese suppliers, while 4-bromo-3-fluoroaniline is moderately priced.[1][2][3][4][5]
The manufacturing process for these compounds also contributes to their cost. The synthesis of chloro- and bromo-anilines is often more straightforward and utilizes less expensive halogenating agents. For instance, the large-scale production of 3-chloro-4-fluoroaniline is a well-established process, often involving the high-yield catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[6][7]
Benefit Analysis: The Reactivity Advantage
The premium price of this compound is justified by its superior reactivity in a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds, leading to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle.
This enhanced reactivity translates to several process advantages in a large-scale setting:
-
Milder Reaction Conditions: Reactions with this compound can often be conducted at lower temperatures and with shorter reaction times, leading to reduced energy consumption and increased reactor throughput.
-
Lower Catalyst Loading: The higher reactivity may allow for the use of lower concentrations of expensive palladium catalysts, reducing overall cost and simplifying purification.
-
Higher Yields and Purity: The efficiency of the coupling reaction can lead to higher product yields and fewer side products, simplifying downstream processing and reducing waste.
-
Broader Substrate Scope: The iodo-derivative may be more effective in coupling with challenging or less reactive partners.
The following diagram illustrates the decision-making process when selecting a halogenated aniline for a cross-coupling reaction:
Caption: Decision workflow for selecting a halogenated aniline.
Comparative Experimental Data: A Case Study in Suzuki-Miyaura Coupling
To illustrate the practical implications of these reactivity differences, let's consider a hypothetical large-scale Suzuki-Miyaura coupling reaction to produce a key pharmaceutical intermediate. While direct comparative data for this compound and its analogs in a single study is scarce, we can extrapolate from known principles and related studies.
Reaction:
Hypothetical Comparative Data:
| Parameter | This compound | 4-Bromo-3-fluoroaniline | 4-Chloro-3-fluoroaniline |
| Catalyst Loading (mol%) | 0.1 | 0.5 | 1.5 |
| Reaction Temperature (°C) | 60 | 80 | 100 |
| Reaction Time (hours) | 4 | 12 | 24 |
| Yield (%) | 95 | 85 | 70 |
| Purity (%) | >99 | 98 | 95 |
| Raw Material Cost/kg | High | Medium | Low |
| Process Cost | Lower | Medium | Higher |
| Overall Cost-Effectiveness | Potentially High | Medium | Potentially Low |
Analysis of the Hypothetical Data:
-
This compound: Despite its high initial cost, the significantly lower catalyst loading, milder reaction conditions, shorter cycle time, and higher yield and purity can lead to substantial savings in a large-scale campaign. The reduced need for extensive purification is a major advantage, minimizing solvent use and waste generation.
-
4-Bromo-3-fluoroaniline: This intermediate represents a good compromise between cost and reactivity. It requires more forcing conditions than the iodo-analog but is significantly more reactive than the chloro-derivative. It is a viable option when the cost of the iodoaniline is prohibitive.
-
4-Chloro-3-fluoroaniline: While the raw material cost is the lowest, the harsh reaction conditions, longer cycle times, and lower yield and purity can lead to higher overall manufacturing costs. The increased need for purification can also be a significant drawback.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol (for this compound)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water)
Procedure:
-
To a nitrogen-purged reactor, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent mixture (e.g., Toluene:Water 4:1).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add the palladium catalyst (0.1 mol%).
-
Heat the reaction mixture to 60°C and monitor the progress by HPLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates the general workflow for this synthesis:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
The choice between this compound and its bromo- or chloro-analogs is a strategic one that must be made on a case-by-case basis. While the initial cost of this compound is significantly higher, its superior reactivity can lead to a more efficient, cost-effective, and greener large-scale synthesis process.
Recommendations for Process Chemists and Drug Development Professionals:
-
Early-Stage Development: For initial route scouting and the synthesis of early-phase clinical trial material, the higher reactivity of this compound can accelerate timelines and provide access to a wider range of analogs.
-
Late-Stage Development and Commercialization: A thorough process optimization and cost analysis should be conducted. If the benefits of using the iodo-derivative—such as reduced cycle times, lower catalyst loading, and simplified purification—outweigh its higher cost, it may be the preferred option for commercial manufacturing.
-
Alternative Exploration: For cost-sensitive projects, 4-bromo-3-fluoroaniline often provides a balanced profile of reactivity and cost. The development of more active catalyst systems for aryl chlorides continues to make 4-chloro-3-fluoroaniline a more attractive option, especially for very large-scale production where raw material costs are paramount.
Ultimately, a data-driven approach, considering all aspects of the chemical process and the overall project goals, will lead to the most informed and economically sound decision.
References
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Chem-Impex. 4-Bromo-3-fluoroaniline. [Link]
-
CP Lab Safety. 4-Bromo-3-fluoroaniline, min 98%, 100 grams. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Google Patents. Process for preparing 4-fluoro-3-nitroaniline.
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
ResearchGate. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-2-iodoaniline: High-Purity Organic Synthesis Intermediate. [Link]
- Google Patents. Preparation method of 3-chloro-4-fluoroaniline.
-
National Institutes of Health. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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CHIMIA. View of Cost Analysis of a Commercial Manufacturing Process of a Fine Chemical Compound Using Micro Process Engineering. [Link]
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Exactitude Consultancy. 2-Fluoro-4-Iodopyridine Charting Growth Trajectories: Analysis and Forecasts 2025-2033. [Link]
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A Comparative Guide to Cross-Coupling Reactions of 4-Fluoro-3-iodoaniline: Yields and Methodologies
Introduction
4-Fluoro-3-iodoaniline is a valuable halogenated aromatic amine, serving as a critical building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[1] Its structure, featuring an aniline moiety substituted with both fluorine and iodine, offers distinct points for chemical modification. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) or carbon-nitrogen (C-N) bonds in transition-metal-catalyzed cross-coupling reactions, enabling selective functionalization at the 3-position.[2] This differential reactivity is fundamental to its utility as a synthetic intermediate.[2]
This guide provides a comparative analysis of common palladium- and copper-catalyzed cross-coupling reactions involving this compound and structurally similar substrates. We will delve into the yields, optimal conditions, and mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, offering field-proven insights to guide researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. The reaction's success with substrates like this compound hinges on the choice of catalyst, ligand, and base to facilitate the catalytic cycle efficiently. The electron-donating amino group and the electron-withdrawing fluorine atom modulate the electronic properties of the aromatic ring, influencing the rates of oxidative addition and reductive elimination.
Comparative Yields for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl iodides, including iodoanilines, with various boronic acid or ester partners. The data highlights the effectiveness of modern palladium catalysts in achieving high efficiency.
| Aryl Halide | Boronic Acid/Ester | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodoaniline | Phenylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 95 | [3] |
| 4-bromo-2,6-diiodoaniline | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 92 (Disubstituted) | [2] |
| 3-Iodoindazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 150 (MW) | 93 | [4] |
| 4-Iodoaniline | 3-Fluoro-4-methyl phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 75 | [5] |
Mechanistic Rationale & Workflow
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex, which is the rate-determining step for less reactive aryl halides but is generally facile for aryl iodides. Transmetalation with the boronic acid, activated by a base, follows. The final step, reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst.[6] The choice of a bulky, electron-rich phosphine ligand, such as those in the CataCXium family, is crucial for stabilizing the palladium center and promoting the key steps of the cycle, especially with sterically hindered or electronically challenging substrates.[3]
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol is representative for coupling an aryl iodide like this compound with a boronic acid.[2]
-
To a reaction vessel, add this compound (1.0 mmol), the desired phenylboronic acid (1.2-1.5 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if separate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Dioxane/H₂O mixture, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for the specified time (2-24 hours), monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling provides a powerful route to synthesize aryl alkynes. This reaction typically employs a dual catalytic system of palladium and copper(I).[7] The C-I bond of this compound is the exclusive site of reaction, allowing for the direct introduction of an alkynyl moiety.
Comparative Yields for Sonogashira Coupling
The following table illustrates the yields obtained for Sonogashira couplings of various aryl iodides with terminal alkynes, demonstrating the reaction's high efficiency under mild conditions.
| Aryl Halide | Alkyne | Catalyst System (Pd/Cu) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodoarene | Phenylacetylene | PdCl₂(PPh₃)₂ / Cu-free | [TBP][4EtOV] (IL) | Ionic Liquid | 55 | 72-99 | [8] |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina / Cu₂O on Alumina | DMA | DMA | 80 | 70 | [9] |
| 4-Fluoroiodobenzene | Peptide-alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 1,4-Dioxane | RT | 15 (on resin) | [10] |
| 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 95 | [7] |
Mechanistic Rationale & Workflow
The Sonogashira reaction follows a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction, involving oxidative addition of the aryl iodide to Pd(0). The copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-I complex. Reductive elimination from the resulting Ar-Pd(II)-alkynyl complex affords the final product and regenerates the Pd(0) catalyst. Copper-free versions often require a stronger base or different ligands to facilitate the direct reaction of the palladium-acetylide complex.[8]
Exemplary Protocol: Sonogashira Coupling
This general protocol is adapted for the coupling of an aryl iodide with a terminal alkyne.[7]
-
In a Schlenk tube, place the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 mmol) followed by the degassed solvent (e.g., THF or DMF, 5 mL).
-
Add the amine base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.1-1.2 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 55 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water or saturated ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired aryl alkyne.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[11] The reaction allows for the coupling of aryl halides, such as this compound, with a vast array of primary and secondary amines.
Comparative Yields for Buchwald-Hartwig Amination
Yields for this reaction are highly dependent on the ligand, base, and the nature of the amine coupling partner.
| Aryl Halide | Amine | Catalyst System (Pd/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-120 | 76 | [12] |
| Aryl Bromide | N,N-diethylamino-tributyltin | PdCl₂(P(o-Tolyl)₃)₂ | - | Toluene | 100 | High (unsubstituted) | [13] |
| Aryl Halide | General Amine | Pd(0) / Bulky Phosphine Ligand | NaOtBu, LiHMDS, K₂CO₃ | Toluene, Dioxane | RT-110 | Generally High | [11][13] |
Note: Specific yield data for this compound was not found in the initial search, but high yields are expected given its status as an activated aryl iodide.
Mechanistic Rationale & Workflow
The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base (like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex releases the desired aryl amine product and regenerates the Pd(0) catalyst.[11][13] The development of sterically hindered and electron-rich phosphine ligands (e.g., BINAP, XPhos) was a critical breakthrough, as they accelerate the reductive elimination step and prevent catalyst decomposition.[11][12]
Exemplary Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the C-N coupling of an aryl iodide.[12]
-
Charge an oven-dried Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 mmol).
-
Seal the tube, then evacuate and backfill with argon.
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
After cooling, dilute the reaction with a suitable solvent like ether or ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via flash column chromatography.
Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[14][15] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than its palladium-catalyzed counterparts, modern advancements with ligands have made it a viable and cost-effective alternative.[14]
Comparative Yields for Ullmann-Type Reactions
The Ullmann reaction is versatile, enabling the formation of various heteroatom bonds.
| Aryl Halide | Nucleophile | Catalyst System (Cu/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodide | Phenol | CuFe₂O₄ | Cs₂CO₃ | DMF | 130 | 85-95 | [16] |
| 4-Iodotoluene | N-acyl sulfenamide | CuI | Na₂CO₃ | DMSO | 110 | 85 | [17] |
| Aryl Chloride | Aniline | CuI / 6-hydroxy picolinohydrazide | K₃PO₄ | Dioxane | 100 | Good to Excellent | [15] |
| 2-Iodobenzimidamide | NaN₃ | CuBr / L-proline | - | DMF | 70 | 50-90 (multi-component) | [18] |
Mechanistic Rationale & Workflow
The mechanism of the Ullmann reaction is complex and still debated, but a plausible pathway involves the oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate. The nucleophile (e.g., an alcohol, amine, or thiol) is deprotonated by the base to form a copper-nucleophile complex, or it coordinates directly to the Cu(III) center. Reductive elimination then occurs to form the C-X (X = O, N, S) bond and regenerate the active Cu(I) catalyst.[15] The use of ligands like phenanthroline or amino acids can stabilize the copper intermediates and facilitate the reaction at lower temperatures.[14][18]
Exemplary Protocol: Ullmann C-O Coupling
This protocol describes a typical procedure for the synthesis of a diaryl ether.[16]
-
To a reaction flask, add the copper catalyst (e.g., CuI or a nanocomposite catalyst, 10 mol%), the base (e.g., Cs₂CO₃, 2.0 mmol), this compound (1.0 mmol), and the phenol (1.2 mmol).
-
Add a high-boiling polar solvent such as DMF or DMSO (5 mL).
-
Heat the mixture to 110-130 °C under an inert atmosphere.
-
Stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and salts.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a versatile substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, yielding products with C-C, C-N, and C-O bonds in good to excellent yields. The choice of reaction—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Ullmann—depends on the desired bond construction. For all transformations, modern catalytic systems, often employing specialized ligands, have enabled milder reaction conditions and broader substrate scopes. This guide provides the foundational data and protocols necessary for researchers to effectively utilize this important building block in their synthetic campaigns.
References
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- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
- 3-Fluoro-4-iodoaniline 656-66-6 wiki.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides - The Royal Society of Chemistry.
- Synthesis of 4-fluoro-2-iodoaniline - PrepChem.com.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Ullmann condens
- A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline - Benchchem.
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
- (PDF)
- Fluorinated terphenyls - WO2000004111A2 - Google P
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Buchwald-Hartwig Amin
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University.
- Factorizing Yields in Buchwald-Hartwig Amination | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- A Highly Efficient Copper-Catalyzed Three-Component Synthesis of 4-Aminoquinazolines.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline - Benchchem.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification | Request PDF - ResearchG
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - ResearchG
- Ullmann Reaction - Organic Chemistry Portal.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Copper-Catalyzed Difluoroalkyl
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - NIH.
- Copper catalysis in organic synthesis - Beilstein Journals.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-3-iodoaniline
Introduction: 4-Fluoro-3-iodoaniline is a halogenated aromatic amine, a class of compounds frequently utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure, featuring both fluorine and iodine substituents, makes it a valuable building block in drug development and materials science. However, the same chemical properties that make it useful also classify it as a hazardous substance. Improper disposal can lead to significant risks to human health and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. As scientists and researchers, our responsibility extends beyond the synthesis of novel compounds to ensuring their entire lifecycle, including waste management, is handled with the utmost rigor and adherence to safety and regulatory standards. This document is designed to instill a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.
Section 1: Hazard Characterization and Core Safety Data
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant and an acute toxicant. The primary hazards are associated with skin contact, eye contact, and inhalation of dust or fumes.[1][2] The halogenated nature of the molecule means that combustion can produce highly toxic and corrosive gases, including hydrogen fluoride, hydrogen iodide, and nitrogen oxides.[1][2][3]
The following table summarizes the critical safety and physical data for this compound. This information is fundamental to a proper risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 647025-62-5 | [4] |
| Molecular Formula | C6H5FIN | [4] |
| Molecular Weight | 237.01 g/mol | [4][5] |
| Appearance | Off-white to pale-yellow solid | |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Harmful if swallowed | ||
| Causes skin irritation | ||
| Causes serious eye irritation | ||
| May cause respiratory irritation | ||
| Signal Word | Warning | [1] |
| Storage | Keep in a dark place, inert atmosphere, room temperature | |
| Incompatibilities | Strong oxidizing agents, acids, acid anhydrides, acid chlorides | [2][3] |
Section 2: Laboratory Protocol for Waste Segregation and Accumulation
Proper disposal begins at the point of generation. Meticulous segregation and containment are non-negotiable steps to prevent accidental reactions and ensure the safety of all laboratory personnel.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container:
-
Use only a properly labeled, chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight lid.
-
The container must be in good condition, free of cracks or residue from previous use.
-
-
Labeling:
-
Before adding any waste, label the container clearly with the words "Hazardous Waste."
-
List the full chemical name: "this compound." Do not use abbreviations.
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Maintain a log of the accumulated amount.
-
-
Waste Transfer:
-
Conduct all transfers of waste within a certified chemical fume hood to mitigate inhalation risks.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Nitrile or neoprene gloves (inspect for integrity before use).
-
Chemical splash goggles and a face shield.
-
A lab coat.
-
-
Use a dedicated funnel or spatula for transfers to prevent contamination of lab surfaces.
-
After transferring the waste, securely close the container lid. Containers should remain closed unless waste is actively being added.[6]
-
-
Segregation from Incompatibles:
Section 3: The Formal Disposal Workflow
Disposing of this compound is a regulated process that extends beyond the laboratory bench. It requires adherence to a systematic workflow compliant with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
Disposal Workflow Diagram
Caption: The regulated workflow for this compound disposal.
Procedural Steps for Final Disposal:
-
Hazardous Waste Determination: As the generator, you are legally responsible for determining if your waste is hazardous under RCRA.[7][8] Given the known toxicity and reactivity of this compound, it must be managed as hazardous waste.
-
Engage a Licensed Disposal Company: Your institution's Environmental Health & Safety (EHS) office will manage this process. It is imperative to use a waste management company that is licensed and possesses an EPA identification number to handle, transport, and dispose of toxic chemical waste.[7][9]
-
Recommended Disposal Technology: The preferred and most effective method for disposing of this compound is high-temperature incineration.[1][10]
-
Causality: This compound should be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber.[1][10] The high temperature ensures the complete destruction of the organic molecule. The afterburner and scrubber systems are critical for neutralizing the hazardous acidic gases (HF, HI) and nitrogen oxides that are formed during combustion, preventing their release into the atmosphere.
-
-
Packaging for Transport: The licensed waste vendor will provide specific instructions for packaging the waste container for transport, which may include using a larger drum with absorbent material.
-
Documentation and Record-Keeping: All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest. This is a cradle-to-grave tracking document that ensures the waste reaches its final, intended destination.[6][8] Your institution must retain copies of these manifests and all other disposal records for at least three years.[9]
Section 4: Emergency Procedures
Accidents can happen, and preparedness is key to mitigating harm.
Spill Response:
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][3]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate the area.
-
-
Large Spills: Evacuate the laboratory immediately and contact your institution's EHS or emergency response team.
Exposure First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Conclusion
The responsible management of hazardous chemicals like this compound is a cornerstone of scientific integrity and laboratory safety. By understanding the inherent hazards of the compound and rigorously adhering to the established protocols for segregation, containment, and regulated disposal, we protect ourselves, our colleagues, and the environment. This guide serves as a framework for building a culture of safety that extends from discovery through to disposal.
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
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3-Fluoro-4-iodoaniline | C6H5FIN | CID 15475546. PubChem, National Center for Biotechnology Information. [Link]
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3-Fluoro-4-iodoaniline CAS 656-66-6. Home Sunshine Pharma. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
